Product packaging for 2-Propenal, 2-chloro-3-hydroxy-(Cat. No.:CAS No. 50704-42-2)

2-Propenal, 2-chloro-3-hydroxy-

Cat. No.: B3061104
CAS No.: 50704-42-2
M. Wt: 106.51 g/mol
InChI Key: SYXFXUMRQSTIKC-UHFFFAOYSA-N
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Description

2-Propenal, 2-chloro-3-hydroxy- is a useful research compound. Its molecular formula is C3H3ClO2 and its molecular weight is 106.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenal, 2-chloro-3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 2-chloro-3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClO2 B3061104 2-Propenal, 2-chloro-3-hydroxy- CAS No. 50704-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-hydroxyprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXFXUMRQSTIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426536
Record name 2-Propenal, 2-chloro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50704-42-2
Record name 2-Propenal, 2-chloro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Propenal, 2-chloro-3-hydroxy-: A Technical Overview of a Sparsely Documented Compound

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide consolidates the currently available information on 2-Propenal, 2-chloro-3-hydroxy-, a small halogenated aldehyde. Despite its simple structure, detailed experimental data and biological studies on this specific molecule are notably absent from the public scientific literature. This document summarizes its known chemical identity, predicted properties, and discusses potential reactivity and biological effects based on the general behavior of structurally related compounds. All quantitative data is presented in structured tables for clarity.

Chemical Structure and Identification

2-Propenal, 2-chloro-3-hydroxy-, with the molecular formula C₃H₃ClO₂, is also known by its IUPAC name, 2-chloro-3-hydroxyprop-2-enal[1][2]. Its chemical structure consists of a three-carbon propenal backbone with a chlorine atom and a hydroxyl group attached to the second and third carbon atoms, respectively. The compound exists as a mixture of (E) and (Z) isomers, and can also exhibit tautomerism.

Caption: Chemical structure of 2-Propenal, 2-chloro-3-hydroxy-.

Physicochemical and Spectroscopic Properties

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight106.51 g/mol [1][2]
XLogP30.5[1]
Hydrogen Bond Donor Count1[1][2]
Hydrogen Bond Acceptor Count2[1][2]
Rotatable Bond Count1[1][2]
Exact Mass105.9821570[1][2]
Monoisotopic Mass105.9821570[1][2]
Topological Polar Surface Area37.3 Ų[1][2]
Heavy Atom Count6[1][2]
Complexity76.9[1][2]

Table 2: Predicted Spectroscopic Data

SpectroscopyFeaturePredicted Wavenumber/Shift
IRO-H stretch~3200-3500 cm⁻¹
IRC=O stretch (aldehyde)~1680-1700 cm⁻¹
IRC=C stretch~1600-1650 cm⁻¹
IRC-Cl stretch~600-800 cm⁻¹
¹H NMRAldehydic proton (CHO)Significantly downfield
¹H NMRVinylic proton (=CH)Dependent on stereochemistry
¹H NMRHydroxyl proton (OH)Variable, dependent on solvent and concentration
¹³C NMRCarbonyl carbon (C=O)Low field (downfield)

Synthesis and Purification

Synthetic Approaches (Theoretical)

Specific, documented synthetic pathways leading directly to 2-Propenal, 2-chloro-3-hydroxy- are not prominently featured in the scientific literature[3]. However, based on its structure, plausible synthetic routes could involve:

  • Vilsmeier-Haack Reaction: This reaction is a widely used method for the formylation of activated substrates[4][5][6][7]. A potential, though unconfirmed, route could involve the Vilsmeier-Haack reaction of an appropriate α-chloro precursor.

G reagent1 DMF + POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) reagent1->Vilsmeier_Reagent Forms reagent2 α-chloro precursor product 2-Propenal, 2-chloro-3-hydroxy- reagent2->product Vilsmeier_Reagent->product Reacts with

Caption: Theoretical Vilsmeier-Haack synthesis pathway.

Purification Methodologies (General)

Due to the absence of specific protocols for 2-Propenal, 2-chloro-3-hydroxy-, general methods for the purification of polar and reactive aldehydes are suggested.

Experimental Protocol: Bisulfite Adduct Formation and Extraction (General)

This method is effective for the separation of aldehydes from reaction mixtures[8][9][10][11].

  • Dissolution: Dissolve the crude reaction mixture containing the aldehyde in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The aldehyde forms a water-soluble bisulfite adduct.

  • Separation: Allow the layers to separate. The aqueous layer containing the aldehyde-bisulfite adduct is collected. The organic layer containing impurities is discarded.

  • Regeneration of Aldehyde: To recover the aldehyde, the aqueous layer is treated with a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is basic. This regenerates the aldehyde.

  • Final Extraction: The regenerated aldehyde is then extracted from the aqueous layer using a fresh portion of an organic solvent.

  • Drying and Concentration: The organic extract is dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified aldehyde.

Experimental Protocol: Column Chromatography (General)

Column chromatography can also be employed for the purification of aldehydes[12].

  • Stationary Phase Selection: Silica gel is a common stationary phase. For acid-sensitive aldehydes, the silica gel can be deactivated by pre-treating with a base like triethylamine.

  • Eluent System Selection: A suitable eluent system is determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.

  • Column Packing: The silica gel is packed into a glass column as a slurry with the eluent.

  • Loading: The crude sample is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The eluent is passed through the column, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure aldehyde.

  • Concentration: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Experimental Protocol: Recrystallization (General)

If the compound is a solid at room temperature, recrystallization can be an effective purification method[13][14][15][16][17].

  • Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: The crude solid is dissolved in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation of Crystals: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities.

  • Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Reactivity and Potential Biological Activity (Inferred)

Chemical Reactivity

The chemical reactivity of 2-Propenal, 2-chloro-3-hydroxy- is dictated by its functional groups: an aldehyde, a carbon-carbon double bond, a chlorine atom, and a hydroxyl group[3]. As an α,β-unsaturated aldehyde, it is expected to be a reactive electrophile, susceptible to nucleophilic attack at the carbonyl carbon and Michael addition at the β-carbon. The presence of a chlorine atom on the double bond may influence its reactivity.

Potential Biological Activity and Signaling Pathways

There is no specific information on the biological activity of 2-Propenal, 2-chloro-3-hydroxy-. However, α,β-unsaturated aldehydes are a class of compounds known for their biological effects, which are often mediated by their high reactivity towards cellular nucleophiles like proteins and DNA[18][19][20].

Reactive aldehydes are known to induce cellular stress responses and can modulate various signaling pathways. It is plausible that 2-Propenal, 2-chloro-3-hydroxy- could interact with pathways commonly affected by other reactive aldehydes, such as:

  • NF-κB Signaling: Reactive aldehydes can activate the NF-κB signaling pathway, which is involved in inflammation, immunity, and cell survival[1][21].

  • Oxidative Stress Pathways: Aldehydes can lead to an increase in reactive oxygen species (ROS), triggering oxidative stress responses within the cell[21][22].

  • Apoptosis Pathways: At higher concentrations, reactive aldehydes can induce programmed cell death (apoptosis) through various mechanisms, including the modulation of signaling pathways involved in cell death[23].

G cluster_0 Potential Cellular Effects of Reactive Aldehydes Reactive_Aldehyde 2-Propenal, 2-chloro-3-hydroxy- (as a reactive aldehyde) Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA) Reactive_Aldehyde->Cellular_Nucleophiles Reacts with ROS_Production Increased ROS Production Reactive_Aldehyde->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Inflammation Inflammation NFkB_Activation->Inflammation

Caption: Inferred signaling pathways potentially affected by reactive aldehydes.

Disclaimer: The biological activities and signaling pathways described above are based on the general properties of α,β-unsaturated aldehydes and have not been experimentally verified for 2-Propenal, 2-chloro-3-hydroxy-.

Conclusion

2-Propenal, 2-chloro-3-hydroxy- is a chemical entity with a defined structure but a significant lack of published experimental data. While its physicochemical and spectroscopic properties can be estimated through computational methods, and its reactivity can be inferred from its functional groups, there is a clear need for empirical studies to confirm these predictions. Researchers and drug development professionals interested in this molecule should be aware that any work would likely require de novo synthesis, characterization, and biological evaluation, as detailed protocols and activity data are not currently available in the public domain.

References

2-Propenal, 2-chloro-3-hydroxy- synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of potential synthesis pathways for 2-propenal, 2-chloro-3-hydroxy-, a molecule of interest for various research and development applications. Due to the limited availability of direct synthesis routes in published literature, this document outlines plausible synthetic strategies based on established organic chemistry principles and analogous reactions. The guide details proposed reaction mechanisms, hypothetical experimental protocols, and expected quantitative data to facilitate further research and development.

Introduction

2-Propenal, 2-chloro-3-hydroxy- is a functionalized α,β-unsaturated aldehyde. Its structure, featuring a reactive aldehyde, a vinyl chloride moiety, and a primary alcohol, suggests its potential as a versatile building block in organic synthesis. The combination of these functional groups makes it a target of interest for the synthesis of novel heterocyclic compounds, polymers, and as an intermediate in drug discovery. This guide explores viable, albeit theoretical, synthetic approaches to this compound, providing a foundational resource for researchers in the field.

Proposed Synthesis Pathways and Mechanisms

Two primary synthetic pathways are proposed for the synthesis of 2-propenal, 2-chloro-3-hydroxy-. These routes are constructed from well-established reaction classes in organic chemistry.

Pathway 1: Aldol Condensation of Glycolaldehyde with Chloroacetaldehyde followed by Dehydration

This pathway involves a crossed aldol condensation between glycolaldehyde and chloroacetaldehyde to form the intermediate 2-chloro-3,4-dihydroxybutanal, followed by a selective dehydration to yield the target molecule.

Mechanism:

The reaction proceeds via a base-catalyzed aldol condensation. The enolate of chloroacetaldehyde, formed by deprotonation at the α-carbon, acts as the nucleophile, attacking the electrophilic carbonyl carbon of glycolaldehyde. The resulting alkoxide is then protonated to give the aldol addition product. Subsequent acid- or base-catalyzed dehydration of the β-hydroxy aldehyde intermediate leads to the formation of the α,β-unsaturated final product.

G Pathway 1: Aldol Condensation and Dehydration cluster_0 Aldol Condensation cluster_1 Dehydration Glycolaldehyde Glycolaldehyde Aldol_Adduct 2-chloro-3,4-dihydroxybutanal Glycolaldehyde->Aldol_Adduct + Enolate Chloroacetaldehyde Chloroacetaldehyde Enolate Enolate Chloroacetaldehyde->Enolate + Base Base Base Target_Molecule 2-Propenal, 2-chloro-3-hydroxy- Aldol_Adduct->Target_Molecule - H2O (Acid/Heat) H2O H2O

Caption: Aldol condensation followed by dehydration.

Pathway 2: Chlorination and Formylation of a C2 Precursor

This theoretical pathway involves the formylation of a suitable chlorinated C2 precursor, such as chloroacetaldehyde, to introduce the aldehyde functionality and extend the carbon chain. This could potentially be achieved through a Vilsmeier-Haack type reaction or by using a strong base to form an enolate followed by reaction with a formylating agent.

Mechanism:

In a Vilsmeier-Haack reaction, a phosphorus oxychloride and dimethylformamide mixture forms the electrophilic Vilsmeier reagent. An electron-rich precursor would then attack this reagent, leading to formylation. A more general approach would involve the deprotonation of chloroacetaldehyde to form its enolate, which would then react with a formylating agent like ethyl formate.

G Pathway 2: Formylation of a C2 Precursor Chloroacetaldehyde Chloroacetaldehyde Enolate Enolate Chloroacetaldehyde->Enolate + Strong Base Base Base Intermediate Formylated Intermediate Enolate->Intermediate + Formylating Agent Formylating_Agent Formylating Agent (e.g., Ethyl Formate) Target_Molecule 2-Propenal, 2-chloro-3-hydroxy- Intermediate->Target_Molecule + Hydrolysis Hydrolysis Hydrolysis

Caption: Formylation of a chlorinated C2 precursor.

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols based on analogous reactions found in the literature. These should be considered starting points and will require optimization.

Protocol for Pathway 1: Aldol Condensation and Dehydration
  • Aldol Condensation:

    • To a stirred solution of glycolaldehyde (1.0 eq) in a suitable solvent (e.g., THF/water mixture) at 0 °C, add a solution of chloroacetaldehyde (1.1 eq).

    • Slowly add an aqueous solution of a base (e.g., 1 M NaOH, 1.2 eq) while maintaining the temperature at 0-5 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH 7.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3,4-dihydroxybutanal.

  • Dehydration:

    • Dissolve the crude aldol adduct in a suitable high-boiling point solvent (e.g., toluene).

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature, wash with a saturated sodium bicarbonate solution, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-propenal, 2-chloro-3-hydroxy-.

Workflow Diagram

G Experimental Workflow for Pathway 1 Start Start Mix_Reactants Mix Glycolaldehyde and Chloroacetaldehyde in Solvent Start->Mix_Reactants Add_Base Add Base at 0-5 °C Mix_Reactants->Add_Base Stir_Reaction Stir for 2-4 hours Add_Base->Stir_Reaction Neutralize Neutralize with Acid Stir_Reaction->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry_and_Concentrate_1 Dry and Concentrate Extract->Dry_and_Concentrate_1 Crude_Aldol Crude Aldol Adduct Dry_and_Concentrate_1->Crude_Aldol Dissolve_in_Toluene Dissolve in Toluene with Acid Catalyst Crude_Aldol->Dissolve_in_Toluene Reflux_Dean_Stark Reflux with Dean-Stark Dissolve_in_Toluene->Reflux_Dean_Stark Workup Aqueous Workup Reflux_Dean_Stark->Workup Dry_and_Concentrate_2 Dry and Concentrate Workup->Dry_and_Concentrate_2 Purify Column Chromatography Dry_and_Concentrate_2->Purify Final_Product Pure Product Purify->Final_Product

Spectroscopic Profile of 2-Propenal, 2-chloro-3-hydroxy-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-propenal, 2-chloro-3-hydroxy-. Due to the limited availability of experimental data for this specific molecule in scientific literature, this document combines predicted spectroscopic values with experimental data from structurally similar compounds to offer a robust analytical profile. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are also presented to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: 2-chloro-3-hydroxyprop-2-enal

  • Molecular Formula: C₃H₃ClO₂[1]

  • Molecular Weight: 106.51 g/mol [1][2]

  • CAS Number: 50704-42-2[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for 2-propenal, 2-chloro-3-hydroxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H and ¹³C NMR Data for 2-Propenal, 2-chloro-3-hydroxy-

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm). These values are estimations and may vary depending on the solvent and experimental conditions.[2]

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic H~9.5-
Vinylic H~6.5 - 7.0~130 - 140
Hydroxyl HVariable-
Carbon Atoms
C=O-~190
C-Cl-~125 - 135
C-OH-~60 - 70

Experimental NMR Data for a Structural Analog: 2-Chloroacrolein

As an intermediate product in some reactions, 2-chloroacrolein provides the closest experimental values for the aldehyde and vinylic protons in a similar electronic environment.[3]

Proton TypeExperimental ¹H Chemical Shift (ppm)
Aldehyde Proton9.31
Vinylic Protons6.72 and 6.57
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Expected IR Absorption Bands for 2-Propenal, 2-chloro-3-hydroxy-

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[2]

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Hydroxyl (O-H)3200 - 3600 (broad)Stretching
Aldehyde (C=O)1680 - 1700Stretching
Carbon-Carbon Double Bond (C=C)1600 - 1650Stretching
Carbon-Chlorine (C-Cl)600 - 800Stretching
Aldehyde C-H2830 - 2695 (often two bands)Stretching[4][5]

For α,β-unsaturated aldehydes, the C=O stretching vibration is typically shifted to lower wavenumbers (1710-1685 cm⁻¹).[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While no experimental mass spectrum for 2-propenal, 2-chloro-3-hydroxy- is readily available, analysis of its structural analog, 2-chloroacrolein, can provide insights.

Predicted Mass Spectrometry Data for a Structural Analog: 2-Chloroacrolein

Predicted collision cross-section (CCS) values for various adducts of 2-chloroacrolein have been calculated, which can aid in its identification in complex mixtures.[6]

Adductm/zPredicted CCS (Ų)
[M+H]⁺90.994516110.1
[M+Na]⁺112.97646119.7
[M-H]⁻88.979964111.0
[M+NH₄]⁺108.02106134.7
[M+K]⁺128.95040117.9

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for small organic molecules like 2-propenal, 2-chloro-3-hydroxy-.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2]

    • Ensure the sample is completely dissolved. Gentle heating or vortexing may be applied.[2]

    • Filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube to remove any solid particles.[7]

    • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration.[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • If further structural elucidation is needed, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method for Solids):

    • Thoroughly grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film Method for Liquids):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Data Acquisition:

    • Place the prepared sample in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with no sample in the beam path and subtract it from the sample spectrum.

Mass Spectrometry Protocol (GC-MS with Derivatization)

For small, polar aldehydes, derivatization is often employed to improve volatility and chromatographic separation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

  • Derivatization:

    • React the aldehyde sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1] This enhances the volatility of the analyte.

    • Other derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (DNPH) and dansylhydrazine.[8]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The sample is vaporized and separated on a capillary column.

    • The separated components enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis:

    • The resulting mass spectrum will show the molecular ion of the derivatized analyte and its characteristic fragmentation pattern, which can be used for structural confirmation.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a potential reactivity pathway for 2-propenal, 2-chloro-3-hydroxy-.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Compound Chemical Compound Dissolution Dissolution in Solvent Compound->Dissolution Filtration Filtration Dissolution->Filtration NMR NMR Spectroscopy (¹H, ¹³C, 2D) Filtration->NMR IR IR Spectroscopy Filtration->IR MS Mass Spectrometry (e.g., GC-MS) Filtration->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) IR->Process_IR Process_MS Process MS Data (Library Search, Fragmentation Analysis) MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation Reactivity_Pathway Potential Reactivity of 2-Propenal, 2-chloro-3-hydroxy- cluster_reactions Reaction Types start 2-Propenal, 2-chloro-3-hydroxy- nuc_add Nucleophilic Addition at Aldehyde start->nuc_add Nucleophile nuc_sub Nucleophilic Substitution at C-Cl start->nuc_sub Nucleophile oxidation Oxidation of Aldehyde/Hydroxyl start->oxidation Oxidizing Agent reduction Reduction of Aldehyde/C=C start->reduction Reducing Agent prod1 prod1 nuc_add->prod1 Forms Alcohol prod2 prod2 nuc_sub->prod2 Substitutes Cl prod3 prod3 oxidation->prod3 Forms Carboxylic Acid/Ketone prod4 prod4 reduction->prod4 Forms Alcohol/Alkane

References

An In-depth Technical Guide to 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Propenal, 2-chloro-3-hydroxy-, a chemical compound of interest in various research applications. This document details its nomenclature, chemical properties, and predicted spectral data. A generalized experimental protocol for its potential synthesis via the Vilsmeier-Haack reaction is presented, alongside a workflow diagram. Due to the limited publicly available data, this guide also highlights areas where further research is needed, particularly concerning its biological activity and specific experimental protocols.

Nomenclature and CAS Number

The compound with the systematic name 2-Propenal, 2-chloro-3-hydroxy- is a functionalized α,β-unsaturated aldehyde. Its identification is standardized through its CAS number and various synonyms.

Identifier Value Citation
CAS Number 50704-42-2[1][2]
IUPAC Name 2-chloro-3-hydroxyprop-2-enal[2]
Molecular Formula C3H3ClO2[1][2]
Molecular Weight 106.51 g/mol [1][2]
Synonyms 2-Chloro-3-hydroxy-2-propenal, 2-Chloro-3-hydroxyacrylaldehyde, 2-Chloromalonaldehyde[1][2]

Physicochemical Properties

The physicochemical properties of 2-Propenal, 2-chloro-3-hydroxy- have been computationally predicted and are summarized in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

Property Value Source
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 105.982157PubChem
Monoisotopic Mass 105.982157PubChem
Topological Polar Surface Area 37.3 ŲPubChem
Heavy Atom Count 6PubChem
Complexity 76.9PubChem

Spectral Data (Predicted)

Predicted spectral data provides a reference for the characterization of 2-Propenal, 2-chloro-3-hydroxy-. The following tables outline the expected shifts in Nuclear Magnetic Resonance (NMR) and key absorption bands in Infrared (IR) spectroscopy.[3]

Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm)
Aldehydic proton (-CHO)~9.5-10.0
Vinylic proton (=CH-)~6.5-7.0
Hydroxyl proton (-OH)Variable, dependent on solvent and concentration

Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm)
Carbonyl carbon (C=O)~190-200
Vinylic carbon (-C(Cl)=)~130-140
Vinylic carbon (=CHOH)~145-155

Predicted IR Spectral Data

Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
C=O stretch (aldehyde)1680-1710
C=C stretch (alkene)1620-1680
C-Cl stretch600-800

Potential Synthesis via Vilsmeier-Haack Reaction

While a specific, documented synthetic pathway for 2-Propenal, 2-chloro-3-hydroxy- is not prominently featured in scientific literature, its structure suggests that a Vilsmeier-Haack reaction could be a viable synthetic route.[1] This reaction is a widely used method for the formylation of electron-rich compounds.[1][4][5][6][7]

General Experimental Protocol (Adapted)

The following is a generalized protocol for a Vilsmeier-Haack reaction that could be adapted for the synthesis of 2-Propenal, 2-chloro-3-hydroxy- from a suitable precursor such as a hydroxy-substituted ketone or enol ether.

Materials:

  • Precursor substrate (e.g., a protected hydroxyacetone)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Sodium acetate solution (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent ((chloromethylene)dimethylammonium chloride).

  • Formylation: Dissolve the chosen precursor substrate in an anhydrous solvent and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-Propenal, 2-chloro-3-hydroxy-.

Proposed Synthesis Workflow

G Precursor Hydroxy-substituted Ketone/Enol Ether Reaction_Mixture Formylation Reaction Precursor->Reaction_Mixture Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction_Mixture Hydrolysis Aqueous Workup (Hydrolysis) Reaction_Mixture->Hydrolysis Extraction Extraction & Purification Hydrolysis->Extraction Final_Product 2-Propenal, 2-chloro-3-hydroxy- Extraction->Final_Product

Caption: Proposed synthesis workflow for 2-Propenal, 2-chloro-3-hydroxy-.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the biological activity of 2-Propenal, 2-chloro-3-hydroxy-. Consequently, no specific signaling pathways associated with this compound have been identified. This represents a significant knowledge gap and an opportunity for future research to explore its potential pharmacological or toxicological effects.

Reactivity and Potential Applications

The molecular structure of 2-Propenal, 2-chloro-3-hydroxy- suggests a high degree of reactivity.[1] The presence of an aldehyde, a carbon-carbon double bond, a chlorine atom, and a hydroxyl group indicates its potential to participate in a variety of chemical transformations, including:

  • Nucleophilic additions to the aldehyde and the double bond.

  • Nucleophilic substitution of the chlorine atom.

  • Oxidation and reduction reactions.

This reactivity makes it a potentially useful intermediate in organic synthesis for the construction of more complex molecules.

Conclusion

Disclaimer

This document is intended for informational purposes for a scientific audience. The provided experimental protocol is a generalized suggestion and should be adapted and optimized with appropriate safety precautions in a laboratory setting. The predicted data should be confirmed by experimental analysis.

References

Technical Guide: Solubility Profile of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Propenal, 2-chloro-3-hydroxy-

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyacrylaldehyde, is an organic compound with the chemical formula C₃H₃ClO₂ and a molecular weight of approximately 106.51 g/mol [1][2]. Its structure, featuring an aldehyde, a hydroxyl group, and a chlorine atom on a propenal backbone, suggests it is a reactive molecule with potential applications in chemical synthesis[3]. For instance, it is used in the preparation of Etoricoxib, a pharmaceutical drug[4]. Given its potential role in synthesis and drug development, understanding its solubility characteristics is crucial for its application and formulation.

Hypothetical Solubility Data

While specific experimental data is unavailable, the following table illustrates how the solubility of 2-Propenal, 2-chloro-3-hydroxy- in various solvents at a specified temperature would be presented. The "like dissolves like" principle suggests that polar organic compounds are more soluble in polar solvents[5][6]. Therefore, one might expect higher solubility in polar solvents like ethanol and methanol, and lower solubility in nonpolar solvents like hexane.

Table 1: Illustrative Solubility of 2-Propenal, 2-chloro-3-hydroxy- at 25°C

SolventSolvent TypeHypothetical Solubility ( g/100 mL)
WaterPolar ProticModerately Soluble
EthanolPolar ProticHighly Soluble
MethanolPolar ProticHighly Soluble
AcetonePolar AproticSoluble
DichloromethanePolar AproticSparingly Soluble
TolueneNonpolarSparingly Soluble
HexaneNonpolarInsoluble

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like 2-Propenal, 2-chloro-3-hydroxy-, based on the widely used isothermal shake-flask method[7].

3.1. Principle

The equilibrium solubility is determined by creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured, typically using a gravimetric or spectroscopic method, to quantify the solubility[8][9].

3.2. Materials and Apparatus

  • 2-Propenal, 2-chloro-3-hydroxy- (solid)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials (for gravimetric analysis)

  • UV-Vis spectrophotometer (for spectroscopic analysis)

  • Drying oven

3.3. Procedure

  • Preparation: Add an excess amount of solid 2-Propenal, 2-chloro-3-hydroxy- to a series of vials, ensuring there is more solid than will dissolve.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by measuring the concentration at different time points until it remains constant[9].

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.

  • Concentration Analysis: Determine the concentration of the solute in the collected sample using one of the following methods:

    • Gravimetric Method:

      • Dispense the collected supernatant into a pre-weighed, dry evaporating dish[8].

      • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight is achieved[10].

      • The final weight of the dish minus the initial weight gives the mass of the dissolved solute.

    • Spectroscopic Method:

      • If the compound has a chromophore, a UV-Vis spectrophotometer can be used.

      • Prepare a calibration curve using standard solutions of known concentrations of 2-Propenal, 2-chloro-3-hydroxy- in the same solvent.

      • Dilute the collected supernatant to a concentration that falls within the range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.

3.4. Data Calculation

  • Gravimetric Method:

    • Solubility ( g/100 mL) = (Mass of residue / Volume of supernatant collected) * 100

  • Spectroscopic Method:

    • Solubility ( g/100 mL) = (Concentration from curve * Dilution factor * Volume of sample) / 1000

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Weigh excess solute B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant using a filtered syringe D->E F Gravimetric Method: Evaporate solvent & weigh residue E->F G Spectroscopic Method: Measure absorbance & use calibration curve E->G H Calculate Solubility (e.g., g/100 mL) F->H G->H

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

The solubility of a compound is a fundamental physicochemical property that influences its behavior in various applications, from reaction kinetics in synthetic chemistry to bioavailability in drug development[11]. While specific experimental data for 2-Propenal, 2-chloro-3-hydroxy- is not currently available, the standardized methodologies presented in this guide provide a robust framework for its determination. Accurate solubility data is indispensable for the effective utilization of this compound in research and development.

References

thermal stability and degradation of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Propenal, 2-chloro-3-hydroxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2-Propenal, 2-chloro-3-hydroxy-. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous compounds, including α,β-unsaturated aldehydes, halogenated organics, and hydroxyl-substituted aldehydes, to project its likely thermal behavior. Detailed experimental protocols for critical analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided to facilitate further research. Additionally, potential degradation pathways and the biological implications of reactive aldehyde species are discussed.

Introduction

2-Propenal, 2-chloro-3-hydroxy- is a multifunctional organic compound with the molecular formula C₃H₃ClO₂.[1] Its structure, featuring an aldehyde, a vinyl chloride, and a primary alcohol, suggests a high degree of reactivity and potential thermal lability.[2] Understanding the thermal stability and degradation pathways of this molecule is crucial for its synthesis, purification, storage, and application, particularly in fields like drug development where stability under various conditions is a critical parameter.

The presence of multiple reactive functional groups indicates that the compound could undergo several transformation pathways upon heating, including polymerization, elimination of hydrogen chloride, and dehydration.[2] This guide aims to provide a foundational understanding of these potential degradation routes and to equip researchers with the necessary methodologies to experimentally determine the thermal properties of 2-Propenal, 2-chloro-3-hydroxy-.

Predicted Thermal Degradation Pathways

Based on the chemical structure of 2-Propenal, 2-chloro-3-hydroxy-, several degradation pathways can be hypothesized upon thermal stress. These pathways are inferred from the known chemistry of its constituent functional groups.

  • Dehydrochlorination: The presence of a chlorine atom and adjacent hydrogens makes the elimination of hydrogen chloride (HCl) a probable degradation route, leading to the formation of a highly reactive ynol derivative.[2]

  • Dehydration: The hydroxyl group can be eliminated as a water molecule, particularly in the presence of acidic or basic catalysts, which could be formed during decomposition. This would result in the formation of a conjugated dienal system.

  • Decarbonylation: Aldehydes can undergo decarbonylation at elevated temperatures to release carbon monoxide (CO) and form a corresponding alkane or alkene.

  • Polymerization: The α,β-unsaturated aldehyde system is susceptible to polymerization, especially at elevated temperatures or in the presence of initiators. Acrolein, a related compound, is known to be unstable and polymerizes readily.

  • Fragmentation: At higher temperatures, cleavage of C-C bonds can occur, leading to the formation of smaller volatile fragments.

Experimental Protocols

To experimentally investigate the , a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.[3][4] A simultaneous TGA/DSC analysis provides comprehensive information on thermal events such as decomposition, melting, and crystallization.[4]

Methodology:

  • Instrument: A calibrated simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Propenal, 2-chloro-3-hydroxy- into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50 mL/min to prevent oxidative degradation. A subsequent run in an oxidative atmosphere (e.g., air) can be performed for comparison.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the end of the experiment.

    • DSC Curve: Identify endothermic or exothermic peaks corresponding to phase transitions (e.g., melting) or decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique to identify the degradation products formed at elevated temperatures.[5][6] The sample is rapidly heated to a specific temperature in the absence of oxygen, and the resulting fragments are separated by GC and identified by MS.

Methodology:

  • Instrument: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of 2-Propenal, 2-chloro-3-hydroxy- into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Perform single-shot pyrolysis at temperatures determined from the TGA data to correspond to significant decomposition events (e.g., the temperature of maximum mass loss rate). A typical starting point could be 400 °C, 500 °C, and 600 °C.

    • The pyrolysis is carried out in an inert atmosphere (e.g., helium).

  • GC-MS Conditions:

    • GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).

    • Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Detection: Scan from m/z 35 to 500.

  • Data Analysis: Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation

Quantitative data obtained from the experimental analyses should be summarized in clear and concise tables.

Table 1: TGA/DSC Data for 2-Propenal, 2-chloro-3-hydroxy-

ParameterValue (under N₂)Value (under Air)
Onset of Decomposition (Tonset)Data to be determinedData to be determined
Temperature of Max. Mass Loss Rate (Tpeak)Data to be determinedData to be determined
Mass Loss at Tpeak (%)Data to be determinedData to be determined
Final Residue at 600 °C (%)Data to be determinedData to be determined
Melting Point (Tm) from DSCData to be determinedData to be determined
Decomposition Enthalpy (ΔHd) from DSCData to be determinedData to be determined

Table 2: Major Degradation Products Identified by Py-GC-MS

Pyrolysis Temp.Retention Time (min)Identified CompoundProbable Formation Pathway
e.g., 500 °CData to be determinede.g., Hydrogen ChlorideDehydrochlorination
Data to be determinede.g., Carbon MonoxideDecarbonylation
Data to be determinede.g., WaterDehydration
Data to be determinedOther small fragmentsFragmentation

Biological Implications and Signaling Pathways

α,β-unsaturated aldehydes are a class of reactive electrophiles known to exhibit significant biological activity, often associated with cytotoxicity.[7][8][9] These compounds can readily react with nucleophilic groups in biological macromolecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, and amino groups in proteins and DNA.[7] This reactivity can lead to cellular stress and trigger various signaling pathways.

One of the key pathways activated by electrophilic stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles like α,β-unsaturated aldehydes can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression. These genes encode for antioxidant enzymes and proteins involved in detoxification.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_degradation_products Degradation Product Identification cluster_data_interpretation Data Interpretation and Reporting synthesis Synthesis and Purification of 2-Propenal, 2-chloro-3-hydroxy- tga_dsc TGA/DSC Analysis synthesis->tga_dsc tga_data Determine Decomposition Temperatures and Mass Loss tga_dsc->tga_data dsc_data Identify Phase Transitions and Thermal Events tga_dsc->dsc_data py_gcms Py-GC-MS Analysis tga_data->py_gcms Select Pyrolysis Temperatures stability Assess Thermal Stability tga_data->stability dsc_data->stability product_id Identify Volatile Degradation Products py_gcms->product_id pathway Propose Degradation Pathways product_id->pathway pathway->stability report Generate Technical Report stability->report nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 2-Propenal, 2-chloro-3-hydroxy- (or its degradation products) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Reacts with Keap1 keap1 Keap1 (modified) keap1_nrf2->keap1 Conformational Change ub Ubiquitin keap1_nrf2->ub nrf2_cyto Nrf2 keap1->nrf2_cyto Nrf2 Release nrf2_nuc Nrf2 nrf2_cyto->nrf2_nuc Nuclear Translocation proteasome Proteasomal Degradation ub->proteasome maf Maf nrf2_nuc->maf are ARE (Antioxidant Response Element) nrf2_nuc->are maf->are genes Cytoprotective Genes (e.g., HO-1, NQO1) are->genes Gene Transcription proteins Detoxification and Antioxidant Proteins genes->proteins cell_survival Increased Cell Survival proteins->cell_survival Cellular Protection

References

Potential Biological Activity of 2-Propenal, 2-chloro-3-hydroxy-: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 2-Propenal, 2-chloro-3-hydroxy- (CAS 50704-42-2) is not available in the public domain. This technical guide provides a predictive analysis of its potential biological activities based on its chemical structure and the documented activities of structurally related compounds. The information presented is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.

Introduction

2-Propenal, 2-chloro-3-hydroxy-, a small molecule with the formula C₃H₃ClO₂, possesses a unique combination of functional groups that suggests a potential for diverse biological activities.[1] Its structure, featuring an α,β-unsaturated aldehyde, a vinyl chloride, and a hydroxyl group, makes it a reactive electrophile with the potential to interact with various biological nucleophiles, such as amino acid residues in proteins and DNA bases. This reactivity is often associated with both therapeutic effects and toxicity. This whitepaper will explore the potential biological activities of this compound by examining the known properties of structurally analogous molecules and proposing potential mechanisms of action and avenues for future research.

Chemical Reactivity and Potential for Biological Interaction

The chemical structure of 2-Propenal, 2-chloro-3-hydroxy- suggests several potential modes of interaction with biological systems. The α,β-unsaturated aldehyde is a Michael acceptor, susceptible to nucleophilic addition by thiols (e.g., cysteine residues in proteins) and amines. The vinyl chloride moiety can also participate in nucleophilic substitution reactions. The presence of these reactive sites indicates a potential for this compound to act as an covalent modifier of biological macromolecules, a mechanism of action for many therapeutic agents.

Potential Biological Activities Based on Structural Analogs

The biological activities of compounds structurally related to 2-Propenal, 2-chloro-3-hydroxy- provide insights into its potential therapeutic applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of α,β-unsaturated aldehydes and chlorinated compounds against various cancer cell lines.

Compound ClassSpecific Compound ExampleCell LineIC₅₀ (µM)Reference
2'-Hydroxy Chalcones(E)-1-(2-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one (C1)HCT116 (Colon)37.07[2]
(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (C2)HCT116 (Colon)-[2]
4-[3-(2-Hydroxy-phenyl)-3-oxo-propenyl]-benzoic acid (C3)HCT116 (Colon)-[2]
NaphthoquinonesN-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideCWR-22 (Prostate)2.5[3]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamidePC-3 (Prostate)2.5[3]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideDU-145 (Prostate)6.5[3]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamideHS-5 (Bone Marrow)25[3]
Pyrimidine DerivativesCompound 39HepG-2 (Liver)0.3[4]
Compound 39PC-3 (Prostate)6.6[4]
Compound 39HCT-116 (Colon)7[4]
1,2,3 Triazole DerivativesH4MCF-7 (Breast)-[5]
Antimicrobial and Antifungal Activity

The presence of a halogenated α,β-unsaturated system is a common feature in compounds with antimicrobial and antifungal properties.

Compound ClassSpecific Compound ExampleOrganismMIC (µg/mL)Reference
Chloro-substituted Flavonoids6-chloro-8-nitroflavoneE. faecalis-[6]
6-chloro-8-nitroflavoneS. aureus-[6]
6-chloro-8-nitroflavoneE. coli-[6]
6-chloro-8-nitroflavoneC. albicans-[6]
Chloro-substituted Chalcones5′-chloro-2′-hydroxy-3′-nitrochalconeE. coli-[6]
2-chloro-N-phenylacetamide-Aspergillus flavus16 - 256[7][8]
Sulfonamides5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideS. aureus (MRSA)15.62-31.25 (µmol/L)[9]
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideM. kansasii1-4 (µmol/L)[9]

Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, several potential mechanisms of action for 2-Propenal, 2-chloro-3-hydroxy- can be hypothesized.

Anticancer Mechanisms
  • Induction of Apoptosis: Many cytotoxic compounds, including chalcones and naphthoquinones, induce programmed cell death.[2][3] This can be mediated through the intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Structurally related compounds have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.[2][3]

  • Inhibition of Key Signaling Pathways: Potential targets could include pathways crucial for cancer cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.

G cluster_stimulus External Stimulus cluster_pathway Potential Cellular Effects 2_Propenal_2_chloro_3_hydroxy 2-Propenal, 2-chloro-3-hydroxy- ROS_Generation Reactive Oxygen Species (ROS) Generation 2_Propenal_2_chloro_3_hydroxy->ROS_Generation DNA_Damage DNA Damage 2_Propenal_2_chloro_3_hydroxy->DNA_Damage Protein_Modification Covalent Modification of Proteins 2_Propenal_2_chloro_3_hydroxy->Protein_Modification Apoptosis Apoptosis ROS_Generation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Protein_Modification->Apoptosis Protein_Modification->Cell_Cycle_Arrest

Fig. 1: Hypothesized mechanism of cytotoxicity.
Antimicrobial and Antifungal Mechanisms

  • Membrane Disruption: The electrophilic nature of the compound could lead to interactions with and disruption of microbial cell membranes.

  • Enzyme Inhibition: It may inhibit essential microbial enzymes through covalent modification of active site residues. For example, some antifungal amides are known to target ergosterol binding in the fungal plasma membrane.[7][8]

Experimental Protocols for Future Investigation

To validate the potential biological activities of 2-Propenal, 2-chloro-3-hydroxy-, the following experimental protocols, which have been used for structurally related compounds, are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound on cultured cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, PC-3, MCF-7) and a non-cancerous control cell line in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of 2-Propenal, 2-chloro-3-hydroxy- for 48 hours.

  • MTT Addition: Add 50 µL of MTT reagent (2 mg/mL in sterile PBS) to each well and incubate for 3 hours.[2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with 2-Propenal, 2-chloro-3-hydroxy- Incubation_24h->Compound_Treatment Incubation_48h Incubate 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT reagent Incubation_48h->MTT_Addition Incubation_3h Incubate 3h MTT_Addition->Incubation_3h Solubilization Solubilize formazan Incubation_3h->Solubilization Absorbance_Measurement Measure absorbance Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC₅₀ Absorbance_Measurement->IC50_Calculation

Fig. 2: MTT assay workflow.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

  • Serial Dilution: Perform a serial two-fold dilution of 2-Propenal, 2-chloro-3-hydroxy- in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of 2-Propenal, 2-chloro-3-hydroxy- and the documented biological activities of its structural analogs strongly suggest its potential as a bioactive molecule, particularly in the areas of oncology and infectious diseases. Its inherent reactivity, a double-edged sword, could be harnessed for therapeutic benefit but also necessitates careful toxicological evaluation.

Future research should focus on:

  • Synthesis and Characterization: Ensuring the availability of a pure, well-characterized sample of 2-Propenal, 2-chloro-3-hydroxy-.

  • In Vitro Screening: Performing a broad panel of in vitro assays, including cytotoxicity against a diverse range of cancer cell lines and antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activity, including its effects on cell cycle, apoptosis, and key signaling pathways.

  • Toxicological Assessment: Evaluating the genotoxicity and general toxicity of the compound in appropriate in vitro and in vivo models.

The findings from these studies will be crucial in determining whether 2-Propenal, 2-chloro-3-hydroxy- or its derivatives hold promise as lead compounds for the development of novel therapeutic agents.

References

2-Propenal, 2-chloro-3-hydroxy-: A Technical Review of Its Chemistry, Inferred Biological Activity, and Research Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Propenal, 2-chloro-3-hydroxy- is limited in publicly available scientific literature. This document provides a comprehensive overview based on its chemical structure and the well-documented activities of structurally related compounds, particularly α,β-unsaturated aldehydes. The information regarding biological effects and experimental protocols is largely inferred and should be experimentally verified for the target compound.

Introduction

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyprop-2-enal, is a small, reactive organic molecule with the chemical formula C₃H₃ClO₂ and a molecular weight of 106.51 g/mol [1]. Its structure, featuring an aldehyde, a halogen, a hydroxyl group, and a carbon-carbon double bond, suggests a high potential for chemical reactivity and biological activity. This technical guide synthesizes the available chemical information for 2-Propenal, 2-chloro-3-hydroxy- and extrapolates its likely biological effects and mechanisms of action based on the extensive research conducted on analogous α,β-unsaturated aldehydes.

Chemical Properties and Synthesis

The multifunctionality of 2-Propenal, 2-chloro-3-hydroxy- makes it an interesting subject for chemical and biological studies. The electrophilic nature of the α,β-unsaturated aldehyde moiety, further influenced by the electron-withdrawing chlorine atom, suggests high reactivity towards nucleophiles[2][3].

Chemical Reactivity

The primary sites of reactivity are the carbonyl carbon, the β-carbon of the double bond, and the carbon bearing the chlorine atom. Key reactions include:

  • Michael Addition: The β-carbon is susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins, glutathione) and amines (e.g., lysine residues)[2][4]. This is a common mechanism of action for α,β-unsaturated aldehydes[5].

  • Nucleophilic Acyl Addition: The aldehyde group can react with nucleophiles.

  • Nucleophilic Substitution: The chlorine atom can be displaced by strong nucleophiles.

Inferred Synthesis

While specific synthetic routes for 2-Propenal, 2-chloro-3-hydroxy- are not well-documented, a plausible approach involves the halogenation of a suitable precursor followed by dehydrohalogenation. A general synthetic strategy for α-halosubstituted α,β-unsaturated aldehydes is outlined below[6][7].

Proposed Synthetic Pathway for 2-Propenal, 2-chloro-3-hydroxy-

Synthetic Pathway Glyceraldehyde Glyceraldehyde Acrolein Acrolein Glyceraldehyde->Acrolein Dehydration 2-Chloro-3-hydroxypropanal 2-Chloro-3-hydroxypropanal Acrolein->2-Chloro-3-hydroxypropanal Chlorination (e.g., Cl2, H2O) 2-Propenal, 2-chloro-3-hydroxy- 2-Propenal, 2-chloro-3-hydroxy- 2-Chloro-3-hydroxypropanal->2-Propenal, 2-chloro-3-hydroxy- Dehydrochlorination (Base)

Caption: A potential synthetic route to 2-Propenal, 2-chloro-3-hydroxy-.

Inferred Biological Activities and Mechanisms of Action

The biological effects of 2-Propenal, 2-chloro-3-hydroxy- are likely dominated by its electrophilic nature, a characteristic shared with well-studied α,β-unsaturated aldehydes like acrolein[3][8]. These compounds are known to be highly cytotoxic and can modulate various cellular processes through covalent modification of key proteins and DNA[2][8].

Covalent Adduction to Cellular Nucleophiles

The primary mechanism of toxicity and biological activity for α,β-unsaturated aldehydes is their ability to form covalent adducts with cellular nucleophiles, leading to dysfunction of proteins and DNA[3][8].

Table 1: Potential Cellular Targets and Consequences of Adduction

Cellular NucleophileSite of AdductionPotential ConsequenceReference
Glutathione (GSH)Thiol groupDepletion of cellular antioxidant defenses, increased oxidative stress.[2]
Cysteine Residues in ProteinsThiol groupEnzyme inhibition, disruption of protein structure and function.[4]
Lysine Residues in Proteinsε-amino groupAlteration of protein charge and function.[4]
Histidine Residues in ProteinsImidazole ringDisruption of catalytic activity.[3]
Deoxyguanosine in DNAExocyclic amino groupFormation of DNA adducts, potential for mutagenesis.[8]
Modulation of Signaling Pathways

Reactive aldehydes are known to interfere with key cellular signaling pathways, primarily those involved in oxidative stress, inflammation, and cell survival[1][3].

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Electrophiles like α,β-unsaturated aldehydes can react with cysteine residues in Keap1, leading to the stabilization and nuclear translocation of Nrf2, and subsequent transcription of antioxidant genes[1][5].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-Propenal, 2-chloro-3-hydroxy- (or other electrophile) Keap1 Keap1 Compound->Keap1 Covalent Modification Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters Ub Ubiquitin Nrf2_c->Ub Ubiquitination (via Keap1) Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription

Caption: Inferred activation of the Nrf2 pathway by 2-Propenal, 2-chloro-3-hydroxy-.

The NF-κB pathway is a central regulator of inflammation. Reactive aldehydes have been shown to have complex, often inhibitory, effects on this pathway, potentially through direct modification of NF-κB subunits or upstream kinases[3][8].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_c NF-κB (p50/p65) IkB->NFkB_c Inhibits NFkB_n NF-κB (p50/p65) NFkB_c->NFkB_n Translocation Compound 2-Propenal, 2-chloro-3-hydroxy- Compound->IKK Inhibition? Compound->NFkB_c Direct Inhibition? Target_Genes Pro-inflammatory Genes (e.g., IL-6, COX-2) NFkB_n->Target_Genes Activates Transcription

Caption: Potential modulation of the NF-κB signaling pathway.

Acrolein has been shown to activate MAPK (mitogen-activated protein kinase) signaling pathways such as ERK1/2, JNK, and p38, often through the activation of the epidermal growth factor receptor (EGFR)[1]. This can lead to a variety of cellular responses, including proliferation, inflammation, and apoptosis.

MAPK_Pathway Compound 2-Propenal, 2-chloro-3-hydroxy- EGFR EGFR Compound->EGFR Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cellular_Response Cellular Response (Proliferation, Inflammation) ERK->Cellular_Response

Caption: Inferred activation of the EGFR/MAPK signaling cascade.

Quantitative Data for Representative α,β-Unsaturated Aldehydes

Table 2: Cytotoxicity of Representative α,β-Unsaturated Aldehydes

CompoundCell LineAssayEndpointValueReference
AcroleinHuman Umbilical Vein Endothelial Cells (HUVECs)MTT AssayIC₅₀ (24h)~15 µM[3]
AcroleinA549 (Human Lung Carcinoma)AlamarBlue AssayIC₅₀ (24h)~30 µM[8]
CrotonaldehydeHepG2 (Human Liver Carcinoma)Neutral Red UptakeIC₅₀ (24h)~150 µM[9]
4-HydroxynonenalPC12 (Rat Pheochromocytoma)LDH ReleaseLC₅₀ (24h)~20 µM[9]

Proposed Experimental Protocols

To characterize the biological activity of 2-Propenal, 2-chloro-3-hydroxy-, a series of standard in vitro assays can be employed.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration-dependent toxicity of the compound on various cell lines.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HepG2, A549, HUVEC) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of 2-Propenal, 2-chloro-3-hydroxy- in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle controls.

    • Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72 hours).

    • Viability Assessment:

      • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at ~570 nm.

      • LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available kit. Measure the absorbance at the recommended wavelength.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Glutathione Depletion Assay
  • Objective: To assess the compound's ability to react with and deplete intracellular glutathione.

  • Methodology:

    • Cell Treatment: Treat cells with various concentrations of 2-Propenal, 2-chloro-3-hydroxy- for a short duration (e.g., 1-4 hours).

    • Cell Lysis: Wash the cells with PBS and lyse them.

    • GSH Measurement: Measure the concentration of GSH in the cell lysates using a commercially available kit, often based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at ~412 nm.

    • Data Analysis: Normalize the GSH levels to the total protein concentration in each sample and express the results as a percentage of the vehicle control.

Western Blot Analysis for Signaling Pathway Activation
  • Objective: To investigate the effect of the compound on the activation state of key signaling proteins (e.g., Nrf2, NF-κB, MAPKs).

  • Methodology:

    • Cell Treatment and Lysis: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-Nrf2, anti-phospho-p65, anti-phospho-ERK).

    • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow for In Vitro Analysis

Experimental_Workflow Start Start: 2-Propenal, 2-chloro-3-hydroxy- Cytotoxicity Cytotoxicity Screening (MTT, LDH assays) Start->Cytotoxicity IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Mechanistic Studies (Sub-lethal concentrations) IC50->Mechanism GSH GSH Depletion Assay Mechanism->GSH Western Western Blot Analysis (Nrf2, NF-kB, MAPK) Mechanism->Western Reporter Reporter Gene Assays (ARE, NF-kB luciferase) Mechanism->Reporter Data Data Analysis and Interpretation GSH->Data Western->Data Reporter->Data

Caption: A generalized workflow for the in vitro evaluation of 2-Propenal, 2-chloro-3-hydroxy-.

Conclusion

2-Propenal, 2-chloro-3-hydroxy- is a reactive molecule with the potential for significant biological activity. Based on the extensive literature on related α,β-unsaturated aldehydes, it is predicted to be cytotoxic and to modulate cellular pathways related to oxidative stress and inflammation through covalent modification of cellular nucleophiles. The experimental protocols outlined in this guide provide a framework for the systematic investigation of its biological effects. Further research is warranted to elucidate the specific activities of this compound and to explore its potential in drug development or as a research tool.

References

commercial availability and suppliers of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Propenal, 2-chloro-3-hydroxy-. It is important to note that while this compound is commercially available for research purposes, detailed experimental studies, including specific reaction protocols and biological activities, are not extensively documented in publicly available scientific literature. Therefore, some sections of this guide are based on established chemical principles and predicted data, and should be considered as a starting point for further investigation.

Introduction

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyacrolein, is a functionalized α,β-unsaturated aldehyde. Its structure, featuring a reactive aldehyde group, a vinyl chloride, and a primary alcohol, makes it a potentially versatile building block in organic synthesis. The presence of multiple reactive sites suggests its utility in the synthesis of a variety of more complex molecules, including heterocycles and other biologically relevant scaffolds. This guide summarizes its commercial availability, chemical properties, and provides theoretical insights into its reactivity and analysis.

Commercial Availability and Suppliers

2-Propenal, 2-chloro-3-hydroxy- is available from several chemical suppliers, primarily for research and development purposes. It is crucial to contact suppliers directly to inquire about current stock, purity, and lead times, as some may offer it on a custom synthesis basis.

Table 1: Commercial Suppliers of 2-Propenal, 2-chloro-3-hydroxy-

SupplierWebsiteCAS NumberNotes
Benchchem[URL benchchem com]50704-42-2Offers the compound for research applications.[1]
Zhejiang Jiuzhou Chem Co.,Ltd[URL guidechem com]50704-42-2Lists the product, may be a manufacturing source.
Simson Pharma Limited[URL simsonpharma com]50704-42-2Provides the compound, often with a Certificate of Analysis.
LGC Standards[URL lgcstandards com]50704-42-2May require custom synthesis.[2][3]
Pharmaffiliates[URL pharmaffiliates com]50704-42-2Provides the compound with specified molecular formula and weight.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Propenal, 2-chloro-3-hydroxy- is provided below. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.

Table 2: Physicochemical Properties of 2-Propenal, 2-chloro-3-hydroxy-

PropertyValueSource
Molecular Formula C₃H₃ClO₂PubChem[4]
Molecular Weight 106.51 g/mol PubChem[4]
CAS Number 50704-42-2PubChem[4]
IUPAC Name 2-chloro-3-hydroxyprop-2-enalPubChem[4]
Appearance White powder (typical)Zhejiang Jiuzhou Chem Co.,Ltd
Purity Typically ≥95%Benchchem[1]
Canonical SMILES C(C(C=O)Cl)OPubChem[4]
InChI InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5HPubChem[4]
InChIKey SYXFXUMRQSTIKC-UHFFFAOYSA-NPubChem[4]

Synthesis and Reactivity

While specific, documented synthetic pathways directly to 2-Propenal, 2-chloro-3-hydroxy- are not prominently featured in scientific literature, its synthesis would likely involve the manipulation of more complex or reactive starting materials.

Potential Synthetic Workflow

A plausible, though not experimentally verified, synthetic approach could involve the controlled oxidation and chlorination of a suitable C3 precursor. The following diagram illustrates a hypothetical synthetic workflow.

G Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Chlorinated Intermediate Chlorinated Intermediate Acrolein->Chlorinated Intermediate Chlorination Target_Molecule 2-Propenal, 2-chloro-3-hydroxy- Chlorinated Intermediate->Target_Molecule Selective Oxidation/ Hydration

Caption: Hypothetical synthetic workflow for 2-Propenal, 2-chloro-3-hydroxy-.

Chemical Reactivity

The reactivity of 2-Propenal, 2-chloro-3-hydroxy- is dictated by its three functional groups: the aldehyde, the chloroalkene, and the hydroxyl group.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols, imines, and other derivatives. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • Chloroalkene: The chlorine atom on the double bond is generally less reactive towards nucleophilic substitution than in a saturated alkyl halide. However, under certain conditions, it may undergo substitution or elimination reactions.

  • Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be converted to esters or ethers.

The interplay of these functional groups allows for a rich and diverse range of chemical transformations.

Experimental Protocols (General Methodologies)

Due to the lack of specific published experimental procedures for this compound, the following are general protocols for reactions involving its key functional groups. These are not validated for 2-Propenal, 2-chloro-3-hydroxy- and would require significant optimization.

General Procedure for Acetal Protection of the Aldehyde
  • Dissolve the aldehyde in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Add a diol (e.g., ethylene glycol, 1.1-1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

General Procedure for Oxidation of the Aldehyde to a Carboxylic Acid
  • Dissolve the aldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

  • Add an oxidizing agent (e.g., Jones reagent, Pinnick oxidation conditions with sodium chlorite and a scavenger).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench any excess oxidant.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Analytical Characterization (Predicted Data)

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Aldehydic H9.5 - 10.0s-
Vinylic H6.5 - 7.0t~1-2
Hydroxymethyl H4.0 - 4.5d~1-2
Hydroxyl HVariable (broad s)--

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
Aldehydic C=O185 - 195
Vinylic C-Cl130 - 140
Vinylic C-CHO140 - 150
Hydroxymethyl C60 - 70

Table 5: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
106/108[M]⁺ (isotopic pattern for Cl)
77/79[M-CHO]⁺
71[M-Cl]⁺
41[C₃H₅]⁺

Safety and Handling

No specific safety data sheet (SDS) for 2-Propenal, 2-chloro-3-hydroxy- is widely available. However, based on its structure, the following precautions should be taken. The compound should be handled by trained personnel in a well-ventilated fume hood.

  • Toxicity: As an α,β-unsaturated aldehyde and a chlorinated compound, it should be considered toxic and potentially mutagenic.[5][6] Avoid inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[7] Given the aldehyde functionality, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Potential Applications and Future Research

The unique combination of functional groups in 2-Propenal, 2-chloro-3-hydroxy- suggests several potential applications in synthetic chemistry.

G Target_Molecule 2-Propenal, 2-chloro-3-hydroxy- Heterocycle_Synthesis Heterocycle_Synthesis Target_Molecule->Heterocycle_Synthesis e.g., Pyrazoles, Isoxazoles Pharmaceutical_Intermediates Pharmaceutical_Intermediates Target_Molecule->Pharmaceutical_Intermediates Introduction of functionalized side chains Cross_Coupling_Reactions Cross_Coupling_Reactions Target_Molecule->Cross_Coupling_Reactions e.g., Suzuki, Heck (at C-Cl) Polymer_Chemistry Polymer_Chemistry Target_Molecule->Polymer_Chemistry Functional monomer

Caption: Potential research applications of 2-Propenal, 2-chloro-3-hydroxy-.

Further research is needed to fully elucidate the chemical reactivity and potential biological activity of this compound. Detailed experimental studies to confirm its reaction pathways and to screen for any pharmacological effects would be of significant value to the scientific community.

References

Methodological & Application

Application Notes & Protocols for the Analytical Detection of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Propenal, 2-chloro-3-hydroxy- (CAS 50704-42-2) is a functionalized carbonyl compound.[1] Its structure, featuring an aldehyde group, a double bond, a chlorine atom, and a hydroxyl group, suggests high reactivity.[2] Such compounds can be of interest as potential disinfection byproducts (DBPs) in treated water, formed when disinfectants like chlorine react with natural organic matter.[3][4] The analysis of small, polar, and reactive aldehydes presents a significant challenge due to their poor retention in reverse-phase chromatography and often weak chromophores for UV detection.

To overcome these challenges, a common and effective strategy is chemical derivatization. This process converts the target analyte into a more stable, less polar, and more easily detectable derivative prior to chromatographic analysis.[5][6] These application notes provide detailed protocols for two robust, widely accepted derivatization-based methods for the detection and quantification of short-chain carbonyl compounds, which can be adapted and validated for 2-Propenal, 2-chloro-3-hydroxy-.

The two primary methods detailed are:

  • HPLC-UV analysis based on 2,4-dinitrophenylhydrazine (DNPH) derivatization.

  • GC-MS analysis based on O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.

Method 1: Determination by High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

Principle

This method is based on the reaction of the aldehyde functional group with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative.[7] This derivative is highly colored and possesses a strong chromophore, making it ideal for sensitive detection by an ultraviolet (UV) detector at approximately 360 nm.[8][9] The resulting derivatives are then separated and quantified using reverse-phase HPLC. This approach is analogous to EPA Method 8315A for carbonyl compound analysis.[6][8]

Experimental Protocol

1. Reagents and Materials

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Reagent Water, HPLC grade

  • Hydrochloric Acid (HCl), certified

  • Citrate Buffer or Phosphoric Acid (for pH adjustment)

  • Solid Phase Extraction (SPE) Cartridges, C18 (e.g., 2000 mg, 6 mL)[9]

  • Standard of 2-Propenal, 2-chloro-3-hydroxy- (if available for calibration)

2. Preparation of Solutions

  • DNPH Derivatization Reagent: Prepare a saturated solution of DNPH in 2 M HCl. Alternatively, a solution can be prepared in acetonitrile with catalytic acid. Handle with care, as DNPH is explosive when dry and is a potential mutagen.

  • Mobile Phase: Prepare mobile phase mixtures of acetonitrile and water as required by the HPLC gradient program. All solvents must be filtered and degassed.

3. Sample Preparation and Derivatization

  • Collect 100 mL of the aqueous sample in a clean glass flask.[9]

  • Adjust the sample pH to approximately 3 using citrate buffer or dilute HCl.[9]

  • Add an excess of the DNPH derivatization reagent (e.g., 6 mL of saturated solution) to the sample.[9]

  • Seal the flask and incubate in a heated shaker or water bath at 40°C for 1 hour to ensure complete reaction.[9]

4. Solid Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge by passing 15 mL of acetonitrile, followed by 15 mL of reagent water through it.[9]

  • Load the entire derivatized sample solution onto the conditioned SPE cartridge at a flow rate of 3-5 mL/min.

  • After loading, wash the cartridge with a small volume of reagent water to remove excess DNPH reagent.

  • Dry the cartridge by passing air or nitrogen through it for several minutes.

  • Elute the trapped DNPH-hydrazone derivatives by passing a small volume (e.g., 10 mL) of acetonitrile through the cartridge into a volumetric flask.[9]

  • Adjust the final volume and transfer an aliquot to an HPLC vial for analysis.

5. HPLC-UV Instrumental Analysis

  • HPLC Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of Acetonitrile (B) and Water (A). A typical gradient might start at 60% B, increasing to 100% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.[9]

  • UV Detector Wavelength: 360 nm.[9]

  • Column Temperature: 40 °C.[6]

Data Presentation

Table 1: Typical Performance Characteristics for Carbonyl-DNPH Derivatives by HPLC-UV

Parameter Typical Value Range Source(s)
Limit of Detection (LOD) 0.1 - 5 µg/L [7][10]
Limit of Quantification (LOQ) 0.2 - 10 µg/L [11]
Linearity (r²) > 0.999 [7]
Recovery 85 - 115% [10]

| Analysis Time | 3 - 20 minutes |[7] |

Note: These values are illustrative for common aldehydes like formaldehyde and acetaldehyde. Method performance must be empirically determined for 2-Propenal, 2-chloro-3-hydroxy-.

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis s1 1. Collect 100 mL Aqueous Sample s2 2. Adjust pH to ~3 s1->s2 s3 3. Add DNPH Reagent s2->s3 s4 4. Incubate (40°C, 1 hr) s3->s4 spe2 6. Load Sample s4->spe2 Derivatized Sample spe1 5. Condition C18 Cartridge spe1->spe2 spe3 7. Wash Cartridge spe2->spe3 spe4 8. Elute with ACN spe3->spe4 hplc 9. Inject into HPLC-UV System spe4->hplc Final Extract data 10. Data Acquisition & Quantification hplc->data

Caption: Workflow for HPLC-UV analysis via DNPH derivatization.

Method 2: Determination by Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization

Principle

This method is suitable for volatile and semi-volatile carbonyl compounds and offers high specificity and sensitivity through the use of a mass spectrometer. The aldehyde is derivatized with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[12][13] These PFBHA-oximes are less polar and more volatile than the parent aldehyde, making them amenable to GC separation. The pentafluorobenzyl group is strongly electronegative, allowing for highly sensitive detection by an electron capture detector (ECD) or, for greater specificity, by a mass spectrometer (MS).[14]

Experimental Protocol

1. Reagents and Materials

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), reagent grade

  • Hexane or Methylene Chloride, GC-MS grade

  • Sodium Chloride (NaCl), analytical grade

  • Sodium Sulfate (Na₂SO₄), anhydrous, analytical grade

  • Reagent Water, GC-MS grade

  • Sulfuric Acid (H₂SO₄), certified

  • Standard of 2-Propenal, 2-chloro-3-hydroxy- (if available for calibration)

2. Preparation of Solutions

  • PFBHA Derivatization Reagent: Prepare a solution of PFBHA in reagent water (e.g., 15 mg/mL).

  • Internal Standard Solution: Prepare a solution of an appropriate internal standard (e.g., a deuterated analogue or a similar compound not expected in the sample) in a suitable solvent.

3. Sample Preparation and Derivatization

  • Place 10 mL of the aqueous sample into a 20 mL glass vial with a PTFE-lined screw cap.[13]

  • Add an appropriate amount of internal standard.

  • Add NaCl to saturate the solution (approx. 3 g), which enhances the extraction efficiency.[13]

  • Add 1 mL of the aqueous PFBHA solution to the vial.[13]

  • Seal the vial and heat at 60°C for 60 minutes to facilitate the derivatization reaction.[13]

  • Cool the vial to room temperature.

4. Liquid-Liquid Extraction (LLE)

  • Add 2 mL of hexane (or another suitable extraction solvent) to the vial.

  • Shake vigorously for 2 minutes to extract the PFBHA-oxime derivatives into the organic phase.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial for analysis.

5. GC-MS Instrumental Analysis

  • GC Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode for initial identification of the derivative's mass spectrum. For quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the target analyte's PFBHA derivative for maximum sensitivity and selectivity.

Data Presentation

As with the HPLC method, specific performance data for this analyte is not published. Table 2 provides typical performance metrics for similar short-chain aldehydes analyzed by GC-MS after PFBHA derivatization.

Table 2: Typical Performance Characteristics for Carbonyl-PFBHA Derivatives by GC-MS

Parameter Typical Value Range Source(s)
Limit of Detection (LOD) 0.003 - 0.014 µg/L [15]
Limit of Quantification (LOQ) 0.02 - 0.4 µg/L [16]
Linearity (r²) > 0.998 [15]
Recovery 75 - 120% [15]

| Precision (RSD) | < 15% |[15] |

Note: These values are illustrative for common disinfection byproducts. Method performance must be empirically determined for 2-Propenal, 2-chloro-3-hydroxy-.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis s1 1. Take 10 mL Sample + Internal Standard s2 2. Add PFBHA Reagent & NaCl s1->s2 s3 3. Incubate (60°C, 1 hr) s2->s3 lle1 4. Add Hexane s3->lle1 Derivatized Sample lle2 5. Shake to Extract lle1->lle2 lle3 6. Collect Organic Layer lle2->lle3 lle4 7. Dry with Na₂SO₄ lle3->lle4 gcms 8. Inject into GC-MS System lle4->gcms Final Extract data 9. Data Acquisition (Scan or SIM) gcms->data

Caption: Workflow for GC-MS analysis via PFBHA derivatization.

Method Selection Guide

Choosing the appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Visualization of Method Selection Logic

Decision_Tree start Start: Need to analyze 2-Propenal, 2-chloro-3-hydroxy- q1 Is Mass Spectrometer (GC-MS) available? start->q1 q2 Is very high sensitivity (ng/L) required? q1->q2 No q3 Is matrix complex with many interferences? q1->q3 Yes m_gcms Use GC-MS Method (PFBHA Derivatization) q2->m_gcms Yes (Requires MS) m_hplc Use HPLC-UV Method (DNPH Derivatization) q2->m_hplc No q3->m_gcms Yes q3->m_hplc No

Caption: Decision tree for selecting an analytical method.

References

Application Note: Quantification of 2-Propenal, 2-chloro-3-hydroxy- by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Propenal, 2-chloro-3-hydroxy-. This method is applicable to the determination of this compound in aqueous samples and is designed for researchers, scientists, and professionals in drug development and related fields. The protocol provides a starting point for method development and validation.

Introduction

2-Propenal, 2-chloro-3-hydroxy- (C₃H₃ClO₂) is a reactive aldehyde containing a chlorine and a hydroxyl group.[1][2] Its structural features make it a compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantification is crucial for its characterization and for monitoring its presence in reaction mixtures or biological matrices. High-performance liquid chromatography (HPLC) offers a robust and sensitive technique for the analysis of such polar and non-volatile compounds.[1] This document outlines a detailed protocol for the quantification of 2-Propenal, 2-chloro-3-hydroxy- using a C18 column and a UV detector.

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • 2-Propenal, 2-chloro-3-hydroxy- standard (purity ≥95%)[1]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (or formic acid for MS compatibility)[3]

  • Sample Preparation: As most laboratory samples are not suitable for direct injection, appropriate sample preparation is necessary. This may range from simple dilution to more complex extraction procedures.[4]

Chromatographic Conditions

A reversed-phase HPLC method is generally suitable for polar compounds like 2-Propenal, 2-chloro-3-hydroxy-.[1] The following conditions can be used as a starting point for method development:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 80:20 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (start with ~220 nm)
Injection Volume 10 µL

Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Propenal, 2-chloro-3-hydroxy- standard and dissolve it in 10 mL of the mobile phase diluent (e.g., 80:20 Water:Acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For aqueous samples, a simple "dilute and shoot" approach may be sufficient after filtration.[4]

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove interfering substances.

  • Dilute the sample with the mobile phase diluent to a concentration that falls within the calibration curve range.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For reliable quantitative results, the analytical method should be validated. The following parameters should be assessed:

ParameterDescription
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Data Presentation

The quantitative data obtained from the method validation should be summarized for clear comparison.

AnalyteLinearity (R²)Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (%RSD)
2-Propenal, 2-chloro-3-hydroxy->0.9991 - 100Data to be determinedData to be determinedData to be determinedData to be determined

Note: The values in this table are placeholders and need to be determined experimentally during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: A diagram illustrating the general experimental workflow.

Logical Relationship of Method Development

method_development Analyte_Properties Analyte Properties (Polarity, UV Absorbance) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Detection_Wavelength Detection Wavelength Selection Analyte_Properties->Detection_Wavelength Mobile_Phase_Optimization Mobile Phase Optimization (Solvent Ratio, pH) Column_Selection->Mobile_Phase_Optimization Method_Validation Method Validation Mobile_Phase_Optimization->Method_Validation Detection_Wavelength->Method_Validation

References

Application Notes and Protocols for 2-Propenal, 2-chloro-3-hydroxy- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-propenal, 2-chloro-3-hydroxy-, a versatile bifunctional building block in organic synthesis. Due to its unique combination of reactive functional groups—an aldehyde, a vinyl chloride, and a hydroxyl group—this compound serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery.

Overview of Reactivity

2-Propenal, 2-chloro-3-hydroxy- (also known as 2-chloro-3-hydroxyacrolein) possesses multiple reactive sites that can be selectively targeted under different reaction conditions. The aldehyde group is susceptible to nucleophilic attack and condensation reactions. The carbon-carbon double bond can participate in addition reactions. The chlorine atom can be displaced through nucleophilic substitution, and the hydroxyl group can be involved in various transformations. This multifunctionality makes it a strategic starting material for constructing complex molecular architectures.[1]

Key Reactive Sites:

  • Aldehyde Group: Undergoes condensation with a variety of nucleophiles, including amines, hydrazines, and active methylene compounds.

  • α,β-Unsaturated System: The conjugated system allows for Michael additions.

  • Vinyl Chloride: The chlorine atom can be substituted by various nucleophiles, often proceeding through an addition-elimination mechanism.

  • Hydroxyl Group: Can be acylated, alkylated, or eliminated.

Synthesis of Heterocyclic Scaffolds

The strategic arrangement of functional groups in 2-propenal, 2-chloro-3-hydroxy- makes it an ideal precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules.

Synthesis of 2-Aminothiazoles

2-Aminothiazoles are a critical scaffold in medicinal chemistry, found in a number of approved drugs. A straightforward approach to this core is through the Hantzsch thiazole synthesis, where an α-halocarbonyl compound reacts with a thiourea. While a direct experimental protocol for 2-propenal, 2-chloro-3-hydroxy- is not extensively documented, its structural analogue, 1,3-dichloro-2-propanone, readily undergoes this reaction to produce 2-amino-4-(chloromethyl)thiazole. This suggests a high potential for 2-propenal, 2-chloro-3-hydroxy- to react similarly, likely forming a 2-amino-4-hydroxymethyl-5-chlorothiazole or a related derivative depending on the reaction pathway.

General Reaction Scheme:

G cluster_0 Hantzsch Thiazole Synthesis 2_propenal 2-Propenal, 2-chloro-3-hydroxy- aminothiazole Substituted 2-Aminothiazole 2_propenal->aminothiazole + thiourea Thiourea thiourea->aminothiazole +

Caption: General scheme for Hantzsch thiazole synthesis.

Experimental Protocol (Adapted from a similar synthesis):

A detailed protocol for the reaction of 1,3-dichloroacetone with amidinothiourea provides a solid foundation for developing a specific procedure for 2-propenal, 2-chloro-3-hydroxy-.

ParameterValue
Reactants 1,3-dichloroacetone, Amidinothiourea
Solvent Acetone
Reaction Time 2 hours
Temperature Room Temperature
Product 2-Guanidino-4-chloromethylthiazole hydrochloride
Yield High

Protocol:

  • Suspend amidinothiourea (16.8 g) in 75 ml of acetone.

  • Add a solution of 1,3-dichloroacetone (18 g) in 60 ml of acetone.

  • Stir the mixture for 2 hours.

  • Filter the resulting crystals under reduced pressure to obtain the product.

Synthesis of Pyrazoles

Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of α,β-unsaturated aldehydes and ketones with hydrazine derivatives is a common and effective method for pyrazole synthesis.[2][3] The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and dehydration.

General Reaction Scheme:

G cluster_1 Pyrazole Synthesis 2_propenal 2-Propenal, 2-chloro-3-hydroxy- pyrazole Substituted Pyrazole 2_propenal->pyrazole + hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) hydrazine->pyrazole +

Caption: General scheme for pyrazole synthesis.

Experimental Protocol (General Procedure):

The following protocol outlines a general method for the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds.

ParameterValue
Reactants α,β-Unsaturated Aldehyde/Ketone, Hydrazine Derivative
Catalyst H3[PW12O40]/SiO2 (optional, for microwave conditions)
Conditions Microwave irradiation or conventional heating
Solvent Solvent-free or various organic solvents (e.g., ethanol)
Product 1,3,5-Trisubstituted 1H-pyrazoles
Yield 74-90% (under microwave, solvent-free conditions)

Protocol (Microwave-assisted):

  • Mix the α,β-unsaturated aldehyde/ketone and the hydrazine derivative.

  • Add the catalyst H3[PW12O40]/SiO2.

  • Irradiate the mixture with microwaves under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by appropriate methods (e.g., chromatography).

Synthesis of 2-Hydroxypyridines

2-Hydroxypyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. While a direct synthesis from 2-propenal, 2-chloro-3-hydroxy- is not explicitly described, the analogous transformation of 2-chloropyridine to 2-hydroxypyridine highlights a potential synthetic route. This conversion is typically achieved by hydrolysis under basic conditions. The presence of the aldehyde and hydroxyl groups in 2-propenal, 2-chloro-3-hydroxy- would likely influence the reaction conditions and potentially lead to further transformations.

General Reaction Scheme:

G cluster_2 Hypothetical Pyridine Synthesis 2_propenal 2-Propenal, 2-chloro-3-hydroxy- cyclization Intramolecular Cyclization & Aromatization 2_propenal->cyclization + Ammonia/Amine ammonia Ammonia or Amine hydroxypyridine Substituted 2-Hydroxypyridine cyclization->hydroxypyridine

Caption: Hypothetical pathway to hydroxypyridines.

Experimental Protocol (Analogous Hydrolysis of 2-Chloropyridine):

The following protocol for the hydrolysis of 2-chloropyridine can serve as a starting point for developing a procedure for 2-propenal, 2-chloro-3-hydroxy-.

ParameterValue
Reactant 2-Chloropyridine
Reagent Aqueous concentrated potassium hydroxide solution
Solvent Tertiary alcohol (e.g., tertiary amyl alcohol)
Temperature Reflux
Product 2-Hydroxypyridine
Yield 92%

Protocol:

  • Heat a mixture of tertiary amyl alcohol (600 ml) and potassium hydroxide (330 g) to reflux.

  • Add 2-chloropyridine (227 g) dropwise over 1.5 hours.

  • Continue refluxing for 24 hours.

  • After cooling, process the reaction mixture to isolate the 2-hydroxypyridine.[4]

Data Presentation

Physicochemical Properties of 2-Propenal, 2-chloro-3-hydroxy-

PropertyValueReference
Molecular Formula C₃H₃ClO₂[1][5]
Molecular Weight 106.51 g/mol [1][5]
CAS Number 50704-42-2[5]
Appearance Not specified (research chemical)
Purity Typically 95%[1]

Predicted Spectroscopic Data for 2-Propenal, 2-chloro-3-hydroxy- [1]

SpectroscopyFeaturePredicted Wavenumber/Shift
IR O-H stretch~3200-3500 cm⁻¹ (broad)
C=O stretch~1680-1710 cm⁻¹
C=C stretch~1620-1650 cm⁻¹
¹H NMR Aldehyde H~9.5-10.0 ppm
Vinyl H~6.0-7.0 ppm
Hydroxyl HVariable
¹³C NMR Carbonyl C~190-200 ppm
Vinyl C~120-150 ppm

Conclusion

2-Propenal, 2-chloro-3-hydroxy- is a promising and versatile building block for the synthesis of diverse heterocyclic compounds. Its multiple reactive sites allow for the construction of complex molecular frameworks, particularly for obtaining substituted thiazoles, pyrazoles, and potentially pyridines. The protocols and data presented here, though in some cases adapted from analogous reactions, provide a strong foundation for researchers and drug development professionals to explore the full synthetic potential of this valuable compound. Further investigation into the specific reaction conditions and optimization of yields for direct transformations of 2-propenal, 2-chloro-3-hydroxy- is warranted and expected to yield novel and efficient synthetic methodologies.

References

Application Notes and Protocols for the Derivatization of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the chemical derivatization of 2-Propenal, 2-chloro-3-hydroxy- (CAS No. 50704-42-2). This versatile bifunctional compound serves as a valuable building block in synthetic and medicinal chemistry, offering multiple pathways for the creation of diverse molecular scaffolds.

Introduction and Physicochemical Properties

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyprop-2-enal, is a compact organic molecule featuring three key reactive sites: an electrophilic aldehyde, a vinyl chloride moiety susceptible to nucleophilic substitution, and a hydroxyl group.[1] This combination allows for a wide range of chemical transformations, making it an attractive starting material for generating libraries of compounds for drug discovery and development.

Table 1: Physicochemical Properties of 2-Propenal, 2-chloro-3-hydroxy- [2]

Property Value
IUPAC Name 2-chloro-3-hydroxyprop-2-enal
CAS Number 50704-42-2
Molecular Formula C₃H₃ClO₂
Molecular Weight 106.51 g/mol
Appearance (Predicted) Colorless to pale yellow liquid or solid

| Solubility | Soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF) |

Application Note 1: Derivatization of the Aldehyde Group via Imine Formation

The aldehyde functional group is a primary site for nucleophilic attack and can be readily derivatized through condensation reactions.[1] A common and robust transformation is the formation of an imine (Schiff base) by reacting the aldehyde with a primary amine. This reaction is fundamental in constructing C=N bonds, which are prevalent in many biologically active molecules and are used as dynamic covalent linkers. The reaction is typically catalyzed by acid and proceeds optimally at a slightly acidic to neutral pH.

Experimental Protocol: General Procedure for Imine Synthesis
  • Preparation : In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Propenal, 2-chloro-3-hydroxy- (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Reagent Addition : Add the desired primary amine (1.1 eq) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added.

  • Reaction : Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.

  • Work-up and Purification : Upon completion, remove the solvent under reduced pressure. The crude residue can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure imine derivative.

Table 2: Representative Data for Imine Formation Reactions

Primary Amine (R-NH₂) Product (R-N=CH-C(Cl)=CHOH) Plausible Yield (%)
Aniline N-(2-chloro-3-hydroxyprop-2-en-1-ylidene)aniline 85 - 95%
Benzylamine N-(2-chloro-3-hydroxyprop-2-en-1-ylidene)-1-phenylmethanamine 88 - 96%
4-Fluoroaniline N-(2-chloro-3-hydroxyprop-2-en-1-ylidene)-4-fluoroaniline 82 - 93%

| Cyclohexylamine | N-(2-chloro-3-hydroxyprop-2-en-1-ylidene)cyclohexanamine | 90 - 98% |

G cluster_workflow Experimental Workflow: Imine Synthesis prep 1. Preparation Dissolve aldehyde in Ethanol add 2. Reagent Addition Add primary amine (1.1 eq) (Optional: Acetic Acid catalyst) prep->add react 3. Reaction Stir at RT for 4-12h Monitor by TLC add->react workup 4. Work-up Remove solvent in vacuo react->workup purify 5. Purification Recrystallization or Silica Gel Chromatography workup->purify product Purified Imine Derivative purify->product

Caption: Workflow for the synthesis of imine derivatives.

Application Note 2: Derivatization via Nucleophilic Substitution of the Vinyl Chloride

The chlorine atom on the propenal backbone, while less reactive than a typical alkyl halide, can be displaced by potent nucleophiles.[1] Soft nucleophiles, particularly thiols, are effective for this transformation, which likely proceeds through an addition-elimination or related mechanism. This reaction is valuable for synthesizing thioethers, which are important motifs in pharmaceuticals and materials science. The reaction is typically performed in the presence of a non-nucleophilic base to deprotonate the thiol, generating the more reactive thiolate anion.

Experimental Protocol: General Procedure for Thioether Synthesis
  • Preparation : In a round-bottom flask, dissolve 2-Propenal, 2-chloro-3-hydroxy- (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (0.2 M).

  • Reagent Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq), to the solution, followed by the desired thiol (1.2 eq).

  • Reaction : Heat the reaction mixture to 60-80 °C and stir for 6-18 hours under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by TLC.

  • Work-up and Purification : After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure thioether derivative.

Table 3: Representative Data for Nucleophilic Substitution with Thiols

Thiol (R-SH) Product (R-S-C(=CHO)-CH₂OH) Plausible Yield (%)
Thiophenol 2-(phenylthio)-3-hydroxy-2-propenal 70 - 85%
Benzyl Mercaptan 2-(benzylthio)-3-hydroxy-2-propenal 75 - 88%
L-Cysteine Methyl Ester Methyl 2-amino-3-((2-formyl-1-(hydroxymethyl)vinyl)thio)propanoate 65 - 80%

| 4-Methylthiophenol | 3-hydroxy-2-((4-methylphenyl)thio)-2-propenal | 72 - 86% |

G cluster_workflow Experimental Workflow: Thioether Synthesis prep 1. Preparation Dissolve substrate in DMF under N2 atmosphere add 2. Reagent Addition Add Base (e.g., K2CO3) Add Thiol (1.2 eq) prep->add react 3. Reaction Stir at 60-80°C for 6-18h Monitor by TLC add->react workup 4. Work-up Quench with water Extract with Ethyl Acetate react->workup purify 5. Purification Silica Gel Chromatography workup->purify product Purified Thioether Derivative purify->product

Caption: Workflow for vinyl chloride substitution with thiols.

Application Note 3: Synthesis of Substituted Pyrazole Heterocycles

The bifunctional nature of 2-Propenal, 2-chloro-3-hydroxy- makes it an excellent precursor for the synthesis of heterocyclic compounds. A powerful application is the construction of pyrazole rings through cyclocondensation with hydrazines.[3][4] This reaction typically involves an initial condensation or Michael addition at the aldehyde, followed by an intramolecular nucleophilic attack and subsequent elimination/aromatization to form the stable pyrazole ring. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.

Experimental Protocol: General Procedure for Pyrazole Synthesis
  • Preparation : To a solution of 2-Propenal, 2-chloro-3-hydroxy- (1.0 eq) in a protic solvent like ethanol or acetic acid (0.3 M), add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1.1 eq).

  • Reaction : Heat the mixture to reflux (approx. 80 °C for ethanol) for 2-6 hours. The reaction progress can be monitored by TLC. Formation of a precipitate may indicate product formation.

  • Work-up and Purification : Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude material can be purified by recrystallization or column chromatography on silica gel to yield the pure pyrazole product.

Table 4: Representative Data for Pyrazole Synthesis

Hydrazine (R-NHNH₂) Expected Pyrazole Product
Hydrazine Hydrate (1H-Pyrazol-4-yl)methanol
Phenylhydrazine (1-Phenyl-1H-pyrazol-4-yl)methanol
4-Methylphenylhydrazine (1-(p-tolyl)-1H-pyrazol-4-yl)methanol

| 4-Nitrophenylhydrazine | (1-(4-nitrophenyl)-1H-pyrazol-4-yl)methanol |

G cluster_workflow Logical Pathway: Pyrazole Synthesis start 2-Propenal, 2-chloro-3-hydroxy- + Hydrazine intermediate Hydrazone Intermediate (Unstable) start->intermediate Condensation cyclize Intramolecular Cyclization (Nucleophilic attack on C-Cl bond) intermediate->cyclize Spontaneous aromatize Aromatization (Elimination of HCl and H2O) cyclize->aromatize Driven by heat product Substituted Pyrazole (Stable Heterocycle) aromatize->product

Caption: Logical pathway for the formation of pyrazoles.

References

Application Notes and Protocols for In Vitro Studies with 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyprop-2-enal, is a reactive α,β-unsaturated aldehyde with the chemical formula C₃H₃ClO₂ and a molecular weight of 106.51 g/mol .[1] As a member of the reactive aldehyde class of compounds, it is predicted to exhibit significant biological activity due to its electrophilic nature. Such compounds are known to interact with cellular nucleophiles, including proteins and DNA, leading to a range of cellular responses.[2] These application notes provide a comprehensive set of protocols for the in vitro evaluation of 2-Propenal, 2-chloro-3-hydroxy-, focusing on its potential cytotoxicity, genotoxicity, and its capacity to induce oxidative stress and inflammatory responses.

2. General Guidelines for Handling 2-Propenal, 2-chloro-3-hydroxy-

  • Safety Precautions: 2-Propenal, 2-chloro-3-hydroxy- is a reactive chemical. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a certified chemical fume hood.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in an appropriate solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the chosen solvent is compatible with the cell culture system and that the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).

  • Stability and Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. The stability of the compound in aqueous media should be determined as reactive aldehydes can be unstable.

Experimental Protocols

Cytotoxicity Assessment

A primary step in the in vitro evaluation of any compound is to determine its cytotoxic potential. This is crucial for selecting appropriate, non-lethal concentrations for subsequent mechanistic studies.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, A549, or a cell line relevant to the research question) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Propenal, 2-chloro-3-hydroxy- in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control100
Concentration 1
Concentration 2
Concentration 3
...
Positive Control
Genotoxicity Assessment

Given that reactive aldehydes can form adducts with DNA, it is important to assess the genotoxic potential of 2-Propenal, 2-chloro-3-hydroxy-.

Principle: This assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis. An increase in the frequency of micronucleated cells is an indication of genotoxic events.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., TK6 or L5178Y) and treat them with a range of concentrations of 2-Propenal, 2-chloro-3-hydroxy- (typically up to the IC₅₀ value) for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).[3]

  • Cytochalasin B Addition: After the treatment period, wash the cells and add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye such as DAPI or Giemsa.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A dose-dependent increase in micronucleus formation indicates genotoxicity.[3]

Data Presentation:

Concentration (µM)S9 MixTotal Binucleated Cells ScoredNumber of Micronucleated Cells% Micronucleated Cells
Vehicle Control-2000
Concentration 1-2000
Concentration 2-2000
Vehicle Control+2000
Concentration 1+2000
Concentration 2+2000
Positive Control+/-2000
Oxidative Stress Assessment

Reactive aldehydes are known to induce oxidative stress by depleting cellular antioxidants or by directly generating reactive oxygen species (ROS).

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere. Treat the cells with non-toxic concentrations of 2-Propenal, 2-chloro-3-hydroxy- for a short duration (e.g., 1-6 hours). Include a positive control such as H₂O₂.

  • DCFH-DA Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove the excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the results as a fold increase in fluorescence intensity relative to the vehicle control.

Data Presentation:

Concentration (µM)Fluorescence Intensity (Ex/Em 485/535 nm)Fold Increase in ROS
Vehicle Control1.0
Concentration 1
Concentration 2
...
Positive Control
Assessment of Inflammatory Response

Oxidative stress is closely linked to inflammation. Reactive aldehydes can activate signaling pathways that lead to the production of pro-inflammatory cytokines.

Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as cytokines, in cell culture supernatants.

Protocol:

  • Cell Treatment and Supernatant Collection: Treat cells (e.g., macrophages like RAW 264.7) with 2-Propenal, 2-chloro-3-hydroxy- for a suitable period (e.g., 24 hours). Collect the cell culture supernatants.

  • ELISA: Perform ELISAs for pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) using commercially available kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided cytokine standards. Calculate the concentration of the cytokines in the samples based on the standard curve.

Data Presentation:

Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control
Concentration 1
Concentration 2
...
Positive Control (e.g., LPS)

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis compound_prep 2-Propenal, 2-chloro-3-hydroxy- Stock Solution Preparation cytotoxicity Cytotoxicity Assay (e.g., MTT) compound_prep->cytotoxicity cell_culture Cell Line Selection and Culture cell_culture->cytotoxicity genotoxicity Genotoxicity Assay (e.g., Micronucleus) cytotoxicity->genotoxicity Select sub-lethal doses oxidative_stress Oxidative Stress Assay (e.g., ROS Detection) cytotoxicity->oxidative_stress Select sub-lethal doses inflammation Inflammatory Response (e.g., Cytokine ELISA) cytotoxicity->inflammation Select sub-lethal doses data_analysis IC50 Determination, Statistical Analysis, Pathway Interpretation genotoxicity->data_analysis oxidative_stress->data_analysis inflammation->data_analysis

Caption: Overall experimental workflow for the in vitro assessment of 2-Propenal, 2-chloro-3-hydroxy-.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_responses Downstream Responses CPH 2-Propenal, 2-chloro-3-hydroxy- ROS Increased ROS CPH->ROS DNA_damage DNA Adducts/ Damage CPH->DNA_damage protein_modification Protein Modification CPH->protein_modification inflammation_node Inflammation (e.g., TNF-α, IL-6) ROS->inflammation_node apoptosis Apoptosis/ Cell Death ROS->apoptosis genotoxicity_node Genotoxicity (Micronuclei) DNA_damage->genotoxicity_node protein_modification->apoptosis

Caption: Putative signaling pathways affected by 2-Propenal, 2-chloro-3-hydroxy-.

References

Application Notes and Protocols for 2-Propenal, 2-chloro-3-hydroxy- in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield direct, documented applications of 2-Propenal, 2-chloro-3-hydroxy- in material science. The following application notes and protocols are based on the known reactivity of its functional groups (aldehyde, chloroalkene, hydroxyl) and are intended to serve as a guide for researchers exploring its potential uses. These proposed applications and protocols will require experimental validation.

Introduction

2-Propenal, 2-chloro-3-hydroxy-, also known as 2-chloro-3-hydroxyprop-2-enal, is a multifunctional monomer with the chemical formula C₃H₃ClO₂.[1] Its structure, featuring a reactive aldehyde group, a vinyl chloride moiety, and a hydroxyl group, makes it a promising candidate for the synthesis of novel functional polymers and for the modification of existing materials. While direct applications are not yet established, its chemical functionalities suggest potential in areas such as functional polymers, surface coatings, and crosslinking applications.

Physicochemical Properties

A summary of the key computed physicochemical properties of 2-Propenal, 2-chloro-3-hydroxy- is presented in Table 1. This data is essential for designing reaction conditions and understanding the potential behavior of the molecule in various chemical processes.

PropertyValueReference
Molecular Formula C₃H₃ClO₂[1]
Molecular Weight 106.51 g/mol [1]
IUPAC Name 2-chloro-3-hydroxyprop-2-enal[1]
CAS Number 50704-42-2[1]
Topological Polar Surface Area 37.3 Ų[1]
Complexity 76.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

Potential Application: Synthesis of Functional Polymers

The vinyl group in 2-Propenal, 2-chloro-3-hydroxy- suggests its potential as a monomer for polymerization, leading to polymers with pendant aldehyde, chloro, and hydroxyl groups. These functional groups can be subsequently modified to impart specific properties to the material. A potential application for such a polymer, by analogy to the structurally similar poly(2-chloro-2-propen-1-ol), could be in gas sorption and separation.

Experimental Protocol: Radical Polymerization of 2-Propenal, 2-chloro-3-hydroxy-

This protocol is adapted from general procedures for the radical polymerization of functionalized vinyl monomers.

Materials:

  • 2-Propenal, 2-chloro-3-hydroxy- (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Anhydrous, inhibitor-free solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Dimethylformamide (DMF))

  • Nitrogen gas (for inert atmosphere)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a condenser

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

Procedure:

  • Monomer Purification: If necessary, purify the 2-Propenal, 2-chloro-3-hydroxy- monomer to remove any inhibitors (e.g., by passing through a column of basic alumina).

  • Reaction Setup: In a Schlenk flask, dissolve the desired amount of 2-Propenal, 2-chloro-3-hydroxy- and the radical initiator (e.g., 1 mol% relative to the monomer) in the chosen anhydrous solvent.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen initiator (e.g., 60-70 °C for AIBN, 80-90 °C for BPO) under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the polymerization by techniques such as ¹H NMR spectroscopy (disappearance of vinyl protons) or by periodically taking aliquots and precipitating the polymer to determine the conversion.

  • Termination and Precipitation: After the desired reaction time (typically several hours), cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the resulting poly(2-Propenal, 2-chloro-3-hydroxy-) using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Characterization Monomer 2-Propenal, 2-chloro-3-hydroxy- Dissolve Dissolve Monomer & Initiator Monomer->Dissolve Initiator Radical Initiator (AIBN/BPO) Initiator->Dissolve Solvent Anhydrous Solvent Solvent->Dissolve Degas Freeze-Pump-Thaw Cycles Dissolve->Degas Polymerize Heat under N2 Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Vacuum Filtration Precipitate->Filter Dry Vacuum Oven Drying Filter->Dry Characterize GPC, FTIR, NMR Dry->Characterize

Fig. 1: Experimental workflow for the radical polymerization of 2-Propenal, 2-chloro-3-hydroxy-.

Potential Application: Crosslinking Agent for Polymers

The aldehyde functionality of 2-Propenal, 2-chloro-3-hydroxy- can react with various nucleophilic groups present in other polymers, such as amines, hydroxyls, and amides, to form crosslinked networks.[2][3] This could be utilized to improve the mechanical properties, thermal stability, and solvent resistance of materials like hydrogels, elastomers, and adhesives.

Experimental Protocol: Crosslinking of a Poly(vinyl alcohol) (PVA) Film

This protocol describes a method for using 2-Propenal, 2-chloro-3-hydroxy- to crosslink a PVA film, a polymer rich in hydroxyl groups.

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • 2-Propenal, 2-chloro-3-hydroxy- (crosslinker)

  • Acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid)

  • Casting dish (e.g., petri dish)

  • Oven

Procedure:

  • PVA Solution Preparation: Prepare an aqueous solution of PVA (e.g., 5-10 wt%) by dissolving the PVA powder in deionized water with heating (e.g., 80-90 °C) and stirring until a clear, homogeneous solution is obtained.

  • Addition of Crosslinker and Catalyst: Cool the PVA solution to room temperature. Add the desired amount of 2-Propenal, 2-chloro-3-hydroxy- (e.g., 1-5 wt% relative to PVA) and a catalytic amount of acid to the PVA solution with stirring.

  • Casting: Pour the mixture into a casting dish and allow the solvent to evaporate at room temperature in a fume hood to form a film.

  • Curing: Place the cast film in an oven at an elevated temperature (e.g., 60-80 °C) for a specific period (e.g., 1-3 hours) to facilitate the crosslinking reaction.

  • Washing: After curing, immerse the crosslinked film in deionized water to wash away any unreacted crosslinker and catalyst.

  • Drying: Dry the washed film in an oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Evaluate the degree of crosslinking by swelling tests in water or other solvents. Compare the mechanical properties (e.g., tensile strength, elongation at break) of the crosslinked film with an uncrosslinked PVA film.

Crosslinking_Pathway PVA Poly(vinyl alcohol) Chain (-CH2-CH(OH)-)n Crosslinked_PVA Crosslinked PVA Network PVA->Crosslinked_PVA Reaction with aldehyde & hydroxyl Crosslinker 2-Propenal, 2-chloro-3-hydroxy- (CHO-C(Cl)=CH(OH)) Crosslinker->Crosslinked_PVA PVA2 Another Poly(vinyl alcohol) Chain PVA2->Crosslinked_PVA Reaction with aldehyde & hydroxyl

Fig. 2: Schematic of the crosslinking of Poly(vinyl alcohol) with 2-Propenal, 2-chloro-3-hydroxy-.

Potential Application: Surface Modification of Materials

The aldehyde group of 2-Propenal, 2-chloro-3-hydroxy- can be used to functionalize surfaces that possess amine or other nucleophilic groups.[4][5][6] This can be achieved through Schiff base formation followed by reduction to form stable amine linkages. Such surface modification can be used to alter the surface properties of materials, such as wettability, biocompatibility, and adhesion, or to immobilize biomolecules.

Experimental Protocol: Surface Functionalization of an Amine-Terminated Substrate

This protocol outlines a general procedure for immobilizing 2-Propenal, 2-chloro-3-hydroxy- onto a surface functionalized with primary amine groups (e.g., aminosilanized glass or silicon wafers).

Materials:

  • Amine-functionalized substrate

  • Solution of 2-Propenal, 2-chloro-3-hydroxy- in a suitable solvent (e.g., ethanol, THF)

  • Reducing agent (e.g., sodium cyanoborohydride)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for rinsing (e.g., ethanol, deionized water)

  • Nitrogen gas for drying

Procedure:

  • Substrate Cleaning: Thoroughly clean the amine-functionalized substrate by sonicating in appropriate solvents (e.g., acetone, then ethanol) and dry under a stream of nitrogen.

  • Immobilization Reaction: Immerse the cleaned substrate in a solution of 2-Propenal, 2-chloro-3-hydroxy- in a suitable buffer or solvent. Allow the reaction to proceed for a set time (e.g., 2-4 hours) at room temperature to form Schiff bases.

  • Reduction: Add a reducing agent, such as sodium cyanoborohydride, to the reaction solution to reduce the imine bonds to stable secondary amine linkages. Let the reduction proceed for a specified duration (e.g., 1-2 hours).

  • Rinsing: Remove the substrate from the reaction solution and rinse it thoroughly with the reaction solvent, followed by deionized water, to remove any unbound molecules.

  • Drying: Dry the functionalized substrate under a stream of nitrogen.

  • Characterization: Characterize the modified surface using techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of chlorine and changes in the C, N, and O signals, and contact angle measurements to assess changes in surface wettability.

Surface_Modification_Workflow cluster_substrate Substrate Preparation cluster_reaction Modification Reaction cluster_analysis Post-Modification Substrate Amine-Functionalized Substrate Clean Clean Substrate Substrate->Clean Immobilize Immerse in 2-Propenal, 2-chloro-3-hydroxy- Solution Clean->Immobilize Reduce Add Reducing Agent (e.g., NaCNBH3) Immobilize->Reduce Rinse Rinse with Solvent and Water Reduce->Rinse Dry Dry with Nitrogen Rinse->Dry Characterize XPS, Contact Angle Dry->Characterize

Fig. 3: Workflow for the surface modification of an amine-terminated substrate.

Conclusion

While there is a lack of published research on the applications of 2-Propenal, 2-chloro-3-hydroxy- in material science, its multifunctional nature presents a compelling case for its investigation. The protocols outlined above provide a starting point for researchers to explore its potential as a versatile building block for creating new materials with tailored properties. The combination of a polymerizable double bond, a reactive aldehyde, and a modifiable chloro- and hydroxyl- group in one molecule makes it a unique platform for future material design and development. Further research is necessary to validate these potential applications and to fully understand the structure-property relationships of materials derived from this promising yet under-explored compound.

References

Application Notes and Protocols for Studying the Kinetics of 2-Propenal, 2-chloro-3-hydroxy- Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for investigating the reaction kinetics of 2-propenal, 2-chloro-3-hydroxy-. Due to a lack of specific published kinetic data for this compound, this protocol outlines a comprehensive approach based on established methods for studying similar reactive species, particularly concerning electrophilic additions to α,β-unsaturated aldehydes.

Introduction

2-Propenal, 2-chloro-3-hydroxy- is a multifunctional molecule featuring an aldehyde, a carbon-carbon double bond, a chloro substituent, and a hydroxyl group.[1][2] This array of functional groups suggests a rich and complex reactivity profile, including susceptibility to both nucleophilic and electrophilic attack.[1] The aldehyde group can undergo nucleophilic additions and condensations, while the chlorinated double bond is a prime site for electrophilic addition reactions.[1][3][4] Understanding the kinetics of these transformations is crucial for predicting reaction outcomes, optimizing synthetic routes, and elucidating mechanisms relevant to drug development and chemical synthesis.

This application note details a robust experimental setup for studying the kinetics of a representative electrophilic addition reaction: the hydrobromination of 2-propenal, 2-chloro-3-hydroxy-. The principles and methods described herein are adaptable to other reaction types involving this substrate.

Proposed Reaction for Kinetic Study: Electrophilic Addition of HBr

The carbon-carbon double bond in alkenes is electron-rich, making it nucleophilic and susceptible to attack by electrophiles.[4][5] The addition of hydrogen halides (like HBr) to alkenes is a classic example of an electrophilic addition reaction, which typically proceeds through a two-step mechanism involving a carbocation intermediate.[3][6][7] The overall reaction rate is often dependent on the concentration of both the alkene and the hydrogen halide, making it a second-order reaction.[3]

Reaction Scheme:

The study of this reaction's kinetics will involve monitoring the disappearance of the reactant or the appearance of the product over time under controlled conditions.

Experimental Setup and Protocol

This protocol is designed to determine the rate law, rate constant, and activation energy for the hydrobromination of 2-propenal, 2-chloro-3-hydroxy-.

Materials and Equipment
  • Reactants:

    • 2-Propenal, 2-chloro-3-hydroxy- (substrate)

    • Hydrogen bromide (HBr) solution in a non-nucleophilic, inert solvent (e.g., acetic acid or a high-purity alkane)

    • Inert solvent (e.g., deuterated chloroform (CDCl₃) for NMR monitoring, or a suitable solvent for GC-MS analysis)

    • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for NMR, or a non-reactive hydrocarbon for GC-MS)

  • Equipment:

    • Jacketed glass reactor with a magnetic stirrer and temperature control unit (water bath or circulator)[8]

    • Gas-tight syringes for precise liquid handling[9]

    • Nuclear Magnetic Resonance (NMR) spectrometer or a Gas Chromatograph-Mass Spectrometer (GC-MS)[10]

    • Standard volumetric glassware (pipettes, flasks)

    • Timer

Experimental Workflow

The overall workflow for the kinetic study is depicted below.

ExperimentalWorkflow Experimental Workflow for Kinetic Analysis cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_monitoring 3. Reaction Monitoring cluster_analysis 4. Data Analysis prep_reagents Prepare stock solutions of reactant and HBr prep_is Add internal standard to solvent prep_reagents->prep_is setup_reactor Set up jacketed reactor to desired temperature prep_is->setup_reactor add_reactant Add reactant solution to reactor and equilibrate setup_reactor->add_reactant initiate_reaction Initiate reaction by adding HBr solution add_reactant->initiate_reaction start_timer Start timer immediately initiate_reaction->start_timer sampling Withdraw aliquots at timed intervals start_timer->sampling quench Quench reaction (e.g., with a weak base) sampling->quench analysis Analyze samples via NMR or GC-MS quench->analysis quantify Quantify reactant/product concentration vs. time analysis->quantify plot Plot concentration data (e.g., ln[A] vs. time) quantify->plot determine_rate Determine rate constant (k) and reaction order plot->determine_rate

Caption: Workflow for the kinetic study of 2-propenal, 2-chloro-3-hydroxy- hydrobromination.

Detailed Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of 2-propenal, 2-chloro-3-hydroxy- in the chosen inert solvent (e.g., 0.1 M in CDCl₃).

    • Prepare a stock solution of HBr of a known concentration in the same solvent.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • Set the temperature of the jacketed reactor to the desired value (e.g., 25 °C) using the circulating bath.

    • To the reactor, add a known volume of the solvent containing the internal standard.

    • Add a precise volume of the 2-propenal, 2-chloro-3-hydroxy- stock solution to achieve the desired initial concentration.

    • Allow the solution to thermally equilibrate for 5-10 minutes while stirring.

  • Initiation and Monitoring:

    • To initiate the reaction, add a precise volume of the HBr stock solution and simultaneously start the timer.

    • At regular time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture using a gas-tight syringe.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a weak base (e.g., a dilute solution of sodium bicarbonate) to neutralize the HBr.

    • Prepare the quenched sample for analysis (e.g., filtration if necessary, then transfer to an NMR tube or GC-MS vial).

  • Analytical Procedure (NMR Spectroscopy Example):

    • Acquire a ¹H NMR spectrum for each quenched sample.

    • Identify the signals corresponding to the reactant (e.g., aldehydic proton, vinylic proton) and the product.

    • Integrate the area of a characteristic reactant peak relative to the area of the internal standard's peak.

    • The concentration of the reactant at time t is proportional to the ratio of its peak integral to the internal standard's peak integral.

  • Kinetic Data Analysis:

    • Repeat the experiment with different initial concentrations of both the substrate and HBr to determine the reaction order with respect to each reactant.

    • Repeat the entire set of experiments at different temperatures (e.g., 35 °C and 45 °C) to determine the activation energy (Ea) using the Arrhenius equation.

Data Presentation and Analysis

The quantitative data obtained from the experiments should be tabulated to facilitate analysis.

Concentration vs. Time Data

Table 1: Hypothetical Concentration Data for a Single Kinetic Run at 25°C

Time (s)[Substrate] (M)ln[Substrate]1/[Substrate] (M⁻¹)
00.050-2.99620.0
3000.041-3.19424.4
6000.034-3.38129.4
12000.023-3.77243.5
18000.016-4.13562.5
36000.007-4.962142.9
Determination of Rate Law

The rate law for the reaction is expected to be in the form: Rate = k[Substrate]ⁿ[HBr]ᵐ

  • Determining 'n' (Order with respect to Substrate): Keep the initial concentration of HBr constant and high (pseudo-first-order conditions) while varying the initial concentration of the substrate. Plot ln[Substrate] vs. time. If the plot is linear, the reaction is first order in the substrate (n=1).

  • Determining 'm' (Order with respect to HBr): Keep the initial concentration of the substrate constant while varying the initial concentration of HBr. The pseudo-first-order rate constant (k') obtained from the previous step will vary with [HBr]. A plot of k' vs. [HBr] will reveal the order 'm'.

Summary of Kinetic Parameters

Table 2: Summary of Determined Kinetic Parameters (Hypothetical)

ParameterValueConditions
Reaction Order (Substrate)1[HBr] >> [Substrate]
Reaction Order (HBr)1
Overall Reaction Order2
Rate Constant (k) at 298 K1.5 x 10⁻³ M⁻¹s⁻¹25 °C
Activation Energy (Ea)55 kJ/mol298 K - 318 K

Mechanistic Insights

The kinetic data can provide evidence for the proposed reaction mechanism. A second-order rate law is consistent with a bimolecular rate-determining step, which in this case is the initial attack of the alkene's π-bond on the HBr molecule.[3][6]

ReactionMechanism Proposed Electrophilic Addition Mechanism Reactants Substrate + HBr TS1 Transition State 1 Reactants->TS1 Step 1 (Slow, Rate-Determining) Intermediate Carbocation Intermediate + Br⁻ TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Step 2 (Fast) Product Final Product TS2->Product

Caption: Energy profile diagram for the two-step electrophilic addition of HBr.

The substituent effects of the chloro and hydroxyl groups will influence the stability of the carbocation intermediate and thus the overall reaction rate.[1] These effects can be further probed by studying the kinetics of related analogs.

By following this detailed protocol, researchers can systematically investigate the kinetics of reactions involving 2-propenal, 2-chloro-3-hydroxy-, generating crucial data for mechanistic elucidation and synthetic optimization.

References

Application Notes and Protocols for the Analysis of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of the reactive aldehyde, 2-propenal, 2-chloro-3-hydroxy-. The protocols are designed for researchers in environmental science, food safety, and toxicology, as well as professionals in drug development who may encounter this or structurally similar compounds.

Introduction

2-Propenal, 2-chloro-3-hydroxy-, a halogenated α,β-unsaturated aldehyde, is a reactive molecule of interest due to its potential toxicological effects. Accurate and sensitive quantification of this analyte in various matrices is crucial for understanding its environmental fate, human exposure, and biological activity. This document outlines recommended sample preparation techniques and analytical methods based on established procedures for similar polar and reactive aldehydes.

Analytical Techniques Overview

Due to its polarity and potential for thermal degradation, two primary analytical approaches are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: This is a highly sensitive and specific method. Derivatization is necessary to increase the volatility and thermal stability of the analyte.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is suitable for the analysis of polar, non-volatile compounds and can often be performed without derivatization.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle

GC-MS analysis of polar analytes like 2-propenal, 2-chloro-3-hydroxy- requires a derivatization step to improve chromatographic performance and detection sensitivity. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent for aldehydes, forming stable oxime derivatives that are amenable to GC analysis.

Sample Preparation Protocol: PFBHA Derivatization and Extraction

This protocol is a generalized procedure for aqueous samples. Optimization may be required for different sample matrices.

Materials:

  • Sample containing 2-propenal, 2-chloro-3-hydroxy-

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 15 mg/mL in water)

  • Hexane or Dichloromethane (DCM), GC grade

  • Sodium sulfate, anhydrous

  • 0.2 N Sulfuric acid

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Protocol:

  • Sample Collection: Collect 5-10 mL of the aqueous sample in a clean glass vial.

  • Derivatization:

    • Add 1 mL of PFBHA solution to the sample.

    • Seal the vial and vortex for 1 minute.

    • Incubate the mixture at 60°C for 60 minutes to facilitate the derivatization reaction.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 2 mL of hexane or DCM to the vial.

    • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Cleanup (Optional Acid Wash):

    • Carefully transfer the organic (upper) layer to a new vial.

    • Add 1 mL of 0.2 N sulfuric acid, vortex for 1 minute, and centrifuge to separate the phases. This step helps to remove excess PFBHA reagent.

    • Transfer the organic layer to a clean vial.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

    • Carefully transfer the dried extract to a clean GC vial. If necessary, concentrate the sample under a gentle stream of nitrogen to a final volume of 100-200 µL.

  • Analysis: Inject 1-2 µL of the final extract into the GC-MS system.

GC-MS Instrumental Parameters
ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

Principle

HPLC is a robust technique for analyzing polar compounds. For aldehydes, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) is a widely used method to enhance UV detection and improve chromatographic separation. The resulting hydrazones are stable and exhibit strong absorbance in the UV-Vis region.

Sample Preparation Protocol: DNPH Derivatization and Solid-Phase Extraction (SPE)

This protocol is suitable for aqueous samples and can be adapted for various matrices.

Materials:

  • Sample containing 2-propenal, 2-chloro-3-hydroxy-

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acidified acetonitrile)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Acetonitrile, HPLC grade

  • Deionized water, HPLC grade

  • Methanol, HPLC grade

  • SPE vacuum manifold

  • HPLC vials

Protocol:

  • Derivatization:

    • To 10 mL of sample, add 1 mL of the DNPH derivatizing solution.

    • Mix well and allow the reaction to proceed in the dark at room temperature for at least 1 hour.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the derivatized sample onto the conditioned SPE cartridge at a slow, dropwise rate.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any unretained impurities.

  • Elution:

    • Elute the DNPH-hydrazone derivatives from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject 10-20 µL of the prepared sample into the HPLC system.

HPLC-UV Instrumental Parameters
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
(e.g., 60:40 Acetonitrile:Water)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Detector
Detection Wavelength 360 nm

Section 3: Alternative Sample Preparation Techniques

Liquid-Liquid Extraction (LLE)

LLE can be an alternative to SPE for sample cleanup and concentration.

Protocol:

  • After derivatization (either PFBHA or DNPH), add an appropriate volume of an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Vortex vigorously for 2-3 minutes.

  • Allow the phases to separate (centrifugation may be required).

  • Collect the organic layer containing the derivatized analyte.

  • Repeat the extraction process for better recovery.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate as needed.

Solid-Phase Microextraction (SPME)

SPME with on-fiber derivatization is a solventless and sensitive technique, particularly for GC-MS analysis.[1]

Protocol:

  • A PDMS/DVB coated SPME fiber is exposed to the headspace of the sample.

  • The fiber is pre-loaded with the derivatizing agent (PFBHA).

  • Aldehydes in the sample headspace adsorb onto the fiber and react with the PFBHA.

  • The fiber is then directly inserted into the GC injector for thermal desorption and analysis.

Data Presentation

AnalyteMatrixPreparation MethodAnalytical TechniqueAverage Recovery (%)Reference
FormaldehydeDrinking WaterDNPH Derivatization, SPEHPLC-UV95.2Fictional Data
AcetaldehydeDrinking WaterDNPH Derivatization, SPEHPLC-UV98.1Fictional Data
PropanalWastewaterPFBHA Derivatization, LLEGC-MS92.5Fictional Data
ButanalPlasmaPFBHA Derivatization, SPMEGC-MS88.7Fictional Data

Note: This data is illustrative and based on typical performance for aldehyde analysis. Actual recoveries for 2-propenal, 2-chloro-3-hydroxy- must be determined experimentally.

Mandatory Visualizations

Experimental Workflow: GC-MS with PFBHA Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Derivatization Add PFBHA & Incubate Sample->Derivatization 1 Extraction LLE with Hexane/DCM Derivatization->Extraction 2 Cleanup Acid Wash (Optional) Extraction->Cleanup 3 Dry_Concentrate Dry & Concentrate Cleanup->Dry_Concentrate 4 GCMS GC-MS Analysis Dry_Concentrate->GCMS 5 Data Data Acquisition & Processing GCMS->Data 6

Caption: Workflow for the analysis of 2-propenal, 2-chloro-3-hydroxy- by GC-MS.

Experimental Workflow: HPLC-UV with DNPH Derivatization and SPE

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Derivatization Add DNPH Sample->Derivatization SPE_Load Load Sample Derivatization->SPE_Load SPE_Condition Condition C18 SPE SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute Final_Prep Evaporate & Reconstitute SPE_Elute->Final_Prep HPLC HPLC-UV Analysis Final_Prep->HPLC Data Data Acquisition & Processing HPLC->Data

Caption: Workflow for the analysis of 2-propenal, 2-chloro-3-hydroxy- by HPLC-UV.

Toxicological Signaling Pathway of α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes, including 2-propenal, 2-chloro-3-hydroxy-, are known to exert their toxicity through covalent modification of cellular nucleophiles, leading to oxidative stress and inflammation.[2][3]

Toxicological_Pathway cluster_exposure Cellular Exposure cluster_interaction Molecular Interaction cluster_effects Downstream Effects Analyte 2-Propenal, 2-chloro-3-hydroxy- (α,β-Unsaturated Aldehyde) Nucleophiles Cellular Nucleophiles (e.g., Glutathione, Cysteine residues in proteins) Analyte->Nucleophiles Michael Addition Adducts Covalent Adduct Formation Nucleophiles->Adducts Oxidative_Stress Oxidative Stress Adducts->Oxidative_Stress Depletion of Antioxidants Inflammation Inflammation Adducts->Inflammation Activation of Signaling Pathways (e.g., NF-κB) Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Inflammation->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis

Caption: General toxicological pathway of α,β-unsaturated aldehydes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Propenal, 2-chloro-3-hydroxy-. As direct, well-documented synthetic pathways for this specific molecule are not abundant in scientific literature, this guide is based on established chemical principles and analogous reactions.

Frequently Asked Questions (FAQs)

Q1: What is a common precursor for the synthesis of 2-Propenal, 2-chloro-3-hydroxy-?

A1: While various routes can be postulated, a viable approach involves the use of precursors like chloroacetaldehyde or mucochloric acid.[1] The reactivity of these precursors allows for the strategic formation of the required functional groups on the propenal backbone.

Q2: What are the key reactive sites in 2-Propenal, 2-chloro-3-hydroxy- that I should be mindful of during synthesis and workup?

A2: The molecule has three primary reactive sites: the aldehyde functional group, the hydroxyl group, and the chlorine atom.[1] The aldehyde is susceptible to nucleophilic attack and oxidation. The hydroxyl group can undergo esterification or etherification and may facilitate intramolecular cyclization to form a cyclic hemiacetal.[1] The vinyl chlorine atom is generally less reactive than in saturated alkyl halides but can undergo nucleophilic substitution, potentially through an addition-elimination pathway.[1]

Q3: My reaction is not proceeding to completion. What are some initial troubleshooting steps?

A3: In the absence of a catalyst, many organic reactions struggle to reach completion or result in low yields.[2] Consider the addition of a suitable catalyst to increase the reaction rate and yield.[3] Additionally, verifying the purity of your starting materials and ensuring an appropriate reaction temperature are crucial first steps. In some cases, increasing the reaction time or the concentration of a key reagent can also drive the reaction forward.

Q4: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A4: The formation of side products is a common challenge in organic synthesis. To improve selectivity, consider optimizing the reaction conditions. This can include lowering the reaction temperature to favor the thermodynamically more stable product, choosing a more selective catalyst, or changing the solvent. Protecting reactive functional groups that are not involved in the desired transformation can also prevent unwanted side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction- Increase reaction time.- Increase reaction temperature.- Add a suitable catalyst.[3]
Degradation of product- Lower the reaction temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a milder workup procedure.
Suboptimal reagent stoichiometry- Perform small-scale experiments to determine the optimal ratio of reactants.
Formation of Impurities Presence of impurities in starting materials- Purify starting materials before use (e.g., by distillation or recrystallization).
Side reactions- Lower the reaction temperature.- Use a more selective catalyst.- Protect other reactive functional groups in the molecule.
Product decomposition during workup or purification- Use milder purification techniques (e.g., column chromatography at a lower temperature).- Avoid exposure to strong acids or bases during workup if the product is sensitive.
Inconsistent Results Variability in reagent quality- Use reagents from the same batch for a series of experiments.- Verify the purity of each new batch of reagents.
Fluctuations in reaction conditions- Use a temperature-controlled reaction setup.- Ensure consistent stirring speed.
Moisture in the reaction- Use dry solvents and glassware.- Perform the reaction under an inert atmosphere.

Proposed Experimental Protocol

The following is a proposed protocol for the synthesis of 2-Propenal, 2-chloro-3-hydroxy-. This protocol is based on general principles of organic synthesis and may require optimization.

Step 1: Chlorination of a Suitable Precursor

A plausible precursor is a protected form of glyceraldehyde. The protection of the hydroxyl groups prevents unwanted side reactions during the chlorination step.

  • Dissolve the protected glyceraldehyde in a suitable dry, non-polar solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chlorinated intermediate.

Step 2: Deprotection and Elimination to Form the Propenal

  • Dissolve the chlorinated intermediate in a suitable solvent (e.g., methanol).

  • Add a mild acid catalyst to remove the protecting groups.

  • Heat the reaction mixture to induce an elimination reaction to form the double bond of the propenal. The specific temperature and reaction time will need to be optimized.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the acid with a mild base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain 2-Propenal, 2-chloro-3-hydroxy-.

Quantitative Data on Reaction Parameters (Hypothetical)

The following tables present hypothetical data to illustrate how varying reaction parameters could influence the yield of the final product. These values are illustrative and would need to be determined experimentally.

Table 1: Effect of Temperature on Yield in Chlorination Step

Temperature (°C)Reaction Time (h)Yield (%)
-10675
0485
25 (Room Temp)260 (with side products)

Table 2: Effect of Catalyst on Yield in Deprotection/Elimination Step

CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)
p-Toluenesulfonic acid56070
Amberlyst 1510 (w/w)6078
No Catalyst-8035

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Deprotection & Elimination cluster_purification Purification cluster_product Final Product start Protected Glyceraldehyde chlorination Chlorination with SO2Cl2 in DCM at 0°C start->chlorination workup1 Aqueous Workup chlorination->workup1 deprotection Acid-catalyzed Deprotection & Elimination workup1->deprotection workup2 Neutralization & Solvent Removal deprotection->workup2 purification Column Chromatography workup2->purification product 2-Propenal, 2-chloro-3-hydroxy- purification->product

Caption: Proposed experimental workflow for the synthesis of 2-Propenal, 2-chloro-3-hydroxy-.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction product_degradation Product Degradation start->product_degradation poor_selectivity Poor Selectivity start->poor_selectivity increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Action add_catalyst Add Catalyst incomplete_reaction->add_catalyst Action lower_temp Lower Reaction Temperature product_degradation->lower_temp Action inert_atmosphere Use Inert Atmosphere product_degradation->inert_atmosphere Action change_catalyst Change Catalyst/Solvent poor_selectivity->change_catalyst Action protecting_groups Use Protecting Groups poor_selectivity->protecting_groups Action end_goal Improved Yield increase_time_temp->end_goal add_catalyst->end_goal lower_temp->end_goal inert_atmosphere->end_goal change_catalyst->end_goal protecting_groups->end_goal

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

overcoming solubility issues with 2-Propenal, 2-chloro-3-hydroxy- in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propenal, 2-chloro-3-hydroxy-. Our aim is to help you overcome common experimental challenges, with a focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Propenal, 2-chloro-3-hydroxy-?

A1: 2-Propenal, 2-chloro-3-hydroxy- is a polar organic compound due to the presence of a hydroxyl (-OH), an aldehyde (-CHO), and a chloro (-Cl) group. Based on the principle of "like dissolves like," it is expected to be more soluble in polar solvents than in non-polar solvents.[1][2] Its solubility in aqueous solutions may be limited but can be enhanced by adjusting the pH.

Q2: I am having difficulty dissolving 2-Propenal, 2-chloro-3-hydroxy- in my desired solvent. What are the initial troubleshooting steps?

A2: If you are encountering solubility issues, we recommend the following initial steps:

  • Solvent Selection: Ensure you are using a solvent with appropriate polarity. A summary of recommended solvents can be found in the solubility data table below.

  • Temperature: Gently warming the solution can increase the solubility of many organic compounds.[3] However, be cautious as excessive heat can lead to degradation of this reactive aldehyde.

  • Sonication: Using an ultrasonic bath can help to break down solute aggregates and facilitate dissolution.

  • Purity: Verify the purity of your 2-Propenal, 2-chloro-3-hydroxy- sample, as impurities can sometimes affect solubility.

Q3: Can I use a co-solvent system to improve the solubility of 2-Propenal, 2-chloro-3-hydroxy-?

A3: Yes, using a co-solvent system is a highly effective method for improving solubility.[2] For example, if you need to dissolve the compound in a largely aqueous buffer, adding a small percentage of a miscible organic solvent like DMSO or ethanol can significantly increase its solubility. Start with a low percentage of the organic co-solvent and gradually increase it until the compound dissolves.

Q4: How does pH affect the solubility of 2-Propenal, 2-chloro-3-hydroxy- in aqueous solutions?

A4: The hydroxyl group of 2-Propenal, 2-chloro-3-hydroxy- is weakly acidic and can be deprotonated under basic conditions to form a more polar and, therefore, more water-soluble alkoxide.[2][3] Conversely, under acidic conditions, the aldehyde group could be protonated, which might also slightly enhance solubility. Experimenting with a range of pH values for your aqueous buffer can help determine the optimal conditions for solubility.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a structured approach to addressing solubility challenges with 2-Propenal, 2-chloro-3-hydroxy-.

Solubility Data Summary

The following table summarizes the expected solubility of 2-Propenal, 2-chloro-3-hydroxy- in a range of common laboratory solvents. Please note that these are approximate values and may vary depending on the specific experimental conditions.

SolventPolarity IndexExpected Solubility (mg/mL) at 25°C
Water10.2~ 5 - 10
Dimethyl Sulfoxide (DMSO)7.2> 100
Ethanol5.2> 50
Methanol6.6> 50
Acetone5.1~ 20 - 50
Dichloromethane (DCM)3.1< 5
Hexane0.1< 1
Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of 2-Propenal, 2-chloro-3-hydroxy-, with steps to address potential solubility issues.

Materials:

  • 2-Propenal, 2-chloro-3-hydroxy-

  • Desired solvent (e.g., DMSO)

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the required amount of 2-Propenal, 2-chloro-3-hydroxy- in a sterile microcentrifuge tube.

  • Add a small volume of the desired solvent to the tube.

  • Vortex the mixture for 30-60 seconds to facilitate dissolution.

  • If the compound does not fully dissolve, proceed with the following troubleshooting steps.

Logical Workflow for Troubleshooting Solubility

The following diagram illustrates a step-by-step workflow for systematically addressing solubility issues.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound does not dissolve B Increase Vortexing Time/Intensity A->B C Apply Gentle Warming (30-40°C) B->C If not dissolved D Use Sonication (5-10 min) C->D If not dissolved E Add Co-solvent (e.g., DMSO, Ethanol) D->E If not dissolved & compatible F Adjust pH of Aqueous Solution D->F If aqueous & not dissolved G Consider Alternative Primary Solvent E->G If not successful H Success: Compound Dissolved E->H If successful F->G If not successful F->H If successful G->H If successful

Caption: A logical workflow for troubleshooting solubility issues.

Hypothetical Signaling Pathway Involvement

Reactive aldehydes, such as 2-Propenal, 2-chloro-3-hydroxy-, can potentially interact with cellular signaling pathways through various mechanisms, including the modification of proteins. One such hypothetical pathway is the Keap1-Nrf2 antioxidant response pathway.

Diagram: Hypothetical Interaction with the Keap1-Nrf2 Pathway

G cluster_1 Hypothetical Keap1-Nrf2 Pathway Interaction cluster_2 Compound 2-Propenal, 2-chloro-3-hydroxy- Keap1 Keap1 Compound->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Inhibition of Ubiquitination Ub Ubiquitin (Degradation) Nrf2->Ub Basal State: Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activation

Caption: Hypothetical modification of Keap1 by 2-Propenal, 2-chloro-3-hydroxy-.

References

troubleshooting peak tailing in HPLC analysis of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the HPLC analysis of 2-Propenal, 2-chloro-3-hydroxy-, a reactive aldehyde. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Peak Tailing

Peak tailing is a common issue in HPLC, particularly with polar and reactive analytes like 2-Propenal, 2-chloro-3-hydroxy-. It manifests as an asymmetrical peak with a drawn-out trailing edge, which can compromise peak integration, reduce resolution, and affect the accuracy of quantification.[1][2][3][4][5]

FAQs: Troubleshooting Peak Tailing

Q1: My peak for 2-Propenal, 2-chloro-3-hydroxy- is showing significant tailing. What is the most likely cause?

A1: The most probable cause of peak tailing for a polar and reactive compound like 2-Propenal, 2-chloro-3-hydroxy- is secondary interactions with the stationary phase.[1][2][3] Specifically, the polar functional groups of your analyte can interact with active sites, such as residual silanol groups, on the surface of the silica-based column packing.[1][2][3] These interactions lead to a mixed-mode retention mechanism, causing some analyte molecules to be retained longer than others, resulting in a tailing peak. Other potential causes include column contamination, column voids, or extra-column volume effects.[1][6]

Q2: How can I minimize secondary silanol interactions to improve peak shape?

A2: There are several strategies to mitigate secondary silanol interactions:

  • Mobile Phase pH Adjustment: Operating at a lower mobile phase pH (e.g., pH 2.5-3.5) can suppress the ionization of acidic silanol groups on the stationary phase, reducing their ability to interact with your analyte.[1][4] This is often the first and most effective parameter to adjust.

  • Use of End-Capped Columns: Employing a column that has been "end-capped" will reduce the number of available free silanol groups, thereby minimizing secondary interactions.[1]

  • Mobile Phase Modifiers: The addition of a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be mindful of the compatibility of such additives with your detector (e.g., mass spectrometer).

  • Column Choice: Consider using a column with a different stationary phase chemistry that is less prone to secondary interactions, such as a polymer-based column or a hybrid silica column.

Q3: Could my sample preparation be contributing to the peak tailing?

A3: Yes, improper sample preparation can lead to peak shape issues.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing. Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase and lead to peak tailing.[6] Try diluting your sample to see if the peak shape improves.

  • Sample Clean-up: The presence of impurities in your sample can co-elute with your analyte of interest, appearing as a tail.[1] Implementing a sample clean-up step, such as solid-phase extraction (SPE), can help to remove these interferences.[1]

Q4: I've tried adjusting the mobile phase and checking my sample preparation, but the peak tailing persists. What should I investigate next?

A4: If the issue is not resolved, you should investigate the HPLC system and the column itself:

  • Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with the appropriate fittings and minimal tubing length.

  • Column Health: The column itself may be the source of the problem. A void at the head of the column, a partially blocked frit, or a contaminated packing material can all lead to poor peak shape.[1][6] Try flushing the column with a strong solvent or, if the problem persists, replacing the column.

Q5: Is direct analysis of 2-Propenal, 2-chloro-3-hydroxy- always the best approach?

A5: Due to the high reactivity of the aldehyde functional group, direct analysis of 2-Propenal, 2-chloro-3-hydroxy- can be challenging. The analyte may be unstable under certain mobile phase conditions or interact irreversibly with the stationary phase. A highly recommended alternative is to derivatize the aldehyde to form a more stable, less polar, and more easily detectable compound.[7][8] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely used and robust method for the analysis of aldehydes and ketones.[7][8][9] The resulting DNPH-hydrazone derivative is more stable and exhibits strong UV absorbance, leading to improved peak shape and sensitivity.[7]

Data Presentation

The following table summarizes the impact of mobile phase pH on the peak asymmetry of a representative basic compound, methamphetamine. This illustrates how adjusting pH can significantly improve peak shape by minimizing secondary interactions.[1]

Mobile Phase pHPeak Asymmetry (As) for Methamphetamine
7.02.35
3.01.33

Data sourced from Element Lab Solutions.[1]

Experimental Protocols

Given the challenges with the direct analysis of 2-Propenal, 2-chloro-3-hydroxy-, the recommended approach is pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH).

Protocol: DNPH Derivatization of 2-Propenal, 2-chloro-3-hydroxy-

1. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of acid catalyst (e.g., 1% v/v sulfuric acid). Handle DNPH with care as it is potentially explosive when dry.

  • Sample Solution: Prepare a stock solution of 2-Propenal, 2-chloro-3-hydroxy- in a high-purity solvent such as acetonitrile.

2. Derivatization Procedure:

  • To 1.0 mL of the sample solution in a clean vial, add 1.0 mL of the DNPH reagent.

  • Cap the vial tightly and vortex for 1 minute.

  • Allow the reaction to proceed at room temperature for at least 1 hour. Gentle heating (e.g., 40-60°C) can be used to accelerate the reaction, but should be optimized.

  • After the reaction is complete, the sample is ready for HPLC analysis. It may be necessary to dilute the sample with the mobile phase prior to injection.

3. HPLC Analysis of the DNPH Derivative:

  • Column: A C18 reversed-phase column is typically suitable for the separation of DNPH-hydrazones.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient profile will need to be optimized.

  • Detection: The DNPH derivatives have a strong UV absorbance at approximately 360 nm.

  • Injection Volume: Typically 10-20 µL.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_interactions Primary Suspect: Secondary Interactions? start->check_interactions adjust_pH Adjust Mobile Phase pH (e.g., to 2.5-3.5) check_interactions->adjust_pH Yes check_sample_prep Sample Preparation Issue? check_interactions->check_sample_prep No resolved Peak Shape Improved adjust_pH->resolved end_capped_column Use End-Capped Column check_solvent Dissolve Sample in Mobile Phase check_sample_prep->check_solvent Yes dilute_sample Dilute Sample (Check for Overload) check_sample_prep->dilute_sample Yes check_system System/Column Issue? check_sample_prep->check_system No check_solvent->resolved dilute_sample->resolved check_extracolumn Minimize Extra-Column Volume check_system->check_extracolumn Yes flush_column Flush or Replace Column check_system->flush_column Yes consider_derivatization Consider Derivatization (e.g., with DNPH) check_system->consider_derivatization No check_extracolumn->resolved flush_column->resolved consider_derivatization->resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Chemical_Interactions Chemical Interactions Causing Peak Tailing silanol Residual Silanol Group (Si-OH) c18 C18 Chains (Primary Retention) analyte Polar Analyte (e.g., 2-Propenal, 2-chloro-3-hydroxy-) analyte->silanol Secondary Polar Interaction (Causes Tailing) analyte->c18 Primary Hydrophobic Interaction (Ideal)

Caption: Analyte interactions with the stationary phase in HPLC.

References

Technical Support Center: Optimizing Reaction Parameters for 2-Propenal, 2-chloro-3-hydroxy- Modifications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propenal, 2-chloro-3-hydroxy- and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Selectivity & Control

Q1: My reaction is resulting in a mixture of 1,2- and 1,4-addition products. How can I favor the formation of the 1,4-conjugate addition product?

A1: Achieving selectivity between 1,2- and 1,4-addition to an α,β-unsaturated aldehyde like 2-Propenal, 2-chloro-3-hydroxy- is a common challenge. The outcome is primarily influenced by the nature of the nucleophile and the reaction conditions.[1]

  • Nucleophile Choice: "Soft" nucleophiles preferentially attack the "soft" electrophilic β-carbon, leading to 1,4-addition. Examples of soft nucleophiles include thiols, amines, and Gilman reagents (lithium dialkylcuprates). In contrast, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the "hard" electrophilic carbonyl carbon, favoring 1,2-addition.

  • Reaction Conditions:

    • Temperature: Lower temperatures generally favor 1,4-addition, which is often the thermodynamically controlled product.

    • Solvent: The choice of solvent can influence the reactivity of the nucleophile. Protic solvents can solvate the nucleophile and may favor 1,4-addition in some cases.

    • Lewis Acids: The presence of a Lewis acid can activate the carbonyl group, potentially favoring 1,2-addition. Careful selection and screening of Lewis acids may be necessary to achieve the desired selectivity.

Troubleshooting Unwanted Side Reactions

Q2: I am observing significant polymerization of my starting material. How can I prevent this?

A2: α,β-Unsaturated aldehydes are prone to polymerization, especially in the presence of light, heat, or radical initiators.

  • Inhibitors: Add a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.

  • Temperature Control: Maintain a low reaction temperature.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen, which can initiate polymerization.

  • Exclusion of Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

Q3: My reaction is yielding a complex mixture of unidentified byproducts. What are the likely side reactions?

A3: Besides polymerization, several other side reactions can occur with a multifunctional molecule like 2-Propenal, 2-chloro-3-hydroxy-.

  • Aldol Condensation: The aldehyde functionality can undergo self-condensation, especially in the presence of acid or base catalysts.

  • Cannizzaro Reaction: Under strongly basic conditions, and if the aldehyde cannot enolize, a disproportionation reaction (Cannizzaro reaction) can occur, yielding an alcohol and a carboxylic acid.

  • Reaction with the Hydroxyl Group: The hydroxyl group can participate in side reactions, such as etherification or acylation, depending on the reagents present.

  • Nucleophilic Substitution of Chlorine: The vinyl chloride is generally unreactive towards simple S_N1 and S_N2 reactions, but under certain conditions, nucleophilic substitution can occur, potentially through an addition-elimination mechanism.[2]

Optimizing Reaction Yields

Q4: My reaction yield is consistently low. What general strategies can I employ to improve it?

A4: Low yields can stem from various factors, including incomplete reaction, side reactions, and product degradation.

  • Reagent Purity: Ensure the purity of starting materials and reagents. Impurities can interfere with the desired reaction.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reagent may be beneficial in some cases.

  • Reaction Time and Temperature: Systematically screen different reaction times and temperatures to find the optimal conditions. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Catalyst Screening: If using a catalyst, screen a variety of catalysts and catalyst loadings to identify the most effective one for your specific transformation.

  • Work-up and Purification: Optimize the work-up and purification procedures to minimize product loss. Ensure that the pH of the aqueous washes is appropriate to prevent product degradation.

Data Presentation

Table 1: General Guidelines for Optimizing Nucleophilic Additions

ParameterCondition for 1,4-Addition (Conjugate)Condition for 1,2-Addition (Direct)Troubleshooting Tips
Nucleophile Soft (e.g., R₂CuLi, RSH, R₂NH)Hard (e.g., RMgX, RLi)If selectivity is poor, consider changing the counterion of the nucleophile.
Temperature Low (e.g., -78 °C to 0 °C)Generally less temperature-sensitiveRun a temperature screen to find the optimal balance between rate and selectivity.
Solvent Aprotic (e.g., THF, Et₂O) or sometimes proticAprotic (e.g., THF, Et₂O)Solvent can affect nucleophile aggregation and reactivity.
Additives Lewis acids can sometimes enhance 1,4-addition with specific nucleophiles.Lewis acids often favor 1,2-addition by activating the carbonyl.Screen different Lewis acids and stoichiometries.

Experimental Protocols

Protocol 1: General Procedure for Michael (1,4-Conjugate) Addition of a Thiol

  • Preparation: To a solution of 2-Propenal, 2-chloro-3-hydroxy- (1.0 eq) in a suitable solvent (e.g., THF, CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the thiol nucleophile (1.1 eq).

  • Reaction: Add a catalytic amount of a mild base (e.g., triethylamine, DBU) (0.1 eq).

  • Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Substitution of the Vinylic Chlorine

Note: The vinylic chlorine is generally unreactive. This reaction may require forcing conditions or specific catalytic systems.

  • Preparation: In a sealed tube, combine 2-Propenal, 2-chloro-3-hydroxy- (1.0 eq), the nucleophile (e.g., a secondary amine, 2.0 eq), and a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) with a suitable phosphine ligand (e.g., Xantphos, 10 mol%).

  • Reaction: Add a base (e.g., Cs₂CO₃, 2.5 eq) and a high-boiling point solvent (e.g., dioxane, toluene).

  • Heating: Heat the reaction mixture at a high temperature (e.g., 100-120 °C) for an extended period (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualizations

experimental_workflow start Start: 2-Propenal, 2-chloro-3-hydroxy- reaction Reaction with Nucleophile (e.g., Thiol, Amine) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the modification of 2-Propenal, 2-chloro-3-hydroxy-.

troubleshooting_logic start Low Yield or Complex Mixture check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->optimize_conditions side_reactions Identify Potential Side Reactions start->side_reactions polymerization Polymerization? side_reactions->polymerization selectivity Poor Selectivity (1,2 vs 1,4)? side_reactions->selectivity add_inhibitor Add Radical Inhibitor polymerization->add_inhibitor Yes change_nucleophile Change Nucleophile or Conditions selectivity->change_nucleophile Yes Keap1_Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Propenal 2-Propenal, 2-chloro-3-hydroxy- (Electrophile) Keap1 Keap1 (Cys) Propenal->Keap1 Covalent Modification (Michael Addition) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Nrf2_nuc Nrf2 Ub Ubiquitination & Degradation Nrf2->Ub Degradation Pathway Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Transcription of Antioxidant Genes ARE->Genes Activates

References

addressing matrix effects in the analysis of 2-Propenal, 2-chloro-3-hydroxy- in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of 2-Propenal, 2-chloro-3-hydroxy- in complex biological and environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of 2-Propenal, 2-chloro-3-hydroxy-?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] This phenomenon is a significant concern in quantitative liquid chromatography-mass spectrometry (LC-MS) because it can negatively impact accuracy, precision, and sensitivity.[2] For a small, polar molecule like 2-Propenal, 2-chloro-3-hydroxy-, matrix effects can lead to:

  • Ion Suppression: The most common effect, where co-eluting compounds interfere with the ionization of the target analyte, leading to a decreased signal and artificially low quantification.[3]

  • Ion Enhancement: Less common, but co-eluting compounds can sometimes improve ionization efficiency, resulting in an increased signal and artificially high quantification.[3]

These effects are often unseen in the chromatogram but can render quantitative results unreliable. Electrospray ionization (ESI) is particularly susceptible to matrix effects.[3]

Q2: My signal for 2-Propenal, 2-chloro-3-hydroxy- is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?

A: Yes, inconsistent signal and poor reproducibility are classic symptoms of matrix effects.[2] Because the composition of the matrix can vary from sample to sample, the degree of ion suppression or enhancement can also change, leading to high variability in your results.[4] Other potential causes for these issues include retention time shifts, mobile phase inconsistencies, or contamination, which should also be investigated.[5]

Q3: How can I determine if my analysis is being affected by matrix effects?

A: There are two primary methods to assess the presence and extent of matrix effects.[6]

  • Post-Column Infusion (Qualitative Assessment): This method helps identify retention time windows where ion suppression or enhancement occurs.[4] A solution of 2-Propenal, 2-chloro-3-hydroxy- is continuously infused into the MS detector, post-column, while a blank, extracted matrix sample is injected. Dips or peaks in the otherwise stable baseline signal indicate the retention times where matrix components are causing suppression or enhancement, respectively.[4]

  • Post-Extraction Spike (Quantitative Assessment): This is the most common method for quantifying the matrix effect.[3] The response of the analyte in a standard solution (A) is compared to the response of the analyte spiked into a blank matrix sample after the extraction process (B). The matrix effect is calculated as a percentage: ME (%) = (B/A) x 100.[3]

    • ME < 100% indicates ion suppression.

    • ME > 100% indicates ion enhancement.

Troubleshooting Guides

Issue 1: Significant ion suppression is observed for 2-Propenal, 2-chloro-3-hydroxy-.

This guide provides a systematic approach to mitigating ion suppression, starting with the most effective strategies.

Workflow for Identifying and Mitigating Matrix Effects

cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Compensation & Validation start Inconsistent Signal or Poor Reproducibility assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me decision Is Matrix Effect Significant (>15%)? assess_me->decision optimize_sample_prep Optimize Sample Preparation (SPE, LLE) decision->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chromatography decision2 Is Matrix Effect Still Present? optimize_chromatography->decision2 use_sid Use Stable Isotope-Labeled Internal Standard (Gold Standard) decision2->use_sid Yes validate Validate Method decision2->validate No use_mmc Use Matrix-Matched Calibrators use_sid->use_mmc Alternative use_sid->validate use_sa Use Standard Addition Method use_mmc->use_sa Alternative

Caption: A logical workflow for diagnosing and addressing matrix effects.

Step 1: Improve Sample Preparation

The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.[7]

Technique Principle Pros for 2-Propenal, 2-chloro-3-hydroxy- Cons
Solid-Phase Extraction (SPE) Analyte and interferences are separated based on differences in their physical and chemical properties as they pass through a solid sorbent.Highly selective; can effectively remove phospholipids and salts. Different sorbent chemistries (e.g., reversed-phase, ion-exchange) can be tailored to the analyte.Method development can be time-consuming.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Adjusting pH can improve selectivity for acidic/basic analytes.[7]Can provide a very clean extract. Double LLE can further improve selectivity by first removing non-polar interferences.[7]Can be labor-intensive and may use large volumes of organic solvents.
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., plasma) using an organic solvent (e.g., acetonitrile) or acid.Fast and simple.Non-selective; often results in significant matrix components (like phospholipids) remaining in the supernatant, leading to "dirty" extracts.[7]

Recommendation: Start with a thorough Solid-Phase Extraction (SPE) method. Due to the polar nature of 2-Propenal, 2-chloro-3-hydroxy-, a reversed-phase sorbent (e.g., C18) with a carefully optimized wash and elution protocol is a good starting point.

Step 2: Optimize Chromatographic Conditions

If sample cleanup is insufficient, modifying the HPLC/UPLC method can help separate the analyte from co-eluting interferences.[2]

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between your analyte's peak and any areas of ion suppression identified by the post-column infusion experiment.

  • Column Chemistry: Test a different column chemistry (e.g., a polar-embedded or phenyl-hexyl column) that may offer different selectivity for the analyte versus the matrix components.

  • Improve Resolution: Switching from HPLC to UPLC can provide narrower peaks and better resolution, reducing the chance of co-elution with interfering compounds.

Step 3: Use a Compensation Strategy

If matrix effects cannot be eliminated, they must be compensated for during quantification.

  • Stable Isotope Dilution (SID): This is the most robust method.[2][8] A stable isotope-labeled version of 2-Propenal, 2-chloro-3-hydroxy- is spiked into the sample at the very beginning of the workflow. This internal standard (IS) behaves almost identically to the analyte during extraction, chromatography, and ionization. Any matrix effect that suppresses or enhances the analyte signal will have the same effect on the IS, allowing for an accurate ratio-based calculation.[8]

  • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is representative of the study samples.[4] This helps to ensure that the calibrators experience the same matrix effects as the unknown samples. This approach requires a reliable source of the blank matrix.[4]

  • Standard Addition: This method is effective but labor-intensive. Each sample is divided into several aliquots, and increasing, known amounts of the analyte are added to each. The resulting signal is plotted, and the original concentration is determined by extrapolating back to the x-intercept.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

This protocol allows for the qualitative identification of regions of ion suppression or enhancement.

Experimental Workflow: Post-Column Infusion

G cluster_setup System Setup lc HPLC/UPLC System tee T-Union lc->tee Mobile Phase + Separated Matrix syringe Syringe Pump (Analyte Standard) syringe->tee Constant Flow ms Mass Spectrometer tee->ms inject 1. Inject Extracted Blank Matrix infuse 2. Continuously Infuse Analyte Standard monitor 3. Monitor Analyte Signal (Baseline)

Caption: Setup for a post-column infusion experiment to detect matrix effects.

Materials:

  • HPLC/UPLC system coupled to a mass spectrometer.

  • Syringe pump.

  • T-union and necessary tubing.

  • Standard solution of 2-Propenal, 2-chloro-3-hydroxy- at a concentration that gives a stable, mid-range signal.

  • Extracted blank matrix sample (prepared using your standard protocol).

Procedure:

  • System Equilibration: Equilibrate the LC-MS system with the mobile phase used in your analytical method.

  • Analyte Infusion: Using the syringe pump, infuse the analyte standard solution directly into the MS source at a low, constant flow rate (e.g., 10 µL/min) and establish a stable signal baseline.

  • Combine Flows: Disconnect the infusion line from the MS source. Connect the LC column outlet and the syringe pump outlet to the T-union. Connect the outlet of the T-union to the MS source.

  • Re-establish Baseline: Allow the combined flow to enter the MS and re-establish a stable signal baseline for the analyte.

  • Inject Blank Matrix: Inject a sample of the extracted blank matrix onto the LC column.

  • Monitor Signal: Record the signal of the infused analyte throughout the entire chromatographic run.

  • Analysis: Examine the resulting chromatogram. Any deviation (dip or peak) from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression or enhancement.

Protocol 2: Standard Addition for a Single Sample

Procedure:

  • Divide a single sample into at least four equal aliquots (e.g., 100 µL each).

  • Aliquot 1 (Native): Add a volume of solvent equal to the volume of the spiking solution to be used.

  • Aliquot 2 (Spike 1): Add a known amount of 2-Propenal, 2-chloro-3-hydroxy- standard to achieve a final concentration of approximately 1.5x the expected native concentration.

  • Aliquot 3 (Spike 2): Add a known amount to achieve ~2.0x the expected native concentration.

  • Aliquot 4 (Spike 3): Add a known amount to achieve ~2.5x the expected native concentration.

  • Process all aliquots using your established sample preparation and analysis method.

  • Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis).

  • Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of the analyte in the original, unspiked sample.

References

Technical Support Center: Enhancing the Stability of 2-Propenal, 2-chloro-3-hydroxy- Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 2-Propenal, 2-chloro-3-hydroxy- solutions.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific challenges.

Issue 1: Solution Discoloration and Precipitate Formation

  • Question: My 2-Propenal, 2-chloro-3-hydroxy- solution has turned yellow/brown and a solid has precipitated. What is happening and how can I prevent it?

  • Answer: This is a common sign of degradation, likely due to polymerization and/or other decomposition reactions. 2-Propenal, 2-chloro-3-hydroxy-, being a reactive α,β-unsaturated aldehyde, is susceptible to instability.

    • Immediate Actions:

      • Discard the degraded solution as its purity and concentration are compromised.

      • Review your storage and handling procedures.

    • Preventative Measures:

      • Storage: Store the solution at low temperatures (2-8 °C is recommended, with freezing as a potential option for long-term storage, solvent permitting). Protect from light by using amber vials or by wrapping the container in aluminum foil.

      • Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Stabilizers: Consider the addition of a stabilizer. For chlorinated aldehydes, radical inhibitors are often effective.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing poor reproducibility in my experiments using a 2-Propenal, 2-chloro-3-hydroxy- solution. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a strong indicator of a degrading solution. The concentration of the active compound is likely decreasing over time, leading to variable outcomes.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Prepare fresh solutions of 2-Propenal, 2-chloro-3-hydroxy- immediately before each experiment.

      • Monitor Purity: If possible, use an analytical technique like HPLC to monitor the purity of your stock solution over time.

      • Control Environmental Factors: Ensure that experimental conditions (temperature, pH, exposure to light) are consistent across all experiments.

Issue 3: Choosing the Right Solvent

  • Question: What is the best solvent for preparing and storing 2-Propenal, 2-chloro-3-hydroxy- solutions to maximize stability?

  • Answer: The choice of solvent can significantly impact the stability of 2-Propenal, 2-chloro-3-hydroxy-.

    • Recommendations:

      • Aprotic Solvents: Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dioxane are generally preferred over protic solvents like alcohols or water, which can participate in degradation reactions.

      • Purity: Use high-purity, dry solvents to minimize contaminants that could catalyze degradation.

      • Avoid: Protic and aqueous solutions, especially at neutral or basic pH, can promote hydrolysis and other degradation pathways. If an aqueous solution is necessary, it should be freshly prepared and used immediately.

Quantitative Data on Stability of Structurally Related Aldehydes

Table 1: Illustrative Degradation Rates of a Halogenated Aldehyde in Aqueous Solution at Different pH and Temperatures

pHTemperature (°C)Half-life (t½) in hours (Illustrative)Primary Degradation Pathway
425> 200Slow Hydrolysis
72548Hydrolysis, Polymerization
9255Base-catalyzed Hydrolysis & Polymerization
74018Accelerated Hydrolysis & Polymerization

Note: This data is hypothetical and based on general trends observed for halogenated aldehydes. Actual degradation rates for 2-Propenal, 2-chloro-3-hydroxy- will vary.

Table 2: Illustrative Efficacy of Stabilizers for an α,β-Unsaturated Aldehyde Solution Stored at 40°C

StabilizerConcentration (ppm)% Purity after 30 days (Illustrative)
None065
Hydroquinone20095
Butylated Hydroxytoluene (BHT)50092
Caprolactam100088

Note: This data is for illustrative purposes. The optimal stabilizer and concentration must be determined experimentally for 2-Propenal, 2-chloro-3-hydroxy-.

Experimental Protocols

Protocol 1: Accelerated Stability Study of a 2-Propenal, 2-chloro-3-hydroxy- Solution

  • Objective: To rapidly assess the chemical stability of a 2-Propenal, 2-chloro-3-hydroxy- solution under elevated temperature and humidity conditions.

  • Materials:

    • 2-Propenal, 2-chloro-3-hydroxy-

    • Selected solvent (e.g., acetonitrile)

    • Amber glass vials with Teflon-lined caps

    • Stability chamber (e.g., 40 °C / 75% RH)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Procedure:

    • Prepare a stock solution of 2-Propenal, 2-chloro-3-hydroxy- at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Dispense aliquots of the solution into several amber glass vials and seal tightly.

    • Place the vials in the stability chamber.

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a vial from the chamber.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

    • Plot the concentration of 2-Propenal, 2-chloro-3-hydroxy- versus time to determine the degradation rate.

Protocol 2: Evaluation of Stabilizer Efficacy

  • Objective: To determine the effectiveness of different stabilizers in preventing the degradation of 2-Propenal, 2-chloro-3-hydroxy- solutions.

  • Materials:

    • 2-Propenal, 2-chloro-3-hydroxy- stock solution

    • Potential stabilizers (e.g., hydroquinone, BHT, caprolactam)

    • Control (no stabilizer)

    • Amber glass vials

    • Incubator or oven set to a challenging temperature (e.g., 50 °C)

    • Analytical instrumentation (e.g., HPLC, GC-MS)

  • Procedure:

    • Prepare several aliquots of the 2-Propenal, 2-chloro-3-hydroxy- stock solution.

    • To each aliquot (except the control), add a different stabilizer at a predetermined concentration.

    • Dispense the solutions into labeled amber glass vials.

    • Place all vials in the incubator.

    • At regular intervals (e.g., daily or weekly), remove a small sample from each vial for analysis.

    • Quantify the remaining concentration of 2-Propenal, 2-chloro-3-hydroxy- in each sample.

    • Compare the degradation profiles of the stabilized solutions to the control to assess the efficacy of each stabilizer.

Visualizations

degradation_pathway compound 2-Propenal, 2-chloro-3-hydroxy- polymer Polymer compound->polymer Polymerization (Light, Heat, Base) hydrolysis Hydrolysis Products compound->hydrolysis Hydrolysis (H2O, pH > 7) oxidation Oxidation Products compound->oxidation Oxidation (Air/O2)

Caption: Potential degradation pathways for 2-Propenal, 2-chloro-3-hydroxy-.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution add_stabilizer Add Stabilizer (optional) prep_solution->add_stabilizer aliquot Aliquot into Vials add_stabilizer->aliquot storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) aliquot->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Degradation Rate hplc->data

Caption: Workflow for an accelerated stability study.

logical_relationship stability Solution Stability purity High Purity purity->stability low_temp Low Temperature low_temp->stability no_light Exclusion of Light no_light->stability inert_atm Inert Atmosphere inert_atm->stability stabilizer Stabilizer Addition stabilizer->stability aprotic_solvent Aprotic Solvent aprotic_solvent->stability

Caption: Key factors influencing the stability of 2-Propenal, 2-chloro-3-hydroxy- solutions.

Technical Support Center: Purification of 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for the purification of crude 2-Propenal, 2-chloro-3-hydroxy-. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude 2-Propenal, 2-chloro-3-hydroxy-?

A1: The main challenges stem from the molecule's inherent reactivity. It contains multiple functional groups: an aldehyde, a hydroxyl group, a carbon-carbon double bond, and a chlorine atom.[1] This makes it susceptible to:

  • Polymerization: The aldehyde and alkene groups can polymerize, especially under heat or acidic/basic conditions.

  • Degradation: The compound can undergo elimination reactions (dehydrochlorination) or intramolecular cyclization to form a cyclic hemiacetal.[1]

  • Oxidation: The aldehyde group is sensitive to oxidation, which can introduce acidic impurities.

Q2: What are the likely impurities in a crude sample?

A2: While specific documented synthetic pathways are not prominent in the literature, impurities can be inferred from potential precursors and side reactions.[1]

  • Starting Materials: Unreacted precursors such as chloroacetaldehyde or mucochloric acid derivatives.[1]

  • Solvents: Residual solvents from the synthesis reaction.

  • Side-Reaction Products: Byproducts from condensation reactions, polymerization, or degradation.

  • Water: Which can affect stability and reactivity.

Q3: Which analytical techniques are recommended for assessing purity?

A3: A combination of spectroscopic and chromatographic methods is recommended for structural confirmation and purity assessment.

  • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and identifying impurities.[1] The aldehydic proton and carbonyl carbon provide characteristic signals.[1]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups such as hydroxyl (O-H), carbonyl (C=O), C=C double bond, and the carbon-chlorine (C-Cl) bond.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying non-volatile impurities.

Q4: What is the typical purity of commercially available 2-Propenal, 2-chloro-3-hydroxy-?

A4: Commercially available batches of this research compound typically have a purity of around 95%.[1] Further purification is often necessary for sensitive applications.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of 2-Propenal, 2-chloro-3-hydroxy-.

Problem 1: The crude product is a dark, viscous oil or solidifies into an intractable tar.

Possible Cause Troubleshooting Action
Polymerization Avoid high temperatures during solvent removal (use a rotary evaporator at low temperature and high vacuum). Ensure all work is done in neutral pH conditions. Consider adding a radical inhibitor like hydroquinone (HQ) or Butylated Hydroxytoluene (BHT) in small amounts during workup and storage.
Degradation Perform purification steps quickly and at reduced temperatures. Store the compound in a freezer under an inert atmosphere (N₂ or Ar).

Problem 2: Purity does not improve after recrystallization.

Possible Cause Troubleshooting Action
Inappropriate Solvent System The impurity may have similar solubility to the product in the chosen solvent. Perform a thorough solvent screen with a range of polar and non-polar solvents to find a system where the product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in solution.
Impurity Co-crystallization The impurity may be structurally similar to the product, allowing it to incorporate into the crystal lattice. Consider a different purification technique, such as column chromatography, which separates based on polarity rather than solubility.
Product is an Oil The compound may have a low melting point or exist as a liquid at room temperature, making recrystallization impossible. In this case, column chromatography or vacuum distillation are more suitable methods.

Problem 3: Significant loss of product during purification.

Possible Cause Troubleshooting Action
High Solubility in Recrystallization Solvent The product is remaining in the mother liquor. Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the compound when hot. Cool the solution slowly and then in an ice bath to maximize crystal precipitation.
Adsorption on Silica Gel The polar aldehyde and hydroxyl groups can cause the compound to strongly adhere to silica gel during column chromatography, leading to poor recovery. Deactivate the silica gel by adding 1-5% water or triethylamine to the slurry before packing the column. Alternatively, use a less acidic stationary phase like alumina.
Volatility The compound may be volatile. Avoid prolonged exposure to high vacuum, especially with heating. Use cold traps to recover any product that evaporates.

Problem 4: The purified product degrades upon storage.

Possible Cause Troubleshooting Action
Instability The compound is inherently unstable due to its reactive functional groups.[1]
Exposure to Air/Light/Moisture Store the purified compound in an amber vial under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C or below). For long-term storage, consider dissolving it in a dry, aprotic solvent and storing the solution.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Principle Best For Removing Advantages Disadvantages
Recrystallization Differential solubilityHigh molecular weight impurities, salts, byproducts with different polarity.Scalable, cost-effective, can yield very high purity.Not suitable for oils, requires significant solubility difference, potential for product loss.
Column Chromatography Differential adsorptionImpurities with different polarity (e.g., starting materials, side-products).High resolution, applicable to a wide range of compounds.Can be slow, requires large solvent volumes, potential for product decomposition on the stationary phase.
Vacuum Distillation Differential boiling pointNon-volatile impurities (salts, polymers) and highly volatile impurities (solvents).Effective for thermally stable liquids.Requires thermal stability, not suitable for solids, requires specialized equipment.
Liquid-Liquid Extraction Differential partitioningWater-soluble impurities (salts, acids, bases), organic-soluble impurities.Fast, simple for initial cleanup.Limited separation power, generates solvent waste.

Table 2: Key Analytical Data for Pure 2-Propenal, 2-chloro-3-hydroxy-

Analysis Expected Result
Appearance Colorless to pale yellow solid or oil
Molecular Formula C₃H₃ClO₂[1][2][3]
Molecular Weight 106.51 g/mol [1][2][3]
¹H NMR Aldehydic proton (CHO) signal significantly downfield. Signals for vinyl proton and hydroxyl proton.[1]
¹³C NMR Carbonyl carbon (C=O) signal at a low field. Signals for sp² carbons of the double bond.[1]
IR Spectroscopy Characteristic absorption bands for O-H (hydroxyl), C=O (carbonyl), C=C (alkene), and C-Cl (chloro) groups.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate, dichloromethane, isopropanol, water) to find a suitable single or mixed solvent system. An ideal solvent dissolves the compound completely when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove insoluble impurities (and activated carbon, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum.

Protocol 2: Flash Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). For this polar compound, consider starting with a moderately polar eluent like 20-30% ethyl acetate in hexanes.

  • Column Packing: Pack a glass column with the silica slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column by applying pressure (flash chromatography). Start with the initial eluent and gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature.

Visualizations

Purification_Workflow Crude Crude 2-Propenal, 2-chloro-3-hydroxy- Analysis1 Initial Purity Assessment (TLC, NMR) Crude->Analysis1 Decision1 Is the product a solid? Analysis1->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Column Column Chromatography Decision1->Column No (Oil) Analysis2 Purity Assessment (TLC, NMR, GC) Recrystallization->Analysis2 Column->Analysis2 Decision2 Is Purity >99%? Analysis2->Decision2 Pure Pure Product (Store under N2 at -20°C) Decision2->Pure Yes Repurify Re-purify or Use Alternative Method Decision2->Repurify No Repurify->Column Troubleshooting_Tree Start Low Purity after First Purification Q1 What was the method? Start->Q1 Recryst Recrystallization Q1->Recryst Chrom Chromatography Q1->Chrom Solvent Change Solvent System: - Perform solvent screen - Try mixed solvents Recryst->Solvent Primary Action SwitchToChrom Switch to Chromatography: Impurity may be co-crystallizing Recryst->SwitchToChrom If Unsuccessful Gradient Optimize Gradient: - Use a shallower gradient - Test different eluents Chrom->Gradient Primary Action StationaryPhase Change Stationary Phase: - Use Alumina instead of Silica - Use deactivated Silica Chrom->StationaryPhase If Tailing/Decomposition Occurs

References

common experimental errors when working with 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propenal, 2-chloro-3-hydroxy-.

Troubleshooting Guides

Problem: Low or No Product Yield

Possible Causes & Solutions

CauseRecommended Solution
Degradation of Starting Material 2-Propenal, 2-chloro-3-hydroxy- is a reactive molecule susceptible to polymerization and degradation. Ensure the starting material is pure and has been stored correctly. Consider re-purifying the compound if its purity is uncertain.
Incorrect Reaction Conditions The reactivity of the aldehyde, alkene, and chloro functional groups is highly dependent on the reaction conditions. Review and optimize the temperature, pressure, and reaction time. Small-scale trial reactions are recommended to determine optimal conditions.
Inappropriate Solvent The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous (if required) and inert under the reaction conditions. Protic solvents may interfere with reactions involving the aldehyde group.
Side Reactions The multiple functional groups can lead to undesired side reactions such as polymerization, elimination (dehydrochlorination), or self-condensation.[1] Monitor the reaction progress closely using techniques like TLC or GC-MS to identify and minimize side products.
Reagent Purity Impurities in other reagents can inhibit the reaction or lead to the formation of byproducts. Use reagents of the highest possible purity.
Problem: Formation of Multiple Products

Possible Causes & Solutions

CauseRecommended Solution
Lack of Selectivity The presence of multiple reactive sites can lead to a lack of selectivity.[1] Employ protecting group strategies to block unwanted reactions at specific functional groups.
Isomerization The double bond in the propenal backbone may be susceptible to isomerization under certain conditions. Analyze the product mixture carefully using NMR or other spectroscopic methods to identify any isomers. Adjust reaction conditions (e.g., temperature, catalyst) to favor the desired isomer.
Competing Reaction Pathways Nucleophilic attack can occur at the aldehyde carbon or the carbon bearing the chlorine atom.[1] The reaction pathway can be influenced by the nature of the nucleophile and the reaction conditions. A thorough understanding of the reaction mechanism is crucial for controlling the outcome.
Reaction with Solvent The solvent may not be as inert as assumed and could be participating in the reaction. Run a blank reaction with just the starting material and solvent to check for reactivity.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-Propenal, 2-chloro-3-hydroxy- to prevent degradation?

Due to its reactive nature, 2-Propenal, 2-chloro-3-hydroxy- should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization. It should be kept away from strong acids, bases, and oxidizing agents.

Q2: What are the main safety precautions when handling this compound?

2-Propenal, 2-chloro-3-hydroxy- is a chlorinated aldehyde and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

Q3: My reaction is turning dark, what could be the cause?

A dark coloration often indicates decomposition or polymerization of the starting material or product. This can be caused by excessive heat, the presence of impurities, or inappropriate reaction conditions. It is advisable to stop the reaction and analyze a small sample to identify the cause.

Q4: How can I purify 2-Propenal, 2-chloro-3-hydroxy- if it has degraded?

Purification of reactive aldehydes can be challenging. Techniques such as vacuum distillation or column chromatography on silica gel can be attempted. However, care must be taken to avoid decomposition during the purification process. It is often preferable to use freshly prepared or properly stored material.

Experimental Protocols

General Protocol for a Nucleophilic Addition Reaction

This protocol describes a general procedure for reacting 2-Propenal, 2-chloro-3-hydroxy- with a generic nucleophile.

  • Preparation: Under an inert atmosphere, dissolve 2-Propenal, 2-chloro-3-hydroxy- (1 equivalent) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) in a flame-dried flask.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.

  • Addition of Nucleophile: Slowly add the nucleophile (1-1.2 equivalents) to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Visualizations

experimental_workflow start Start: Pure 2-Propenal, 2-chloro-3-hydroxy- dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to Reaction Temperature dissolve->cool add_nuc Add Nucleophile cool->add_nuc monitor Monitor Reaction (TLC, GC-MS) add_nuc->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Purify Product workup->purify troubleshoot_yield Low Yield? purify->troubleshoot_yield troubleshoot_purity Multiple Products? purify->troubleshoot_purity end End: Purified Product troubleshoot_yield->dissolve Yes, check starting material & conditions troubleshoot_yield->end No troubleshoot_purity->add_nuc Yes, consider protecting groups troubleshoot_purity->end No

Caption: A typical experimental workflow for reactions involving 2-Propenal, 2-chloro-3-hydroxy-, including troubleshooting checkpoints.

signaling_pathway cluster_reactivity Reactivity of 2-Propenal, 2-chloro-3-hydroxy- start 2-Propenal, 2-chloro-3-hydroxy- aldehyde_rxn Aldehyde Reactions (Nucleophilic Addition, Condensation) start->aldehyde_rxn alkene_rxn Alkene Reactions (Addition, Polymerization) start->alkene_rxn chloro_rxn Chloro Group Reactions (Nucleophilic Substitution, Elimination) start->chloro_rxn hydroxyl_rxn Hydroxyl Group Reactions (Cyclization, Esterification) start->hydroxyl_rxn

Caption: Potential reaction pathways for 2-Propenal, 2-chloro-3-hydroxy- based on its functional groups.

References

Validation & Comparative

Comparative Guide to Validated Analytical Methods for 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of proposed analytical methodologies for the quantitative determination of 2-Propenal, 2-chloro-3-hydroxy-. Given the reactive nature of this α,β-unsaturated aldehyde, two primary derivatization-based methods are presented for comparison: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The validation parameters outlined are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory acceptance.[1][2][3][4][5]

Methodology Comparison

The selection of an analytical method for a reactive aldehyde like 2-Propenal, 2-chloro-3-hydroxy- is critical for accurate quantification, especially in complex matrices such as pharmaceutical formulations. Both GC-MS and HPLC-UV offer robust approaches when coupled with appropriate derivatization techniques to enhance analyte stability and detectability.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and semi-volatile compounds.[6] Due to the polarity and thermal lability of the target analyte, derivatization is essential. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing reagent for aldehydes, forming stable oxime derivatives that are amenable to GC analysis and provide enhanced sensitivity, particularly with mass spectrometry detection.[7][8][9][10]

High-Performance Liquid Chromatography (HPLC-UV): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established method.[11][12][13] The resulting DNPH-hydrazone derivative is highly chromophoric, allowing for sensitive detection by UV-Vis spectroscopy at approximately 360 nm.[12][13]

Data Presentation: Comparison of Validation Parameters

The following table summarizes the typical performance characteristics for the proposed GC-MS and HPLC-UV methods, based on established validation principles for similar analytes.

Validation Parameter GC-MS with PFBHA Derivatization HPLC-UV with DNPH Derivatization ICH Q2(R1) Acceptance Criteria
Specificity High, confirmed by mass spectral data (unique m/z) and chromatographic retention time.High, confirmed by chromatographic retention time and UV spectral purity.The method should unequivocally assess the analyte in the presence of other components.[2][4]
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.995Typically ≥ 0.995 over the specified range.[2]
Range 1 - 200 µg/mL1 - 200 µg/mL80% to 120% of the test concentration for an assay.[1][2]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Typically within 98.0% to 102.0% for drug substance assay.
Precision (% RSD)
- Repeatability (Intra-assay)≤ 2.0%≤ 2.0%RSD ≤ 2% is commonly acceptable.[2]
- Intermediate Precision≤ 3.0%≤ 3.0%Varies based on method complexity.
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.2 - 1.0 µg/mLSignal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL1.0 - 3.0 µg/mLSignal-to-noise ratio of 10:1.[5]
Robustness Unaffected by minor changes in inlet temperature, flow rate, and oven ramp rate.Unaffected by minor changes in mobile phase composition (±2%), pH, and column temperature.The method's capacity to remain unaffected by small, deliberate variations in parameters.[4][5]

Experimental Protocols

GC-MS Method with PFBHA Derivatization

a) Sample Preparation and Derivatization:

  • Accurately weigh a sample containing 2-Propenal, 2-chloro-3-hydroxy- and dissolve in a suitable solvent (e.g., acetonitrile).

  • Transfer an aliquot of the sample solution to a reaction vial.

  • Add an excess of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.[7][9]

  • Adjust the pH to acidic (e.g., pH 4-5) using a suitable buffer.

  • Heat the mixture at 60°C for 60 minutes to ensure complete derivatization.[14]

  • After cooling, extract the resulting PFBHA-oxime derivative with an organic solvent like hexane or dichloromethane.

  • The organic layer is then analyzed by GC-MS.

b) Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column.[15]

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Data acquired in full scan mode or Selected Ion Monitoring (SIM) for enhanced sensitivity.

HPLC-UV Method with DNPH Derivatization

a) Sample Preparation and Derivatization:

  • Accurately weigh a sample and dissolve it in acetonitrile.

  • An aliquot of the sample is transferred to a reaction vial.

  • Add an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).[11]

  • Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.

  • The resulting solution containing the DNPH-hydrazone derivative is then diluted to a suitable concentration with the mobile phase for HPLC analysis.[12]

b) Instrumentation and Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent.

  • Detector: Photodiode Array (PDA) or UV-Vis detector set at 360 nm.[12][13]

  • Column: C18 reverse-phase column (e.g., SunFire C18, 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 65:35 (v/v) Acetonitrile:Water.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical procedure according to ICH guidelines.

G A Method Development B Method Validation Protocol A->B Define Parameters C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I D->I E->I F->I G->I H->I J Validated Method I->J Meets Criteria K Routine Analysis J->K

Caption: General workflow for analytical method validation.

Signaling Pathway for Aldehyde Derivatization

This diagram shows the chemical transformation of the target aldehyde using the two proposed derivatization reagents.

G cluster_0 GC-MS Method cluster_1 HPLC-UV Method A 2-Propenal, 2-chloro-3-hydroxy- C PFBHA-Oxime Derivative (Volatile & Stable) A->C + B PFBHA Reagent D 2-Propenal, 2-chloro-3-hydroxy- F DNPH-Hydrazone Derivative (Chromophoric) D->F + E DNPH Reagent

Caption: Derivatization pathways for GC-MS and HPLC-UV analysis.

References

A Comparative Guide to the Reactivity of 2-Propenal, 2-chloro-3-hydroxy- and Structurally Similar Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-propenal, 2-chloro-3-hydroxy-, a bifunctional electrophile, with other structurally related α,β-unsaturated aldehydes. Due to a scarcity of direct kinetic data for 2-propenal, 2-chloro-3-hydroxy- in published literature, this comparison relies on established structure-activity relationships, qualitative analysis of electronic and steric effects, and available quantitative data for analogous compounds such as acrolein and crotonaldehyde.

Introduction to α,β-Unsaturated Aldehydes

α,β-Unsaturated aldehydes are a class of organic compounds characterized by a carbon-carbon double bond conjugated to an aldehyde functional group. This arrangement results in a unique electronic distribution, creating two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3). This dual reactivity allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the carbon-carbon double bond.[1] These compounds are of significant interest in medicinal chemistry and toxicology due to their ability to covalently modify biological nucleophiles such as cysteine residues in proteins.[2]

Reactivity Profile of 2-Propenal, 2-chloro-3-hydroxy-

2-Propenal, 2-chloro-3-hydroxy- possesses multiple reactive centers: the aldehyde, the α,β-unsaturated system, a chloro substituent at the α-position, and a hydroxyl group at the β-position. The reactivity of this molecule is influenced by the interplay of the electronic and steric effects of these functional groups.

  • Aldehyde Group: The primary site for nucleophilic attack, leading to the formation of adducts such as hemiacetals and Schiff bases.

  • α,β-Unsaturated System: The conjugated double bond is an electrophilic site for Michael addition reactions, particularly with soft nucleophiles like thiols.

  • α-Chloro Substituent: The electron-withdrawing nature of the chlorine atom is expected to increase the electrophilicity of both the carbonyl carbon and the β-carbon, thereby enhancing reactivity towards nucleophiles.

  • β-Hydroxy Substituent: The hydroxyl group can participate in intramolecular hydrogen bonding and may influence the conformation and reactivity of the molecule.

Comparative Reactivity Analysis

The reactivity of α,β-unsaturated aldehydes is primarily governed by steric and electronic factors. Generally, aldehydes are more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon.[3]

Michael Addition Reactivity

The Michael addition is a key reaction for α,β-unsaturated aldehydes, especially in biological systems where they react with nucleophiles like glutathione.[4] The rate of this reaction is influenced by the electrophilicity of the β-carbon.

Structure-Activity Relationship:

  • Substitution at the β-carbon: Alkyl substitution at the β-carbon, as seen in crotonaldehyde, generally decreases the rate of Michael addition compared to the unsubstituted acrolein due to steric hindrance and the electron-donating nature of the alkyl group.[4]

  • Substitution at the α-position: Electron-withdrawing substituents at the α-position, such as the chloro group in 2-propenal, 2-chloro-3-hydroxy-, are expected to increase the electrophilicity of the β-carbon and accelerate the rate of Michael addition.

Predicted Reactivity Order for Michael Addition:

Based on these principles, the predicted order of reactivity towards a soft nucleophile like a thiol would be:

2-Propenal, 2-chloro-3-hydroxy- > Acrolein > Crotonaldehyde

This prediction is based on the strong electron-withdrawing effect of the α-chloro substituent in 2-propenal, 2-chloro-3-hydroxy-, which should significantly enhance its reactivity in Michael additions compared to acrolein and the sterically more hindered and electronically richer crotonaldehyde.

Schiff Base Formation Reactivity

Schiff base formation occurs through the nucleophilic attack of a primary amine on the carbonyl carbon, followed by dehydration. The rate of this reaction is influenced by the electrophilicity of the carbonyl carbon and steric hindrance around it.

Structure-Activity Relationship:

  • Steric Hindrance: Aldehydes, having only a hydrogen atom attached to the carbonyl carbon, are sterically less hindered and thus more reactive in Schiff base formation than ketones.[5]

  • Electronic Effects: Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and generally accelerate the initial nucleophilic attack.

Predicted Reactivity Order for Schiff Base Formation:

The α-chloro group in 2-propenal, 2-chloro-3-hydroxy- is expected to increase the electrophilicity of the carbonyl carbon. Therefore, the predicted order of reactivity for Schiff base formation is:

2-Propenal, 2-chloro-3-hydroxy- > Acrolein ≈ Crotonaldehyde

While both acrolein and crotonaldehyde are aldehydes, the slight electron-donating effect of the methyl group in crotonaldehyde might slightly decrease its reactivity compared to acrolein, but this effect is generally less pronounced than the steric effects.

Quantitative Reactivity Data

AldehydeReaction with Chlorine Atoms (Rate Coefficient in cm³/molecule·s)
Acrolein(1.8 ± 0.3) × 10⁻¹⁰
Crotonaldehyde(2.2 ± 0.4) × 10⁻¹⁰

Data from a study on the gas-phase reactions of aldehydes with chlorine atoms.[6]

Note: This data reflects gas-phase radical reactions and may not directly correlate with the rates of nucleophilic additions in solution. However, it provides a point of comparison for the intrinsic reactivity of these molecules. The slightly higher rate for crotonaldehyde in this specific reaction may be due to the increased stability of the radical intermediate formed.

Experimental Protocols

The following are generalized protocols for assessing the reactivity of α,β-unsaturated aldehydes in Michael additions and Schiff base formations. Specific parameters may need to be optimized for individual compounds and analytical instrumentation.

Protocol 1: Determination of Michael Addition Kinetics using UV-Vis Spectroscopy

Objective: To determine the second-order rate constant for the Michael addition of a thiol (e.g., N-acetylcysteine) to an α,β-unsaturated aldehyde.

Principle: The disappearance of the α,β-unsaturated aldehyde can be monitored by the decrease in its characteristic UV absorbance over time.

Materials:

  • α,β-Unsaturated aldehyde (e.g., acrolein, crotonaldehyde, or the test compound)

  • Thiol (e.g., N-acetylcysteine)

  • Phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Prepare stock solutions of the aldehyde and the thiol in the phosphate buffer.

  • Determine the λmax of the α,β-unsaturated aldehyde by scanning its UV spectrum.

  • In a quartz cuvette, add the phosphate buffer and the thiol solution. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

  • Initiate the reaction by adding the aldehyde stock solution to the cuvette, quickly mix, and start recording the absorbance at the λmax at regular time intervals.

  • The concentration of the aldehyde at each time point can be calculated using the Beer-Lambert law.

  • The second-order rate constant can be determined by plotting the reciprocal of the aldehyde concentration versus time.

Protocol 2: Determination of Schiff Base Formation Kinetics using ¹H NMR Spectroscopy

Objective: To monitor the formation of a Schiff base from an α,β-unsaturated aldehyde and a primary amine (e.g., glycine) and determine the reaction kinetics.

Principle: The formation of the imine product can be followed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum.

Materials:

  • α,β-Unsaturated aldehyde

  • Primary amine (e.g., glycine)

  • Deuterated solvent (e.g., D₂O or methanol-d₄)

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the aldehyde and the amine in the deuterated solvent.

  • Acquire a ¹H NMR spectrum of the starting aldehyde to identify the chemical shift of the aldehydic proton.

  • In an NMR tube, mix the aldehyde and amine solutions at a known concentration and temperature.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Integrate the signals corresponding to the aldehydic proton of the starting material and the azomethine proton of the Schiff base product.

  • The concentrations of the reactant and product at each time point can be determined from the relative integrals.

  • The rate constants can be obtained by fitting the concentration-time data to the appropriate rate law.

Signaling Pathways and Biological Implications

α,β-Unsaturated aldehydes are known to modulate various cellular signaling pathways, primarily due to their ability to react with nucleophilic residues in proteins, leading to cellular stress and adaptive responses.

Key Signaling Pathways Affected:

  • Nrf2 Pathway: These aldehydes can activate the Keap1-Nrf2 pathway, a major regulator of the antioxidant response. Covalent modification of cysteine residues in Keap1 leads to the stabilization and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant and detoxification enzymes.[1]

  • MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, can be activated by α,β-unsaturated aldehydes. This activation is often associated with cellular stress responses, inflammation, and apoptosis.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation and immunity, can be modulated by these aldehydes. Depending on the cellular context and the specific aldehyde, this can lead to either activation or inhibition of NF-κB signaling.

The high reactivity of compounds like 2-propenal, 2-chloro-3-hydroxy- suggests a potential for significant biological activity, including cytotoxicity and the modulation of these critical signaling pathways. Understanding their comparative reactivity is therefore crucial for drug development and toxicological risk assessment.

Visualizations

Experimental_Workflow_Michael_Addition cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Stock_Aldehyde Aldehyde Stock Solution Spectrophotometer Initiate with Aldehyde Monitor Absorbance at λmax Stock_Aldehyde->Spectrophotometer Add to initiate Stock_Thiol Thiol Stock Solution Cuvette Mix in Cuvette (Buffer + Thiol) Stock_Thiol->Cuvette Buffer Phosphate Buffer (pH 7.4) Buffer->Cuvette Cuvette->Spectrophotometer Beer_Lambert Calculate [Aldehyde] (Beer-Lambert Law) Spectrophotometer->Beer_Lambert Plot Plot 1/[Aldehyde] vs. Time Beer_Lambert->Plot Rate_Constant Determine Second-Order Rate Constant Plot->Rate_Constant

Caption: Experimental workflow for determining Michael addition kinetics using UV-Vis spectroscopy.

Signaling_Pathways cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response Aldehyde α,β-Unsaturated Aldehyde (e.g., 2-Propenal, 2-chloro-3-hydroxy-) Keap1 Keap1 Modification Aldehyde->Keap1 MAPK MAPK Activation (ERK, JNK, p38) Aldehyde->MAPK NFkB NF-κB Modulation Aldehyde->NFkB Nrf2 Nrf2 Activation Keap1->Nrf2 releases Antioxidant Antioxidant Response Gene Expression Nrf2->Antioxidant induces Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis / Survival MAPK->Apoptosis NFkB->Inflammation NFkB->Apoptosis

Caption: Signaling pathways modulated by α,β-unsaturated aldehydes.

References

A Comparative Analysis of the Biological Effects of 2-Propenal and its 2-chloro-3-hydroxy Analog

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological effects of 2-Propenal (commonly known as acrolein) and a predictive analysis of its analog, 2-chloro-3-hydroxy-2-propenal. Acrolein is a well-documented, highly reactive α,β-unsaturated aldehyde with significant toxicological implications.[1][2][3] It is an environmental pollutant found in sources like cigarette smoke and overheated cooking oil and is also produced endogenously through lipid peroxidation.[4][5] In contrast, specific biological data for 2-chloro-3-hydroxy-2-propenal is scarce in publicly available literature.

This document summarizes the extensive experimental data on acrolein's cytotoxicity, genotoxicity, and impact on cellular signaling. For its chloro-hydroxy analog, we present a predictive analysis based on its chemical structure and the known reactivity of similar halogenated aldehydes. This guide aims to provide a comprehensive resource for understanding the established biological impact of acrolein and to frame key research questions for the evaluation of its analogs.

2-Propenal (Acrolein): A Profile of High Reactivity and Toxicity

Acrolein's potent biological effects are a direct consequence of its chemical structure: an aldehyde group conjugated with a vinyl group. This arrangement makes it a powerful electrophile, readily reacting with cellular nucleophiles such as the thiol groups in glutathione and cysteine residues within proteins.[1][3] This high reactivity is the basis for its broad cytotoxicity and ability to disrupt numerous cellular pathways.[1]

Quantitative Data on Biological Effects

The following tables summarize quantitative data regarding the cytotoxic and inflammatory effects of acrolein across different cell types.

Table 1: Cytotoxicity of 2-Propenal (Acrolein)

Cell TypeAssayConcentrationExposure TimeObserved EffectReference
Human Nasal Epithelial CellsApoptosis/NecrosisNot specified (CSE)24 h42% of cells were apoptotic or necrotic.[6]
A549 Human Lung CellsApoptosis0-50 µMNot specifiedDose-dependent increase in apoptosis markers.[4]
Primary Human Bronchial Epithelial CellsIL-8 Secretion0.1 - 1 mg/m³ (vapor)30 minIncreased IL-8 secretion.[7]
Primary Nasal Epithelial CulturesIL-8 Release30 µM4 h2.0-fold increase in IL-8 release.[6][8]
Impact on Cellular Signaling Pathways

Acrolein is known to interfere with multiple critical signaling pathways, leading to cellular stress, inflammation, and apoptosis. Its effects are often complex and can be dependent on the dose, cell type, and duration of exposure.[9]

  • Apoptosis Induction: Acrolein triggers apoptosis primarily through the death receptor pathway.[4] It upregulates Fas ligand (FasL) and activates a cascade of caspases, including caspase-8, leading to programmed cell death.[4] The tumor suppressor protein p53 is a key initiator in this process.[4]

  • Inflammatory Response: Acrolein can induce a potent inflammatory response by activating pathways like NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines such as IL-8.[6][9] However, some reports also indicate that acrolein can suppress NF-κB in certain contexts, highlighting its complex role in modulating immune responses.[9]

  • Genotoxicity and DNA Damage: Acrolein readily reacts with DNA, particularly with deoxyguanosine, to form mutagenic adducts.[9] This can lead to DNA cross-links and mutations, implicating acrolein in carcinogenesis.[9]

Signaling Pathway and Workflow Diagrams

Acrolein_Apoptosis_Pathway Acrolein 2-Propenal (Acrolein) Exposure p53 p53 Activation Acrolein->p53 FasL FasL Upregulation p53->FasL DeathReceptor Death Receptor (Fas) FasL->DeathReceptor Binds Casp8 Caspase-8 Activation DeathReceptor->Casp8 Bid Bid Cleavage (tBid) Casp8->Bid Casp3 Executioner Caspases (e.g., Caspase-3) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Acrolein-induced apoptosis via the p53-mediated death receptor pathway.

Acrolein_Inflammatory_Pathway Acrolein 2-Propenal (Acrolein) MAPK MAPK Activation (ERK, JNK, p38) Acrolein->MAPK NFkB_path IKK Activation Acrolein->NFkB_path NFkB NF-κB Nuclear Translocation MAPK->NFkB Modulates IkB IκB Degradation NFkB_path->IkB IkB->NFkB Genes Pro-inflammatory Gene Expression NFkB->Genes Cytokines IL-8, TNF-α, etc. Genes->Cytokines

Caption: Acrolein's activation of MAPK and NF-κB inflammatory signaling pathways.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells (e.g., A549 human lung epithelial cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-Propenal in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with various concentrations of 2-Propenal for a specified time (e.g., 12 or 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

2-chloro-3-hydroxy-2-propenal: A Predictive Analysis

Direct experimental data on the biological effects of 2-chloro-3-hydroxy-2-propenal are not available in the reviewed literature. However, its chemical structure allows for a predictive analysis of its potential biological activity. The molecule retains the core α,β-unsaturated aldehyde moiety of acrolein, which is the primary driver of reactivity.[10] The addition of a chlorine atom and a hydroxyl group at the double bond is expected to modify its chemical properties and, consequently, its biological effects.

Predicted Mechanism of Action

The presence of multiple reactive sites suggests it can participate in a variety of chemical transformations.[10] Like acrolein, the electrophilic β-carbon is susceptible to Michael addition reactions with nucleophiles. The aldehyde group can react with lysine residues, while the chlorine atom provides an additional site for nucleophilic substitution.[10] This suggests that 2-chloro-3-hydroxy-2-propenal is also likely to be a highly reactive molecule capable of modifying proteins and DNA, leading to cellular dysfunction. Studies on other halogenated analogs, such as 2-bromoacrolein, have shown potent mutagenic and DNA-damaging effects, supporting the hypothesis that 2-chloro-3-hydroxy-2-propenal would also be genotoxic.[11]

Predicted_Mechanism Analog 2-chloro-3-hydroxy-2-propenal Structure α,β-Unsaturated Aldehyde + Chloro Group Analog->Structure Reactivity High Electrophilicity Structure->Reactivity Reaction1 Michael Addition (e.g., with GSH, Cys) Reactivity->Reaction1 Reaction2 Nucleophilic Substitution (Displacement of Cl-) Reactivity->Reaction2 Effect1 Protein Adduction & Enzyme Inhibition Reaction1->Effect1 Effect2 DNA Adduction & Genotoxicity Reaction2->Effect2 Outcome Predicted Cytotoxicity & Mutagenicity Effect1->Outcome Effect2->Outcome

Caption: Predicted mechanism of action for 2-chloro-3-hydroxy-2-propenal.

Comparative Summary and Future Directions

The following table provides a side-by-side comparison of 2-Propenal and its 2-chloro-3-hydroxy analog.

Table 2: Comparative Profile

Feature2-Propenal (Acrolein)2-chloro-3-hydroxy-2-propenal
Reactivity High (Electrophilic Michael acceptor)Predicted High (Multiple reactive sites)
Cytotoxicity Demonstrated across multiple cell lines[4][6]Predicted to be cytotoxic
Genotoxicity Forms mutagenic DNA adducts[9]Predicted to be genotoxic/mutagenic[11]
Mechanism Covalent modification of proteins and DNA[1][3]Predicted covalent modification
Signaling Impact Affects Apoptosis, NF-κB, MAPK pathways[4][9]Data not available
Inflammation Pro-inflammatory effects observed[6][7][8]Data not available
Proposed Research and Experimental Workflow

There is a clear need for experimental validation of the predicted biological effects of 2-chloro-3-hydroxy-2-propenal. A systematic investigation is required to understand its cytotoxicity, genotoxicity, and mechanisms of action.

Experimental_Workflow Start Synthesize & Purify 2-chloro-3-hydroxy-2-propenal Step1 In Vitro Cytotoxicity Screening (e.g., MTT, LDH assays) on relevant cell lines (A549, HepG2) Start->Step1 Step2 Genotoxicity Assessment (e.g., Ames Test, Comet Assay) Start->Step2 Step3 Mechanism of Action Studies Step1->Step3 Step2->Step3 SubStep3a Apoptosis vs. Necrosis (Annexin V / PI Staining) Step3->SubStep3a SubStep3b Signaling Pathway Analysis (Western Blot for p53, Caspases, NF-κB) Step3->SubStep3b SubStep3c ROS Generation Assay Step3->SubStep3c End Establish Biological Profile & Compare to Acrolein SubStep3a->End SubStep3b->End SubStep3c->End

Caption: Proposed workflow for the biological evaluation of 2-chloro-3-hydroxy-2-propenal.

References

performance comparison of different chromatographic columns for 2-Propenal, 2-chloro-3-hydroxy- separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in the analysis of small, polar, and reactive molecules such as the hazardous air pollutant 2-Propenal (acrolein) and the food contaminant 3-Chloro-1,2-propanediol (3-MCPD), selecting the appropriate chromatographic column is critical for achieving accurate and reliable separation. Due to their high polarity, these compounds are poorly retained on traditional reversed-phase C18 columns. This guide provides a comparative overview of different column technologies, summarizing performance data and outlining experimental protocols to aid in method development.

The analysis of acrolein is typically performed after derivatization with 2,4-dinitrophenylhydrazine (DNPH), which makes it less polar and suitable for reversed-phase chromatography. In contrast, 3-MCPD is a highly polar diol often analyzed in its underivatized form, for which Hydrophilic Interaction Liquid Chromatography (HILIC) and Porous Graphitic Carbon (PGC) columns present more effective retention mechanisms.

Comparative Analysis of Column Performance

This guide compares three main types of columns:

  • Reversed-Phase (RP) C18 Columns: The industry standard for many applications, best suited for the analysis of the less polar DNPH-acrolein derivative.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: Designed specifically for the retention of highly polar compounds, making them ideal for underivatized 3-MCPD.

  • Porous Graphitic Carbon (PGC) Columns: Offer a unique retention mechanism based on the polarizability and planarity of analytes, showing strong retention for polar compounds and providing an alternative to HILIC.

The following tables summarize quantitative data from studies using various commercial columns.

Table 1: Performance Comparison for Acrolein-DNPH Derivative
Column NameStationary PhaseDimensions (L x ID, dp)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Key Observations
Agilent Zorbax Eclipse Plus C18 C18 Silica50 mm x 2.1 mm, 1.8 µmGradient: Water/Acetonitrile/THF/Isopropanol0.5~3.5Good resolution from other carbonyls; fast analysis time with UHPLC format.[1]
Supelcosil C18 C18 Silica250 mm x 4.6 mm, 5 µmGradient: Water/Acetonitrile1.0~12.0Traditional HPLC format, longer run time but established method.[1]
Thermo Scientific Hypersil GOLD C18 C18 Silica100 mm x 2.1 mm, 1.9 µmGradient: Water/Acetonitrile0.4~6.5Excellent peak shape and baseline resolution for complex carbonyl mixtures.[2]
Agilent InfinityLab Poroshell 120 SB-C18 Superficially Porous C18150 mm x 4.6 mm, 2.7 µmGradient: Water/Acetonitrile/THF1.5~8.0High efficiency and lower backpressure than fully porous particles; allows for faster flow rates.[3]
Table 2: Performance Comparison for Underivatized Polar Analytes (Representing 3-MCPD)
Column NameStationary PhaseDimensions (L x ID, dp)Mobile Phase (Typical)Flow Rate (mL/min)Analyte RetentionKey Observations
Waters ACQUITY UPLC BEH Amide Amide-bonded BEH Silica100 mm x 2.1 mm, 1.7 µmHigh % Acetonitrile w/ aqueous buffer0.4StrongExcellent for retaining extremely polar compounds like polyols; stable over a wide pH range.
Agilent Zorbax RRHD HILIC Plus Bare Silica100 mm x 2.1 mm, 1.8 µmHigh % Acetonitrile w/ aqueous buffer0.5StrongGood retention for small polar analytes, but may have secondary interactions with basic compounds.
Thermo Scientific Hypercarb Porous Graphitic Carbon100 mm x 2.1 mm, 3 µmHigh % Acetonitrile w/ aqueous buffer0.3Very StrongSuperior retention for very polar compounds compared to HILIC; stable at high pH and temperature.[4][5]
Phenomenex Luna HILIC Crosslinked Diol Silica150 mm x 2.0 mm, 3 µmHigh % Acetonitrile w/ aqueous buffer0.3Moderate-StrongProvides alternative selectivity within the HILIC category.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for reproducing and adapting these separation methods. Below are representative methodologies for the analysis of Acrolein-DNPH and underivatized polar analytes.

Protocol 1: Analysis of Acrolein-DNPH on a C18 Column

This protocol is based on typical conditions for separating DNPH-derivatized carbonyls.

  • Column: Thermo Scientific Hypersil GOLD C18 (100 mm x 2.1 mm, 1.9 µm).[2]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 80% B

    • 8-9 min: 80% B

    • 9-10 min: 40% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 360 nm

Protocol 2: Analysis of Underivatized 3-MCPD on a HILIC Column

This protocol outlines a general starting point for retaining highly polar, neutral molecules like 3-MCPD.

  • Column: Waters ACQUITY UPLC BEH Amide (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate, pH 9.0

  • Gradient Program:

    • 0-0.5 min: 99.9% B

    • 0.5-4 min: 99.9% to 70% B

    • 4-4.1 min: 70% to 99.9% B

    • 4.1-8 min: 99.9% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry (ESI+) or Evaporative Light Scattering Detector (ELSD)

Visualizing Chromatographic Workflows

Understanding the logical flow of method selection and execution is key. The following diagrams illustrate the decision-making process and a typical analytical workflow.

G cluster_0 Analyte Assessment cluster_1 Method Selection cluster_2 Analysis Analyte Target Analytes: 2-Propenal, 3-Chloro-1,2-propanediol Polarity Assess Polarity & Properties Analyte->Polarity Derivatization Derivatization Needed? Polarity->Derivatization Acrolein_Path Acrolein (low polarity DNPH-derivative) Derivatization->Acrolein_Path Yes MCPD_Path 3-MCPD (high polarity underivatized) Derivatization->MCPD_Path No RP_Column Select Reversed-Phase (C18) Column Acrolein_Path->RP_Column HILIC_PGC_Column Select HILIC or PGC Column MCPD_Path->HILIC_PGC_Column Develop Develop Gradient Method RP_Column->Develop HILIC_PGC_Column->Develop Analyze Inject Sample & Acquire Data Develop->Analyze Process Process Data & Quantify Analyze->Process

Caption: Decision workflow for chromatographic method selection.

G Sample Sample Preparation (e.g., Extraction, Derivatization) HPLC HPLC System (Pump, Autosampler, Column Oven) Sample->HPLC Column Chromatographic Column (C18 / HILIC / PGC) HPLC->Column Detector Detector (UV or MS) Column->Detector Data Data Acquisition & Processing Detector->Data

References

Inter-Laboratory Comparison of 2-Propenal, 2-chloro-3-hydroxy- Measurement: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantitative measurement of 2-Propenal, 2-chloro-3-hydroxy-. The objective of this study was to assess the proficiency of participating laboratories in determining the concentration of this compound in a standardized aqueous matrix. This document details the experimental protocols employed, presents a comparative analysis of the results, and offers insights into the performance of different analytical methodologies.

Study Overview

A fictional inter-laboratory study was designed to evaluate the accuracy and precision of analytical methods for the quantification of 2-Propenal, 2-chloro-3-hydroxy-. A total of 12 hypothetical laboratories participated, employing either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each laboratory received blind duplicate samples at three different concentration levels (Low, Medium, High) prepared from a certified reference material.

Experimental Protocols

Detailed methodologies were provided to each participating laboratory to ensure a standardized approach, while also allowing for variations inherent to each laboratory's specific instrumentation and standard operating procedures.

2.1. Sample Preparation

A standardized aqueous solution of 2-Propenal, 2-chloro-3-hydroxy- was used as the test material. Participating laboratories were instructed to perform a liquid-liquid extraction followed by derivatization for GC-MS analysis, or a direct injection after dilution for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (for GC-MS):

    • To 5 mL of the aqueous sample, add 2 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Repeat the extraction with an additional 2 mL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS): The aldehyde functional group of 2-Propenal, 2-chloro-3-hydroxy- requires derivatization to improve its volatility and thermal stability for GC analysis. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing reagent for aldehydes.[1][2]

    • Reconstitute the dried extract in 100 µL of a 20 mg/mL PFBHA solution in pyridine.

    • Heat the mixture at 70°C for 30 minutes.

    • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

  • Sample Preparation for LC-MS/MS:

    • Dilute 100 µL of the aqueous sample with 900 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex to mix.

    • The diluted sample is ready for direct injection.

2.2. Analytical Methodologies

Participating laboratories utilized one of the two primary analytical techniques outlined below.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injection: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. Data was acquired in selected ion monitoring (SIM) mode, monitoring characteristic ions of the PFBHA-derivatized analyte.

2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode. Data was acquired in multiple reaction monitoring (MRM) mode, monitoring specific precursor-product ion transitions for 2-Propenal, 2-chloro-3-hydroxy-. LC-MS/MS is a common technique for the analysis of short-chain chlorinated compounds.[3]

Data Presentation and Comparison

The following tables summarize the quantitative data reported by the participating laboratories. The assigned values were determined from the certified reference material.

Table 1: Reported Concentrations for Low-Level Sample (Assigned Value: 15 ng/mL)

Laboratory IDMethodReported Value (ng/mL)Recovery (%)
Lab-01GC-MS14.294.7
Lab-02LC-MS/MS15.5103.3
Lab-03GC-MS13.892.0
Lab-04LC-MS/MS16.1107.3
Lab-05GC-MS12.986.0
Lab-06LC-MS/MS15.8105.3
Lab-07GC-MS14.596.7
Lab-08LC-MS/MS14.999.3
Lab-09GC-MS13.590.0
Lab-10LC-MS/MS16.3108.7
Lab-11GC-MS11.878.7
Lab-12LC-MS/MS15.2101.3

Table 2: Reported Concentrations for Medium-Level Sample (Assigned Value: 50 ng/mL)

Laboratory IDMethodReported Value (ng/mL)Recovery (%)
Lab-01GC-MS48.597.0
Lab-02LC-MS/MS51.2102.4
Lab-03GC-MS47.995.8
Lab-04LC-MS/MS52.5105.0
Lab-05GC-MS45.190.2
Lab-06LC-MS/MS51.9103.8
Lab-07GC-MS49.198.2
Lab-08LC-MS/MS50.3100.6
Lab-09GC-MS46.893.6
Lab-10LC-MS/MS53.1106.2
Lab-11GC-MS43.286.4
Lab-12LC-MS/MS50.8101.6

Table 3: Reported Concentrations for High-Level Sample (Assigned Value: 150 ng/mL)

Laboratory IDMethodReported Value (ng/mL)Recovery (%)
Lab-01GC-MS146.297.5
Lab-02LC-MS/MS153.8102.5
Lab-03GC-MS144.996.6
Lab-04LC-MS/MS156.1104.1
Lab-05GC-MS139.893.2
Lab-06LC-MS/MS154.5103.0
Lab-07GC-MS148.398.9
Lab-08LC-MS/MS151.1100.7
Lab-09GC-MS142.595.0
Lab-10LC-MS/MS157.3104.9
Lab-11GC-MS135.490.3
Lab-12LC-MS/MS152.7101.8

Table 4: Summary of Inter-Laboratory Performance

MethodMean Recovery (%)Inter-Laboratory RSD (%)
GC-MS92.26.8
LC-MS/MS103.82.5

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the inter-laboratory study design.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Aqueous Sample of 2-Propenal, 2-chloro-3-hydroxy- B Method Selection A->B C1 GC-MS Path B->C1 GC-MS C2 LC-MS/MS Path B->C2 LC-MS/MS D1 Liquid-Liquid Extraction C1->D1 E1 Dilution C2->E1 D2 Derivatization with PFBHA D1->D2 F1 GC-MS Analysis D2->F1 F2 LC-MS/MS Analysis E1->F2 G Quantification F1->G F2->G H Data Reporting G->H Study_Design cluster_labs Participating Laboratories A Central Organizing Body B Preparation of Standardized Samples (Low, Medium, High Concentrations) A->B C Distribution to Participating Laboratories (n=12) B->C Lab1 Lab 1 (GC-MS) C->Lab1 Lab2 Lab 2 (LC-MS/MS) C->Lab2 Lab_n ... C->Lab_n Lab12 Lab 12 (LC-MS/MS) C->Lab12 D Analysis of Blind Samples Lab1->D Lab2->D Lab_n->D Lab12->D E Data Submission to Central Body D->E F Statistical Analysis and Performance Evaluation E->F G Generation of Comparison Report F->G

References

Purity Assessment of Synthesized 2-Propenal, 2-chloro-3-hydroxy-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Propenal, 2-chloro-3-hydroxy-, a valuable bifunctional building block in organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide establishes a best-practice framework for its analysis. This is achieved by comparing it with a structurally related and widely used alternative, 3-Ethoxy-2-propenal. The presented experimental data is illustrative and based on established principles for the analysis of α,β-unsaturated aldehydes and chlorinated organic compounds.

Introduction to the Analyzed Compounds

2-Propenal, 2-chloro-3-hydroxy- is a reactive intermediate possessing aldehyde, chloro, and hydroxyl functionalities, making it a versatile precursor for the synthesis of various heterocyclic and complex organic molecules. Its purity is critical to ensure predictable reaction outcomes and to minimize the presence of potentially reactive impurities in subsequent synthetic steps.

As a comparative benchmark, 3-Ethoxy-2-propenal is selected. It shares the α,β-unsaturated aldehyde core, a common feature in the synthesis of pyrimidines and other heterocycles, but differs in its substituent, offering a distinct impurity profile and analytical behavior.

Comparative Analysis of Purity Assessment Methods

The purity of 2-Propenal, 2-chloro-3-hydroxy- and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and structural elucidation capabilities.

Data Presentation

Table 1: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Data

CompoundRetention Time (min)Major m/z FragmentsPotential Impurities DetectedLimit of Detection (LOD)
2-Propenal, 2-chloro-3-hydroxy- 8.5106, 77, 49Chloroacetaldehyde, Dichloropropenal~0.01%
3-Ethoxy-2-propenal 7.2100, 71, 43Triethyl orthoformate, Ethanol~0.01%

Table 2: Hypothetical Liquid Chromatography-Mass Spectrometry (LC-MS) Data

CompoundRetention Time (min)[M+H]⁺ (m/z)Potential Impurities DetectedLimit of Detection (LOD)
2-Propenal, 2-chloro-3-hydroxy- 4.1107Hydroxypropanedial, Chlorinated byproducts~0.005%
3-Ethoxy-2-propenal 5.8101Ethoxyacetic acid, Polymeric byproducts~0.005%

Table 3: Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H NMR, 400 MHz, CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)MultiplicityAssignmentPotential Impurities' Signals
2-Propenal, 2-chloro-3-hydroxy- 9.65s-CHO8.1 (Aldehyde impurity)
6.80s=CH-5.5-6.0 (Alkene impurities)
4.50br s-OH3.7 (Alcohol impurity)
3-Ethoxy-2-propenal 9.50d-CHO8.0 (Aldehyde impurity)
7.70d=CH-O-5.0-5.5 (Alkene impurities)
5.90t=CH-CHO
3.90q-O-CH₂-3.6 (Ethanol)
1.35t-CH₃1.2 (Ethanol)

Table 4: Comparative Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group Assignment
2-Propenal, 2-chloro-3-hydroxy- 3400 (broad)O-H stretch
1680C=O stretch (aldehyde)
1620C=C stretch
750C-Cl stretch
3-Ethoxy-2-propenal 2980, 2870C-H stretch (alkane)
1670C=O stretch (aldehyde)
1630C=C stretch
1100C-O stretch (ether)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile components of the synthesized product and quantify impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the main product peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the peak area percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To analyze non-volatile impurities and thermally labile compounds.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject 5 µL of the sample onto the LC-MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Identify the [M+H]⁺ ion of the main product and characterize any impurity peaks by their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized product and identify structurally related impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the expected structure. Identify any unexpected signals that may indicate the presence of impurities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the synthesized product and detect impurities with distinct functional groups.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

  • Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the target molecule. Look for unexpected bands that might indicate the presence of impurities (e.g., a broad O-H stretch from a water impurity).

Mandatory Visualizations

Experimental and Logical Workflows

Purity_Assessment_Workflow cluster_synthesis Synthesis and Initial Workup cluster_analysis Purity Analysis cluster_results Data Evaluation and Final Product Synthesis Synthesized 2-Propenal, 2-chloro-3-hydroxy- Workup Aqueous Workup & Solvent Extraction Synthesis->Workup Drying Drying over Na₂SO₄ Workup->Drying Crude Crude Product Drying->Crude GCMS GC-MS Analysis Crude->GCMS LCMS LC-MS Analysis Crude->LCMS NMR NMR Spectroscopy (¹H and ¹³C) Crude->NMR IR IR Spectroscopy Crude->IR Purity_Check Purity > 95%? GCMS->Purity_Check LCMS->Purity_Check NMR->Purity_Check IR->Purity_Check Purification Further Purification (e.g., Column Chromatography) Purity_Check->Purification No Final_Product Pure Product Purity_Check->Final_Product Yes Purification->Crude Re-analyze

Caption: Workflow for the synthesis and purity assessment of 2-Propenal, 2-chloro-3-hydroxy-.

Analytical_Method_Comparison cluster_compound Compound cluster_information Information Obtained Sample Synthesized Product GCMS GC-MS Sample->GCMS LCMS LC-MS Sample->LCMS NMR NMR Sample->NMR IR IR Sample->IR GCMS_info Volatile Impurities (by m/z and RT) GCMS->GCMS_info LCMS_info Non-volatile Impurities (by m/z and RT) LCMS->LCMS_info NMR_info Structural Confirmation & Impurity Structure NMR->NMR_info IR_info Functional Group Confirmation IR->IR_info

Caption: Comparison of information obtained from different analytical techniques.

Conclusion

Assessing the purity of synthesized 2-Propenal, 2-chloro-3-hydroxy- requires a multi-technique approach. While specific purity data for this compound is not widely published, a robust analytical workflow can be established based on methods validated for similar α,β-unsaturated aldehydes. GC-MS and LC-MS are powerful for detecting and quantifying trace impurities, while NMR and IR spectroscopy are indispensable for structural confirmation of the target compound and identification of major byproducts. By comparing the results from these methods with those of a known alternative like 3-Ethoxy-2-propenal, researchers can gain a high degree of confidence in the quality of their synthesized material, ensuring the success of subsequent research and development activities.

A Comparative Guide to the Synthetic Utility of 2-Propenal, 2-chloro-3-hydroxy- and Traditional Precursors in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds remains a cornerstone of pharmaceutical and materials science research. The choice of starting materials is a critical determinant of the efficiency, atom economy, and overall viability of a synthetic route. This guide provides an objective comparison of the potential utility of 2-Propenal, 2-chloro-3-hydroxy-, a versatile yet underutilized precursor, against well-established starting materials in the synthesis of valuable heterocyclic scaffolds, namely pyrazoles and isoxazoles.

Executive Summary

2-Propenal, 2-chloro-3-hydroxy- possesses a unique combination of reactive functional groups—an aldehyde, a carbon-carbon double bond, a vinyl chloride, and a hydroxyl group—that offer multiple avenues for cyclization reactions.[1] This inherent reactivity suggests its potential as a precursor for a variety of heterocyclic systems. However, a notable scarcity of documented synthetic applications in the current scientific literature necessitates a theoretical exploration of its capabilities juxtaposed with proven, conventional methods. This guide presents a comparative analysis of hypothetical synthetic routes starting from 2-Propenal, 2-chloro-3-hydroxy- against the well-documented Knorr pyrazole synthesis and related isoxazole syntheses, which traditionally employ 1,3-dicarbonyl compounds.

Comparison of Synthetic Routes for Pyrazole Synthesis

Pyrazoles are a class of heterocyclic compounds that are prevalent in a wide array of pharmaceuticals and agrochemicals. The Knorr pyrazole synthesis, a venerable and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4]

Hypothetical Route: 2-Propenal, 2-chloro-3-hydroxy- as a Precursor

The structure of 2-Propenal, 2-chloro-3-hydroxy- suggests its potential to act as a 1,3-dielectrophilic synthon. The aldehyde carbonyl and the carbon bearing the chlorine atom can serve as the two electrophilic centers for reaction with a dinucleophile like hydrazine.

Proposed Reaction Scheme:

cluster_A Precursor cluster_B Reagent cluster_C Product A 2-Propenal, 2-chloro-3-hydroxy- C 3-Chloro-1H-pyrazol-5-ol A->C Condensation/Cyclization B Hydrazine B->C cluster_A Precursor cluster_B Reagent cluster_C Product A Ethyl Acetoacetate C 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one A->C Condensation/Cyclization B Phenylhydrazine B->C cluster_A Precursor cluster_B Reagent cluster_C Product A 2-Propenal, 2-chloro-3-hydroxy- C 3-Chloroisoxazol-5-ol A->C Condensation/Cyclization B Hydroxylamine B->C cluster_A Precursor cluster_B Reagent cluster_C Product A Acetylacetone C 3,5-Dimethylisoxazole A->C Condensation/Cyclization B Hydroxylamine B->C

References

Comparative Analysis of 2-Propenal, 2-chloro-3-hydroxy- Against Known Biological Standards: A Theoretical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Propenal, 2-chloro-3-hydroxy- is not currently available in published scientific literature. This guide provides a theoretical comparison based on its chemical structure and the known activities of structurally related compounds and established standards in relevant biological assays. All quantitative data for known standards are derived from existing literature, and the performance of 2-Propenal, 2-chloro-3-hydroxy- remains hypothetical.

Introduction

2-Propenal, 2-chloro-3-hydroxy- is a small molecule bearing several reactive functional groups, including an α,β-unsaturated aldehyde, a chloro substituent, and a hydroxyl group. This chemical architecture suggests potential reactivity towards biological nucleophiles, such as cysteine residues in enzyme active sites. Consequently, this compound could theoretically exhibit activity as an enzyme inhibitor or an antimicrobial agent. This guide provides a comparative framework for the potential evaluation of 2-Propenal, 2-chloro-3-hydroxy- against well-characterized standards in these fields.

Theoretical Performance Comparison

Due to the lack of direct experimental evidence, the following tables compare the established performance of known standards in relevant biological assays. These standards are chosen based on their well-documented mechanisms and potencies, providing a benchmark against which 2-Propenal, 2-chloro-3-hydroxy- could be evaluated in future studies.

Table 1: Comparison with Known Cysteine Protease Inhibitors (Caspase-3)

Caspases are a family of cysteine proteases that play a critical role in apoptosis. Their active site contains a cysteine residue that is susceptible to covalent modification by electrophilic compounds. The α,β-unsaturated aldehyde moiety of 2-Propenal, 2-chloro-3-hydroxy- makes it a candidate for a covalent inhibitor.

CompoundTargetInhibition MechanismPotency (IC₅₀/Kᵢ)
2-Propenal, 2-chloro-3-hydroxy- Caspase-3 (Hypothesized)Covalent modification of the active site cysteine (Hypothesized)Not Determined
Ac-DEVD-CHO Caspase-3, Caspase-7Reversible covalent inhibition (aldehyde)Kᵢ = 0.23 nM (Caspase-3)
Z-DEVD-FMK Caspase-3, -6, -7, -8, -10Irreversible covalent inhibition (fluoromethylketone)Broadly potent in nM range
Q-VD-OPh Pan-caspaseIrreversible covalent inhibition (difluorophenoxymethylketone)IC₅₀ = 25-400 nM
Table 2: Comparison with Known Glycolytic Enzyme Inhibitors (GAPDH)

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is another enzyme with a critical cysteine residue in its active site, making it a target for electrophilic inhibitors. Acrolein, a structurally related compound, is a known inhibitor of GAPDH.

CompoundTargetInhibition MechanismPotency (IC₅₀)
2-Propenal, 2-chloro-3-hydroxy- GAPDH (Hypothesized)Covalent modification of the active site cysteine (Hypothesized)Not Determined
Acrolein GAPDHCovalent modification of Cys150Potent inhibitor (concentration-dependent)
Iodoacetate GAPDHAlkylation of the active site cysteineStandard, potent inhibitor
Konjac glucomannan GAPDHNon-competitive inhibitionVaries with preparation

Experimental Protocols

Should researchers wish to evaluate the biological activity of 2-Propenal, 2-chloro-3-hydroxy-, the following are detailed methodologies for key experiments.

Caspase-3 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against human recombinant caspase-3.

Materials:

  • Human recombinant caspase-3

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • Test compound (2-Propenal, 2-chloro-3-hydroxy-)

  • Known inhibitor (e.g., Ac-DEVD-CHO)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the known inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted test compound/inhibitor, and the human recombinant caspase-3.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate Ac-DEVD-AMC.

  • Monitor the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for at least 30 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the reaction rate against the logarithm of the inhibitor concentration.

GAPDH Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against GAPDH.

Materials:

  • GAPDH from a suitable source (e.g., rabbit muscle)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 1 mM EDTA)

  • Glyceraldehyde-3-phosphate (GAP)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Test compound (2-Propenal, 2-chloro-3-hydroxy-)

  • Known inhibitor (e.g., Iodoacetate)

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the known inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, NAD⁺, GAP, and the diluted test compound/inhibitor.

  • Initiate the reaction by adding the GAPDH enzyme.

  • Immediately measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Monitor the absorbance every minute for 10-15 minutes.

  • Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the hypothesized mechanism of action of 2-Propenal, 2-chloro-3-hydroxy- as a covalent inhibitor of a cysteine protease, such as caspase-3.

cluster_Enzyme Cysteine Protease (e.g., Caspase-3) cluster_Inhibitor 2-Propenal, 2-chloro-3-hydroxy- Active_Site Active Site (with Cysteine-SH) Inhibited_Enzyme Inhibited Enzyme (Covalent Complex) Active_Site->Inhibited_Enzyme Inhibitor α,β-Unsaturated Aldehyde Inhibitor->Active_Site Covalent Adduction (Michael Addition) A Prepare Reagents (Enzyme, Substrate, Buffer) C Incubate Enzyme with Test Compound A->C B Serial Dilution of 2-Propenal, 2-chloro-3-hydroxy- B->C D Initiate Reaction with Substrate C->D E Measure Activity (Spectrophotometry/Fluorometry) D->E F Data Analysis (Calculate IC50) E->F

Safety Operating Guide

Proper Disposal of 2-Propenal, 2-chloro-3-hydroxy-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, this guide outlines the operational and disposal plan for 2-Propenal, 2-chloro-3-hydroxy-. Adhering to stringent safety protocols is paramount when handling this reactive and potentially hazardous compound.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step procedure for the safe disposal of 2-Propenal, 2-chloro-3-hydroxy-, a halogenated aldehyde. Due to the lack of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of structurally similar chemicals, such as acrolein and 2-chloroacetaldehyde, and general principles for handling reactive halogenated organic compounds.

Immediate Safety and Hazard Assessment

2-Propenal, 2-chloro-3-hydroxy- should be handled with extreme caution, assuming it possesses properties similar to other α,β-unsaturated aldehydes and chlorinated compounds. These properties likely include high toxicity, reactivity, and potential for environmental harm.

Assumed Hazard Profile:

Hazard ClassAnticipated Risks
Acute Toxicity Potentially toxic if inhaled, ingested, or in contact with skin.[1][2]
Skin Corrosion/Irritation Likely to cause skin irritation or burns upon contact.
Eye Damage/Irritation May cause serious eye damage.
Flammability Assumed to be a flammable liquid and vapor.
Reactivity May be highly reactive and prone to polymerization.[3]
Environmental Hazard Potentially harmful to aquatic life.

Operational Plan: Step-by-Step Disposal Procedure

This protocol is designed to ensure the safe handling and disposal of 2-Propenal, 2-chloro-3-hydroxy- from the point of generation to final pickup by environmental health and safety (EHS) personnel.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure the following PPE is worn:

  • Gloves: Nitrile or butyl rubber gloves are recommended.[1] Always double-glove.

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: All handling of this compound must be performed in a certified chemical fume hood.[4][5]

2. Waste Collection:

  • Segregation: Do not mix 2-Propenal, 2-chloro-3-hydroxy- waste with non-halogenated organic waste or any other waste streams.[6][7][8]

  • Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with chlorinated organic compounds (e.g., glass or a suitable plastic).

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "2-Propenal, 2-chloro-3-hydroxy-," and any known hazard symbols (e.g., flammable, toxic).

3. In-Lab Neutralization (for dilute aqueous solutions only - proceed with caution): For small quantities of dilute aqueous solutions, a carefully controlled neutralization might be considered to reduce reactivity before disposal. However, this should only be performed by personnel experienced with handling reactive aldehydes and with prior approval from your institution's EHS department. A potential neutralizing agent for aldehydes is sodium pyrosulfite.[9]

Disclaimer: This neutralization procedure is a suggestion based on general aldehyde chemistry and may not be suitable for 2-Propenal, 2-chloro-3-hydroxy-. A risk assessment must be conducted before attempting this procedure.

Experimental Protocol: Aldehyde Neutralization

  • Work in a chemical fume hood.

  • Prepare a dilute solution of the 2-Propenal, 2-chloro-3-hydroxy- waste in a suitable container.

  • Slowly add a freshly prepared solution of sodium pyrosulfite while stirring. The reaction may be exothermic.

  • Monitor the pH of the solution, aiming for a neutral pH (6-8).

  • Allow the reaction to complete (a minimum of 2 hours is recommended).

  • The treated solution must still be disposed of as hazardous waste.

4. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[4]

  • Ensure secondary containment is in place to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a completed hazardous waste manifest, accurately describing the contents of the container.

Logical Workflow for Disposal

DisposalWorkflow A Generation of Waste B Wear Full PPE A->B Safety First C Segregate Halogenated Waste B->C D Collect in Labeled Container C->D Proper Containment E Store in Satellite Accumulation Area D->E Safe Storage F Contact EHS for Pickup E->F Initiate Disposal G Complete Waste Manifest F->G H Final Disposal by EHS G->H Regulatory Compliance

Caption: Logical workflow for the safe disposal of 2-Propenal, 2-chloro-3-hydroxy-.

Signaling Pathway for Hazard Response

In the event of an exposure or spill, immediate and correct action is crucial.

HazardResponse cluster_exposure Personnel Exposure cluster_spill Spill Response A Skin/Eye Contact C Flush with Water (15 min) A->C B Inhalation D Move to Fresh Air B->D E Seek Immediate Medical Attention C->E D->E F Small Spill in Fume Hood H Absorb with Inert Material F->H G Large Spill / Outside Hood J Evacuate Area G->J I Collect and Dispose as Hazardous Waste H->I K Alert EHS/Emergency Services J->K

Caption: Immediate response actions for personnel exposure or chemical spills.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 2-Propenal, 2-chloro-3-hydroxy-, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

Personal protective equipment for handling 2-Propenal, 2-chloro-3-hydroxy-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Propenal, 2-chloro-3-hydroxy-

This guide provides immediate safety, handling, and disposal protocols for 2-Propenal, 2-chloro-3-hydroxy- (CAS No. 50704-42-2). The information is compiled based on the chemical's structure and data from analogous compounds due to the absence of a comprehensive Safety Data Sheet (SDS) for this specific substance.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₃H₃ClO₂[1][2][3]
Molecular Weight 106.51 g/mol [1][2][3]
CAS Number 50704-42-2[1][2][3]
Synonyms 2-chloro-3-hydroxyprop-2-enal, 2-Chloromalonaldehyde[2][4]
Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of an aldehyde, a double bond, and a chlorine atom, 2-Propenal, 2-chloro-3-hydroxy- should be handled as a hazardous substance. The propenal structure suggests potential for high reactivity and irritation, similar to acrolein, which is known to be corrosive and irritating to the eyes, skin, and respiratory system.[5]

Engineering Controls:

  • Work in a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm).

  • Ensure safety showers and eyewash stations are readily accessible.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides chemical resistance against a range of substances.
Eye Protection Chemical safety gogglesProtects against splashes and vapors.
Skin and Body Flame-resistant lab coatOffers protection against splashes and potential fires.
Respiratory Use in a fume hoodAs the inhalation toxicity is unknown, respiratory exposure should be minimized. For spills outside of a hood, a self-contained breathing apparatus (SCBA) may be necessary.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Read and understand this safety guide thoroughly before beginning work.

    • Ensure the chemical fume hood is operational and clutter-free.

    • Assemble all necessary equipment and reagents.

    • Don the required PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of 2-Propenal, 2-chloro-3-hydroxy- within the fume hood.

    • Avoid direct contact with skin and eyes.

    • Keep the container tightly closed when not in use.

    • Prevent the generation of aerosols or vapors.

  • Spill Management:

    • In case of a small spill within the fume hood, absorb the material with an inert absorbent such as diatomaceous earth or vermiculite.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow emergency procedures.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

All waste containing 2-Propenal, 2-chloro-3-hydroxy- must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this chemical in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, sealed, and labeled container.

    • Do not mix this waste with other waste streams.

  • Waste Neutralization (for Aldehydes):

    • While specific reactivity data is unavailable, many aldehydes can be neutralized to less hazardous carboxylic acids. However, given the chlorinated nature of this compound, on-site neutralization is not recommended without further analysis.

    • Consult with your institution's Environmental Health and Safety (EHS) office for approved disposal procedures.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS-approved waste management vendor.

    • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Visual Workflow for Handling 2-Propenal, 2-chloro-3-hydroxy-

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures prep1 Review Safety Guide prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Keep Container Sealed handle1->handle2 handle3 Avoid Contact & Aerosols handle2->handle3 disp1 Collect in Labeled Hazardous Waste Container handle3->disp1 disp2 Segregate from Other Wastes disp1->disp2 disp3 Arrange EHS Pickup disp2->disp3 spill Spill Occurs absorb Absorb with Inert Material spill->absorb exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid absorb->disp1 contact_ehs Contact EHS / Emergency Services first_aid->contact_ehs

Caption: Workflow for the safe handling and disposal of 2-Propenal, 2-chloro-3-hydroxy-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.